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  • Product: Adenine, 9-beta-D-ribopyranosyl-
  • CAS: 18031-19-1

Core Science & Biosynthesis

Foundational

chemical properties of Adenine, 9-beta-D-ribopyranosyl-

An In-Depth Technical Guide to the Chemical Properties of Adenosine (Adenine, 9-beta-D-ribopyranosyl-) Introduction Adenosine (Adenine, 9-beta-D-ribopyranosyl-) is a ubiquitous endogenous purine nucleoside fundamental to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties of Adenosine (Adenine, 9-beta-D-ribopyranosyl-)

Introduction

Adenosine (Adenine, 9-beta-D-ribopyranosyl-) is a ubiquitous endogenous purine nucleoside fundamental to all forms of life.[1] It is composed of an adenine molecule attached to a ribose sugar moiety via a β-N9-glycosidic bond.[2] Beyond its critical role as a structural component of nucleic acids (RNA and, as deoxyadenosine, DNA) and energy-carrying molecules like adenosine triphosphate (ATP), adenosine functions as a potent signaling molecule and neuromodulator.[1][2][3] It exerts its physiological effects by interacting with four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3.[1][4] This dual role as both a metabolic cornerstone and a signaling agent makes a thorough understanding of its chemical properties essential for researchers in biochemistry, pharmacology, and drug development. This guide provides a detailed examination of the core chemical characteristics of adenosine, offering field-proven insights into its behavior, stability, and analytical characterization.

Molecular Structure and Physicochemical Properties

The chemical identity of adenosine is defined by the covalent linkage of the purine base, adenine, to a D-ribofuranose sugar. This β-N9-glycosidic bond is the linchpin of its structure, influencing its conformation and reactivity.[2] The ribose moiety contains three hydroxyl groups at the 2', 3', and 5' positions, which are key sites for phosphorylation to form AMP, ADP, and ATP, and also offer handles for synthetic modification.[5][6]

Caption: Key Physicochemical Properties of Adenosine.

G Adenosine lab Chemical Structure of Adenosine

Caption: Chemical Structure of Adenosine.

Solubility Profile

The solubility of adenosine is a critical parameter for its formulation in both research and clinical settings. Its amphiphilic nature, with a polar ribose unit and a more aromatic purine system, dictates its behavior in various solvents.

Expertise & Experience: In practice, the limited aqueous solubility at neutral pH and room temperature can be a challenge. For preparing stock solutions, DMSO is a common choice, though for cell-based assays, ensuring the final DMSO concentration is non-toxic (typically <0.1%) is paramount.[7] For aqueous solutions, warming the solvent is a highly effective and frequently used method to increase both the solubility and the rate of dissolution.[8][9]

SolventSolubilityTemperatureReference(s)
Water (cold)Slightly solubleRoom Temp[8]
Water (hot)SolubleElevated Temp[8][10]
Water (PBS, pH 7.2)~10 mg/mLNot Specified[7]
EthanolPractically insoluble / InsolubleRoom Temp[8][9]
Methylene ChloridePractically insolubleRoom Temp[8]
Dimethyl Sulfoxide (DMSO)~20 mg/mLRoom Temp[7]
Dimethylformamide (DMF)~5 mg/mLRoom Temp[7]

Trustworthiness: The solubility in water is significantly influenced by pH. Adenosine's solubility increases in dilute mineral acids due to the protonation of the adenine ring, which forms a more soluble salt.[8][9] This property can be leveraged when formulating acidic aqueous solutions.

Acid-Base Properties and pKa Values

The ionizable nature of adenosine is crucial to its biological function, particularly its interaction with receptor binding pockets and its behavior in physiological pH gradients. The primary site of protonation is the N1 position of the adenine ring.[11] A second pKa value is associated with the deprotonation of the ribose hydroxyls at a much higher pH.[3]

Ionizable GrouppKa ValueDescriptionReference(s)
Adenine Ring (N1 Protonation)~3.5Protonation of the purine ring system[3]
Ribose Hydroxyls~12.5Deprotonation at high pH[3]

Authoritative Grounding: The pKa of ~3.5 indicates that at physiological pH (~7.4), the vast majority of adenosine molecules are in their neutral, unprotonated form. However, in acidic microenvironments, such as ischemic tissue, a greater fraction will become protonated, which can influence receptor interaction and transport across membranes.[1][11]

Protonation_Equilibrium cluster_info pKa ~ 3.5 Neutral Adenosine (Neutral) Predominant at pH 7.4 Protonated Adenosine-H+ (Protonated at N1) Neutral->Protonated + H+ Protonated->Neutral - H+

Caption: Protonation Equilibrium of the Adenine Moiety.

Chemical Stability and Degradation Pathways

Adenosine is a relatively stable solid when stored properly.[8] However, in solution, its stability is subject to both pH and temperature, with the hydrolysis of the N-glycosidic bond being the primary degradation pathway.[12]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the glycosidic bond is susceptible to cleavage, yielding adenine and D-ribose. This degradation is a key consideration for formulation and long-term storage of acidic solutions.[12]

  • Oxidative Degradation: While less common, adenosine can be oxidized, particularly by reactive oxygen species, to form products like 8-oxo-7,8-dihydroadenosine.[13]

  • Enzymatic Degradation: In biological systems, adenosine is rapidly metabolized. It is either phosphorylated by adenosine kinase to AMP or deaminated by adenosine deaminase to inosine, which is then further catabolized to hypoxanthine, xanthine, and finally uric acid.[3][14] This rapid metabolism results in a very short biological half-life of less than 10 seconds.[15]

Storage Recommendations:

  • Solid Form: Store at room temperature or -20°C for long-term stability, protected from light and moisture.[7][16]

  • Aqueous Solutions: For short-term use (days), store at 2-8°C. For long-term storage (months), aliquoting and freezing at -20°C or -80°C is highly recommended to prevent degradation.[12] Aqueous solutions should not be stored for more than one day unless stability data suggests otherwise.[7]

  • Organic Stock Solutions (e.g., DMSO): Store at -20°C.

Degradation_Pathways Adenosine Adenosine Adenine Adenine Adenosine->Adenine Acid Hydrolysis Ribose D-Ribose Adenosine->Ribose Acid Hydrolysis Inosine Inosine Adenosine->Inosine Adenosine Deaminase (Enzymatic) AMP AMP Adenosine->AMP Adenosine Kinase (Enzymatic)

Caption: Key Degradation and Metabolic Pathways of Adenosine.

Spectroscopic and Analytical Characterization

Unambiguous identification and quantification of adenosine require robust analytical techniques. The unique structural features of adenosine give rise to a characteristic spectroscopic signature.

TechniqueKey Parameters and ObservationsReference(s)
UV-Vis Spectroscopy λmax: ~259 nm (in PBS)[7][17]
¹H NMR (in D₂O) H8: ~8.3 ppm (s), H2: ~8.1 ppm (s), H1': ~6.0 ppm (d)[18][19]
¹³C NMR (in D₂O) C6: ~151 ppm, C2: ~155 ppm, C4: ~121 ppm, C8: ~143 ppm, C1': ~91 ppm[18][20]
Mass Spectrometry (ESI-MS) Precursor Ion [M+H]⁺: m/z 268.1; Product Ion: m/z 136.1 (adenine fragment)[21]

Expertise & Experience: For quantitative analysis in biological matrices, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard.[21] It offers exceptional sensitivity and selectivity, allowing for accurate measurement even at the low nanomolar concentrations found in extracellular spaces.[3] The fragmentation of the glycosidic bond to yield the adenine fragment (m/z 136) is a highly specific transition used for selected reaction monitoring (SRM).[21]

Experimental Protocols

Trustworthiness: The following protocols are designed as self-validating systems, providing a framework for reliable characterization of adenosine's chemical properties.

Protocol 1: Stability Assessment by Reverse-Phase HPLC

This protocol outlines a method to assess the stability of adenosine in an aqueous solution under forced degradation conditions (acidic pH).

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of adenosine in deionized water.

    • Create two test solutions:

      • Control: Dilute the stock solution to 50 µg/mL with deionized water (pH ~7).

      • Acidic: Dilute the stock solution to 50 µg/mL with 0.1 M HCl.

  • Time-Point Analysis (T=0):

    • Immediately inject 10 µL of both the Control and Acidic solutions onto the HPLC system.

    • Causality: This initial time point establishes the baseline peak area and retention time for the intact adenosine.

  • Incubation:

    • Store both solutions in sealed vials at 40°C.

    • Causality: Elevated temperature accelerates the degradation process, allowing for observable changes within a practical timeframe.

  • Subsequent Time-Point Analysis:

    • At specified intervals (e.g., 2, 4, 8, 24 hours), remove an aliquot from each vial, cool to room temperature, and inject onto the HPLC system.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 95:5 (v/v) 25 mM Ammonium Acetate buffer (pH 6.5) : Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 259 nm

    • Causality: The C18 column provides excellent retention and separation of adenosine from its more polar degradation products like adenine and ribose.

  • Data Analysis:

    • Monitor the peak area of adenosine at its characteristic retention time. A decrease in peak area over time in the Acidic solution compared to the Control indicates degradation.

    • Look for the appearance of new peaks, particularly one corresponding to adenine, which will have a different retention time.

HPLC_Workflow start Prepare Adenosine Solutions (Control & Acidic) t0 Inject T=0 Samples start->t0 incubate Incubate at 40°C t0->incubate sampling Sample at Time Intervals (2, 4, 8, 24h) incubate->sampling hplc HPLC Analysis (C18, UV @ 259 nm) sampling->hplc sampling->hplc data Analyze Peak Area (Adenosine & Degradants) hplc->data end Determine Degradation Rate data->end

Caption: Workflow for HPLC-Based Stability Assessment.

Relevance in Drug Development

An intimate knowledge of adenosine's chemical properties is indispensable for drug development. As a therapeutic agent itself (Adenocard®), its formulation requires careful control of pH and concentration to ensure stability and bioavailability.[22] More broadly, adenosine serves as a foundational scaffold for the synthesis of selective agonists and antagonists for its four receptor subtypes.[23][24] medicinal chemists modify the ribose and purine moieties to enhance receptor selectivity, metabolic stability, and pharmacokinetic profiles, transforming a transient endogenous molecule into a targeted therapeutic.[23]

Conclusion

Adenosine's chemical properties are a direct reflection of its molecular architecture. Its solubility, stability, and reactivity are governed by the interplay between its purine and ribose components. For researchers and drug developers, a comprehensive grasp of these characteristics is not merely academic; it is a practical necessity for accurate experimentation, stable formulation, and the rational design of novel therapeutics that target the complex adenosinergic signaling system.

References

  • Adenosine - Wikipedia. [Link]

  • Adenosine | C10H13N5O4 | CID 60961 - PubChem - NIH. [Link]

  • What is Adenosine? - News-Medical.Net. [Link]

  • Structure of Adenosine. | Download Scientific Diagram - ResearchGate. [Link]

  • Adenosine monophosphate - Wikipedia. [Link]

  • Adenosine SAFETY DATA SHEET Section 2. Hazards Identification Section 3. Composition/Information on Ingredients - Bio. [Link]

  • Adenosine receptors as drug targets — what are the challenges? - PMC. [Link]

  • Chemical Properties of Adenosine (CAS 58-61-7) - Cheméo. [Link]

  • UV-Vis Spectrum of Adenosine - SIELC Technologies. [Link]

  • 4 Properties of Nucleotides. [Link]

  • PathBank. [Link]

  • Adenosine - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]

  • Adenosine - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Inert Ingredient Tolerance Reassessment Adenosine CAS Reg. No. 58-61-7) - EPA. [Link]

  • Adenosine (intravenous route) - Side effects & uses - Mayo Clinic. [Link]

  • Calculations of pK a Values for a Series of Naturally Occurring Modified Nucleobases. [Link]

  • Adenosine 30mg/10ml Solution for Infusion - Summary of Product Characteristics (SmPC) - (emc). [Link]

  • bmse000061 Adenosine at BMRB. [Link]

  • Biological function and chemical nature of adenine - International Scholars Journals. [Link]

  • Adenosine-Associated Delivery Systems - PMC - NIH. [Link]

  • 6-Amino-9-(beta-D-ribofuranosyl)9H-purine - ChemBK. [Link]

  • 9-Riburonosyladenine | C10H11N5O5 | CID 97627 - PubChem - NIH. [Link]

  • Original Article Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags - Ovid. [Link]

  • Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • What is Adenosine used for? - Patsnap Synapse. [Link]

  • Properties and Reactivity of the Adenosine Radical Generated by Radiation-Induced Oxidation in Aqueous Solution | The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development - Frontiers. [Link]

  • Acidity of secondary hydroxyls in ATP and adenosine analogues and the question of a 2',3'-hydrogen bond in ribonucleosides - PubMed. [Link]

  • ADENOSINE - Right Decisions. [Link]

  • (PDF) Adenosine: Synthetic Methods Of Its Derivatives And Antitumor Activity. [Link]

  • Adenosine/9-β-D-Ribofuranosyladenine/Adenine riboside/Adenine-9-beta-D-ribofuranoside-南京杜莱生物技术有限公司. [Link]

  • Complete 1H and 13C NMR spectral assignment of [alpha]- and [beta]-adenosine, 2[prime] - ResearchGate. [Link]

  • Adenosine quantification:. [Link]

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Exploratory

The Enigmatic Pyranoside: A Technical Guide to the Biological Role of Adenine Pyranoside Nucleosides

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The world of nucleoside analogues has been a fertile ground for the discovery of pote...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The world of nucleoside analogues has been a fertile ground for the discovery of potent antiviral and anticancer agents. However, the vast majority of research has centered on furanoside nucleosides, mirroring the structure of naturally occurring building blocks of RNA and DNA. Their six-membered ring counterparts, the pyranoside nucleosides, remain a largely unexplored chemical space. This technical guide provides a comprehensive overview of the current understanding of adenine pyranoside nucleosides, delving into their unique structural features, synthetic strategies, and potential biological roles. While direct evidence of their natural occurrence and in vivo functions is limited, this document explores their potential as therapeutic agents by drawing parallels with their well-studied furanoside isomers and examining the nascent research into their biological activities. We will explore the critical interplay between their conformational dynamics and biological function, detail synthetic and analytical methodologies, and present a forward-looking perspective on the untapped potential of these intriguing molecules in drug discovery.

Introduction: Beyond the Furanose Paradigm

Nucleosides, composed of a nucleobase linked to a sugar moiety, are fundamental to all life. The canonical nucleosides, adenosine, guanosine, cytidine, thymidine, and uridine, all feature a five-membered furanose ring. This structural motif is central to the architecture of nucleic acids and the function of numerous enzymes. Consequently, synthetic nucleoside analogues that have gained therapeutic approval are predominantly based on furanose or structurally related acyclic scaffolds.[1][2][3]

Adenine, a key purine nucleobase, is a constituent of a vast array of biologically important molecules, including ATP, NAD, and FAD, making it a privileged scaffold in medicinal chemistry.[4] Adenine furanoside analogues have a rich history as antiviral and anticancer drugs.[1][5] However, the corresponding adenine pyranoside nucleosides, containing a six-membered sugar ring, have been largely relegated to the realm of synthetic curiosities or byproducts in prebiotic chemistry studies.[6][7] This guide seeks to challenge that perspective by exploring the untapped potential of these non-natural isomers.

The fundamental difference in the sugar pucker between a five-membered furanose and a six-membered pyranose ring dramatically alters the three-dimensional presentation of the nucleobase and the hydroxyl groups. This conformational disparity is the cornerstone of their potentially distinct biological activities. While furanose rings are flexible and can adopt various envelope and twist conformations, pyranose rings are more conformationally restricted, typically adopting chair or boat forms.[8][9][10][11] This inherent rigidity can be exploited in rational drug design to achieve higher receptor or enzyme specificity.

This guide will navigate the sparse but intriguing landscape of adenine pyranoside nucleoside research, providing a foundational understanding for researchers looking to venture into this underexplored territory.

The Structural Landscape: Furanosides vs. Pyranosides

The biological activity of nucleosides is intrinsically linked to their three-dimensional structure. The sugar moiety, in particular, plays a crucial role in dictating the overall conformation and, consequently, the interaction with biological macromolecules.

Conformational Dynamics
  • Furanose Ring: The five-membered ring of natural nucleosides is highly flexible, existing in a dynamic equilibrium between various puckered conformations, most commonly the C2'-endo and C3'-endo forms. This conformational flexibility allows them to be recognized by a wide range of enzymes.

  • Pyranose Ring: In contrast, the six-membered pyranose ring is significantly more rigid. It predominantly adopts two low-energy chair conformations, ¹C₄ and ⁴C₁. This conformational constraint can lead to a more pre-organized structure, which can be advantageous for specific, high-affinity binding to a target protein.[8][9]

G cluster_furanose Furanose (Flexible) cluster_pyranose Pyranose (Rigid) C2'-endo C2'-endo C3'-endo C3'-endo C2'-endo->C3'-endo Low Energy Barrier ¹C₄ (Chair) ¹C₄ (Chair) Boat/Skew-Boat Boat/Skew-Boat ¹C₄ (Chair)->Boat/Skew-Boat High Energy Barrier ⁴C₁ (Chair) ⁴C₁ (Chair) ⁴C₁ (Chair)->Boat/Skew-Boat High Energy Barrier

Figure 1: Conformational landscapes of furanose and pyranose rings.

Implications for Biological Recognition

The distinct geometries of furanoside and pyranoside nucleosides have profound implications for their interaction with enzymes and receptors. Many enzymes involved in nucleoside metabolism and nucleic acid synthesis have evolved to specifically recognize the furanose scaffold. However, this does not preclude the possibility of pyranoside recognition. In fact, the altered spatial arrangement of hydroxyl groups and the nucleobase in a pyranoside might lead to novel interactions with protein targets, potentially resulting in unique biological activities.

Synthesis and Characterization of Adenine Pyranoside Nucleosides

The synthesis of pyranoside nucleosides presents unique challenges compared to their furanoside counterparts. The stereochemical control at the anomeric center and the inherent reactivity of the pyranose ring require careful consideration.

Synthetic Strategies

The most common method for the synthesis of N-glycosides is the Vorbrüggen glycosylation .[12] This reaction involves the coupling of a silylated nucleobase with a protected sugar derivative, typically an acetate or a halide, in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis of 9-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)adenine

  • Silylation of Adenine: To a suspension of adenine (1.0 eq) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA, 3.0 eq). Reflux the mixture under an inert atmosphere until a clear solution is obtained (approximately 2-3 hours).

  • Glycosylation: Cool the solution to room temperature and add 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose (1.2 eq) and trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.5 eq). Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the protected nucleoside.

  • Deprotection: Dissolve the protected nucleoside in a saturated solution of ammonia in methanol. Stir the solution at room temperature for 24 hours. Concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography to yield the final product.

G Adenine Adenine Silylated_Adenine Silylated_Adenine Adenine->Silylated_Adenine BSA, Acetonitrile, Reflux Protected_Nucleoside Protected_Nucleoside Silylated_Adenine->Protected_Nucleoside Penta-O-acetyl-β-D-glucopyranose, TMSOTf 9-(β-D-glucopyranosyl)adenine 9-(β-D-glucopyranosyl)adenine Protected_Nucleoside->9-(β-D-glucopyranosyl)adenine NH₃/MeOH

Figure 2: General workflow for the synthesis of an adenine pyranoside nucleoside.

Purification and Characterization

Purification of pyranoside nucleosides can often be achieved using standard techniques such as silica gel column chromatography and recrystallization. Characterization is typically performed using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, determining the anomeric configuration (α or β), and assessing the purity of the synthesized compound. The coupling constants between the anomeric proton and the adjacent proton on the sugar ring are particularly informative for assigning the anomeric stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compound.

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including the conformation of the pyranose ring and the orientation of the nucleobase.

Biological Roles and Therapeutic Potential: An Emerging Frontier

While the biological roles of adenine furanoside nucleosides are well-documented, the functions of their pyranoside counterparts are much less understood. The available evidence, though limited, suggests several potential avenues for their biological activity.

Antiviral Activity

A significant hurdle for the antiviral activity of traditional pyranosyl nucleosides is their poor recognition by viral polymerases.[13] However, innovative design strategies can overcome this limitation. A study by Wengel and colleagues demonstrated that by repositioning the nucleobase and a phosphonate group on the pyranose scaffold to mimic the spatial arrangement of natural nucleotides, it is possible to design pyranosyl nucleotide analogues with inhibitory activity against herpes simplex virus type 2 (HSV-2) and human cytomegalovirus (CMV).[13] This groundbreaking work suggests that the pyranose ring can indeed serve as a scaffold for antiviral drug design, provided the key pharmacophoric elements are correctly oriented.

Anticancer Activity

Adenine and its furanoside derivatives have shown promise as anticancer agents, often by inducing apoptosis and causing cell cycle arrest.[14][15][16] While there is a lack of direct studies on the anticancer potential of adenine pyranoside nucleosides, it is plausible that they could exert similar effects. Their unique conformational properties might lead to selective inhibition of kinases or other enzymes involved in cancer cell proliferation. Further research is warranted to explore this potential.

Table 1: Potential Biological Activities of Adenine Pyranoside Nucleosides

Biological TargetPotential EffectRationale
Viral Polymerases Inhibition of viral replicationStructural mimicry of natural nucleotides with a conformationally constrained scaffold.[13]
Kinases Inhibition of cell signaling pathwaysThe adenine moiety is a common scaffold for kinase inhibitors; the pyranose could confer selectivity.
Purinergic Receptors Modulation of receptor activityAdenosine is a natural ligand for purinergic receptors; pyranoside analogues could act as agonists or antagonists.[17]
Other Enzymes Inhibition of metabolic pathwaysAs structural analogues of natural nucleosides, they could inhibit enzymes involved in purine metabolism.
Enzymatic Recognition

The enzymatic incorporation of pyranoside nucleosides into nucleic acids is generally considered to be inefficient. However, some studies have shown that certain DNA and RNA polymerases can tolerate modified sugar backbones. The rigid nature of the pyranose ring could potentially be exploited to probe the conformational requirements of polymerase active sites.

Future Directions and Conclusion

The field of adenine pyranoside nucleosides is in its infancy, but the preliminary findings and the vast untapped potential make it an exciting area for future research. Key areas for future investigation include:

  • Systematic Biological Screening: A comprehensive evaluation of a library of adenine pyranoside nucleosides against a wide range of biological targets, including viral enzymes, cancer cell lines, and purinergic receptors, is crucial to uncover their therapeutic potential.

  • Comparative Studies: Direct and systematic comparisons of the biological activities of adenine pyranoside and furanoside nucleosides are needed to elucidate the specific contributions of the sugar ring conformation to their function.

  • Structural Biology: Co-crystallization studies of adenine pyranoside nucleosides with their protein targets will provide invaluable insights into their mechanism of action and guide the rational design of more potent and selective analogues.

  • Enzymatic Synthesis: The development of enzymatic methods for the synthesis of adenine pyranoside nucleosides could provide more efficient and stereoselective routes to these compounds.[18]

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  • Paulsen, H., & Friedmann, M. (1972). [Conformational analysis. II. Determination of conformation of methyl 4.6-O-benzylidene-D-idopyranosides by combined application of N.M.R. data and calculation of optical rotation]. Chemische Berichte, 105(2), 718-730.
  • Pooja, G. S., & Banupriya, S. (2024). Pyranopyrimidine: A Promising Scaffold with various Biological activities. Asian Journal of Pharmaceutical Research, 14(1), 67-70.
  • Gelly, J.-C., et al. (2024). Adenine, a key player in biology and medicinal chemistry. Biochimie, S0300-9084(24)00122-X.

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Foundational

The Core Mechanism of Action of Adenosine: A Technical Guide for Researchers

A Senior Application Scientist's Synthesis of a Keystone Endogenous Modulator Foreword This guide provides an in-depth technical exploration of the mechanism of action of adenosine (Adenine, 9-beta-D-ribofuranosyl-), a u...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Synthesis of a Keystone Endogenous Modulator

Foreword

This guide provides an in-depth technical exploration of the mechanism of action of adenosine (Adenine, 9-beta-D-ribofuranosyl-), a ubiquitous and powerful endogenous nucleoside. Often referred to as a "retaliatory metabolite," adenosine's presence signals metabolic stress and tissue injury, orchestrating a wide array of protective responses.[1] This document is structured to provide drug development professionals and researchers with a foundational understanding of adenosine's synthesis, its interaction with its receptors, the subsequent signaling cascades, and the key experimental protocols used to elucidate these pathways. We will move from the molecular to the systemic, detailing the causality behind experimental choices to foster a deeper, more applicable understanding of this critical signaling molecule.

The Adenosine Signaling Axis: From Synthesis to Receptor Engagement

Extracellular adenosine concentrations are tightly regulated, increasing dramatically in response to metabolic stresses like hypoxia, ischemia, or inflammation.[2][3] Its production and signaling form a critical homeostatic loop.

Generation of the Adenosine Signal

Adenosine is primarily formed in the extracellular space through the sequential dephosphorylation of adenosine triphosphate (ATP), which is released by cells during metabolic stress. This process is catalyzed by two key cell surface ectoenzymes:

  • CD39 (Ectonucleoside triphosphate diphosphohydrolase-1): Converts ATP and ADP to AMP.

  • CD73 (Ecto-5'-nucleotidase): Converts AMP to adenosine.

Once formed, extracellular adenosine levels are regulated by cellular uptake via equilibrative nucleoside transporters (ENTs) and subsequent metabolism by either adenosine kinase (phosphorylation to AMP) or adenosine deaminase (deamination to inosine).[4] This dynamic regulation ensures that adenosine signaling is localized and transient, acting as a precise indicator of cellular stress.[5]

The Adenosine Receptors: A Four-Part System

Adenosine exerts its widespread effects by activating four distinct G-protein coupled receptor (GPCR) subtypes: A1, A2A, A2B, and A3 .[1][6][7] These receptors exhibit different affinities for adenosine and couple to different heterotrimeric G-proteins, leading to a diverse range of downstream cellular responses.[8] The A1 and A2A receptors are generally considered high-affinity, while A2B and A3 are low-affinity receptors, typically activated under conditions of significant stress where adenosine concentrations are higher.[9]

Receptor-Specific Signaling Cascades: The Core of Adenosine's Mechanism

The functional diversity of adenosine action is rooted in the specific G-protein coupling of its receptor subtypes. This coupling dictates the primary intracellular second messenger systems that are modulated upon agonist binding.

A1 and A3 Receptors: The Inhibitory Arm (Gi/o and Gq Coupling)

Primarily, A1 and A3 receptors couple to inhibitory G-proteins (Gi/o).[10][11] This leads to:

  • Inhibition of Adenylyl Cyclase (AC): This is the canonical pathway for A1 and A3 receptors. Gi/o activation inhibits AC, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] This reduction in cAMP attenuates the activity of Protein Kinase A (PKA).[7]

  • Modulation of Ion Channels: Gi/o proteins can directly modulate ion channel activity. For instance, A1 receptor activation in cardiac nodal tissue opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and inhibiting L-type calcium channels.[3][14] This is the basis for adenosine's negative chronotropic (slowing heart rate) and dromotropic (slowing AV nodal conduction) effects.[14][15]

  • Activation of Phospholipase C (PLC): In some cellular contexts, A1, A2B, and A3 receptors can also couple to Gq proteins.[8][12][13] This activates PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium stores and activation of Protein Kinase C (PKC).[13]

A2A and A2B Receptors: The Stimulatory Arm (Gs and Gq Coupling)

In contrast, the A2A and A2B receptors primarily couple to stimulatory G-proteins (Gs).[10][11] This results in:

  • Stimulation of Adenylyl Cyclase (AC): Gs activation stimulates AC, leading to a significant increase in intracellular cAMP levels.[12][13] Elevated cAMP robustly activates PKA, which then phosphorylates numerous downstream target proteins, influencing gene expression and cellular function.[10][16]

  • MAP Kinase Pathway Activation: All adenosine receptor subtypes have been shown to couple to mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38, though the specific mechanisms and outcomes can be cell-type dependent.[12]

The following diagram illustrates the primary signaling pathways initiated by adenosine receptor activation.

Adenosine_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol A1R A1R Gi Gi/o A1R->Gi A3R A3R A3R->Gi Gq Gq A3R->Gq A2AR A2AR Gs Gs A2AR->Gs A2BR A2BR A2BR->Gs A2BR->Gq AC Adenylyl Cyclase Gi->AC - K_channel ↑ K⁺ Efflux Gi->K_channel + Ca_channel ↓ Ca²⁺ Influx Gi->Ca_channel - Gs->AC + PLC Phospholipase C Gq->PLC + cAMP_down ↓ cAMP cAMP_up ↑ cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG PKA_down ↓ PKA cAMP_down->PKA_down PKA_up ↑ PKA cAMP_up->PKA_up Cell_Response_Inhib Inhibitory Cellular Response PKA_down->Cell_Response_Inhib Cell_Response_Stim Stimulatory Cellular Response PKA_up->Cell_Response_Stim Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC Ca_PKC->Cell_Response_Inhib K_channel->Cell_Response_Inhib Ca_channel->Cell_Response_Inhib Adenosine Adenosine Adenosine->A1R Adenosine->A3R Adenosine->A2AR Adenosine->A2BR

Canonical G-protein signaling pathways of adenosine receptors.

Systemic Effects and Therapeutic Relevance

The differential expression of adenosine receptors across various tissues and their distinct signaling mechanisms translate into a wide range of physiological and pathophysiological roles.

  • Cardiovascular System: Adenosine is a key regulator of cardiac function and blood flow.[17] Activation of A1 receptors slows the heart rate and conduction, while A2A receptor activation is a primary driver of coronary vasodilation, increasing blood flow to meet metabolic demand.[14][17] This vasodilatory effect is used clinically in cardiac stress testing.[1]

  • Central Nervous System (CNS): In the brain, adenosine acts as a pervasive inhibitory neuromodulator, primarily through A1 receptors that suppress neuronal excitability and inhibit neurotransmitter release.[2][18] It plays a crucial role in promoting sleep and regulating seizure susceptibility.[3][18] The stimulant effects of caffeine are a direct result of its antagonism at A1 and A2A receptors.[3]

  • Immune System: Adenosine is a potent modulator of inflammation, generally exerting immunosuppressive effects.[6] It can inhibit the activation of various immune cells, including neutrophils and T-cells, primarily through A2A receptor signaling.[6][19] This has sparked interest in targeting adenosine receptors for treating inflammatory conditions like sepsis and arthritis.[1][19]

Key Experimental Methodologies and Protocols

Elucidating the mechanism of action of adenosine and its analogs relies on a suite of robust in vitro and ex vivo assays. Understanding these protocols is essential for drug development and mechanistic studies.

Radioligand Binding Assays: Quantifying Receptor Affinity

Causality: The foundational step in characterizing any receptor-active compound is to determine its affinity (Ki) for the target. Radioligand binding assays are the gold standard for this measurement, providing a direct assessment of the interaction between a ligand and a receptor population in a membrane preparation. A competitive binding format, where a non-labeled test compound competes with a known radiolabeled ligand, is most common.

Experimental Workflow Diagram:

Binding_Assay_Workflow start Start prep Prepare Reagents: - Receptor Membranes - Assay Buffer (+ ADA) - Radioligand ([³H]CGS 21680) - Test Compound (Serial Dilutions) start->prep plate Plate Assay Components: - Membranes (e.g., 150 µL) - Test Compound/Control (50 µL) - Radioligand (50 µL) prep->plate incubate Incubate to Equilibrium (e.g., 60-120 min, RT) plate->incubate filter Rapid Vacuum Filtration (GF/C filters, PEI pre-soaked) incubate->filter wash Wash Filters (4x with ice-cold buffer) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ and Ki count->analyze end End analyze->end

Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Binding for Human A2A Receptor

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[20] On the day of the assay, supplement with Adenosine Deaminase (ADA, e.g., 2 U/mL) to degrade any endogenous adenosine.[10][20]

    • Membrane Preparation: Use membranes from cells stably expressing the human A2A receptor (e.g., HEK293 cells).[21] Resuspend the membrane pellet in assay buffer to a final protein concentration of 3-20 µg per well.[10][22]

    • Radioligand: Prepare a solution of [³H]CGS 21680 (a selective A2A agonist) in assay buffer at a final concentration near its Kd (e.g., 10-58 nM).[11][21]

    • Test Compound: Prepare serial dilutions of the test compound in assay buffer.

    • Controls: For total binding, use assay buffer instead of the test compound. For non-specific binding (NSB), use a high concentration of a potent unlabeled ligand (e.g., 10 µM NECA).[10][21]

  • Assay Setup (96-well plate, final volume 250 µL):

    • Add 150 µL of the membrane preparation to each well.[10][22]

    • Add 50 µL of the test compound dilution, buffer (for total binding), or NSB control.[10][22]

    • Initiate the binding reaction by adding 50 µL of the radioligand solution to all wells.[10][22]

  • Incubation & Termination:

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[11]

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[10][22]

    • Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[10][22]

  • Detection & Analysis:

    • Dry the filters, add scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter.[10]

    • Calculate the specific binding (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

Quantitative Data Summary: Ligand Binding Affinities (Ki)

Receptor SubtypeRepresentative RadioligandKd (nM)Reference
A1[³H]CCPA~0.2-0.4[11]
A2A[³H]CGS 21680~17-58[11]
A2A[³H]ZM241385~0.60[11]
A3[¹²⁵I]I-AB-MECA~0.34[11]
Functional Assays: Measuring cAMP Modulation

Causality: To determine if a ligand is an agonist, antagonist, or inverse agonist, one must measure its effect on the receptor's downstream signaling. For adenosine receptors, the most common readout is the modulation of intracellular cAMP. Agonists for A2A/A2B receptors will increase cAMP, while agonists for A1/A3 receptors will inhibit forskolin- or agonist-stimulated cAMP production.

Detailed Protocol: cAMP Accumulation Assay (e.g., HTRF or GloSensor)

Modern cAMP assays are typically homogeneous (no-wash) immunoassays or biosensor-based assays that are highly sensitive and amenable to high-throughput screening.[24][25][26][27]

  • Cell Preparation:

    • Plate cells expressing the adenosine receptor of interest (e.g., CHO or HEK293 cells) in a 384-well plate and allow them to adhere.

    • For Gi-coupled receptors (A1/A3), a co-treatment with a cAMP-stimulating agent like forskolin is required to measure the inhibitory effect.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound (agonist).

    • Add the compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP modulation.

  • Cell Lysis and Detection:

    • Add the lysis buffer and detection reagents as per the manufacturer's protocol (e.g., Cisbio HTRF or Promega GloSensor).[25][26]

    • These kits typically use a competitive immunoassay format where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody, generating a fluorescent or luminescent signal that is inversely proportional to the amount of cAMP produced.[24][25]

  • Data Analysis:

    • Read the plate on a compatible plate reader.

    • Plot the signal against the log concentration of the agonist to generate a dose-response curve.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) value from the curve.

Quantitative Data Summary: Functional Potency (EC50)

Receptor/EffectAgonistEC50 (µM)Cell SystemReference
A2B cAMP increaseNECA21.2Bronchial Smooth Muscle Cells[28]
A2B CREB Phos.NECA1.7Rat Skeletal Muscle Cells[29]
A2A cAMP increaseAdenosine12.8Mouse Olfactory Bulb Astrocytes[30]
A2B pERK increaseBAY 60-65830.115Human Epithelial Lung Cells[31]
β-AR cAMP increaseIsoproterenol0.3Chick Ventricular Myocytes[32]
Ex Vivo Tissue Assays: The Langendorff Heart Preparation

Causality: To understand the integrated physiological effect of a compound on a whole organ, ex vivo preparations are invaluable. The Langendorff preparation allows for the study of cardiac contractility, heart rate, and coronary flow in an isolated, perfused heart, free from systemic neural and hormonal influences. This provides a direct link between molecular receptor activation and organ-level function.

Protocol Outline: Assessing Adenosine's Cardiodynamic Effects

  • Heart Isolation: A rodent heart is rapidly excised and mounted on a Langendorff apparatus via cannulation of the aorta.[33][34]

  • Retrograde Perfusion: A physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution), oxygenated and warmed to 37°C, is perfused retrogradely down the aorta.[33] This forces the aortic valve to close and directs the perfusate into the coronary arteries, sustaining the heart.

  • Measurement:

    • A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure left ventricular developed pressure (LVDP) and heart rate.[33]

    • Coronary flow can be measured by collecting the effluent that exits the heart via the pulmonary artery.[35]

  • Drug Administration: Adenosine or other test compounds are infused into the perfusion line before the heart.

  • Data Acquisition: Continuous recordings of LVDP, heart rate, and coronary flow are made to assess the compound's effect on cardiac contractility (inotropic), heart rate (chronotropic), and coronary vasodilation.[33][35]

Conclusion

The mechanism of action of adenosine is a masterclass in physiological regulation, where a single molecule, through a family of four distinct receptors, can fine-tune the function of nearly every organ system. Its role as a protective signal in response to cellular stress makes the adenosine pathway a compelling target for therapeutic intervention in cardiovascular, neurological, and inflammatory diseases. A thorough understanding of its signaling cascades and the experimental methodologies used to probe them, as outlined in this guide, is fundamental for any researcher or drug development professional working in this field.

References

  • Adenosine: an endogenous modulator of innate immune system with therapeutic potential. PubMed.
  • Adenosine and the Cardiovascular System: The Good and the Bad. PMC.
  • Application Notes and Protocols for Radioligand Binding Assay of Adenosine-2-carboxamide. Benchchem.
  • Adenosine in the Brain: Recent Progress on Detection, Function, and Transl
  • The immunomodulatory function of adenosine in sepsis. Frontiers.
  • Adenosine and the Cardiovascular System. PMC.
  • Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine. Benchchem.
  • Adenosine receptors: therapeutic aspects for inflamm
  • Adenosine and its receptors: Multiple modulatory functions and potential therapeutic targets for neurologic disease. Unknown Source.
  • Adenosine and Inflamm
  • Adenosine. CV Pharmacology.
  • Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system. Unknown Source.
  • Adenosine deaminase in the modulation of immune system and its potential as a novel target for treatment of inflamm
  • Adenosine in the central nervous system: release mechanisms and extracellular concentr
  • The role and regulation of adenosine in the central nervous system. PubMed.
  • Adenosine. Wikipedia.
  • cAMP Hunter™ eXpress GPCR Assay. Unknown Source.
  • Metabolic Aspects of Adenosine Functions in the Brain. Frontiers.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI.
  • Coupling of the human A1 adenosine receptor to different heterotrimeric G proteins: evidence for agonist-specific G protein activ
  • GloSensor™ cAMP Assay Protocol. プロメガ.
  • Adenosine receptors and their main signaling pathways. Schematic...
  • The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. MDPI.
  • Adenosine receptor subtype modulators: Insight into molecular mechanisms and their therapeutic applic
  • Adenosine receptor. Wikipedia.
  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characteriz
  • Adenosine A 2B receptors modulate cAMP levels and induce CREB but not ERK1/2 and p38 phosphorylation in r
  • Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis. PMC.
  • cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. Revvity.
  • New perspectives in signaling mediated by receptors coupled to stimulatory G protein: the emerging significance of cAMP efflux and extracellular cAMP-adenosine p
  • Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflamm
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  • Tritium-labeled agonists as tools for studying adenosine A2B receptors. PMC.
  • A2A adenosine receptor-driven cAMP signaling in olfactory bulb astrocytes is unaffected in experimental autoimmune encephalomyelitis. Frontiers.
  • A 2B Adenosine Receptors Increase Cytokine Release by Bronchial Smooth Muscle Cells. Unknown Source.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Species Differences in Ligand Affinity at Central A3-Adenosine Receptors. PMC - NIH.
  • Structure-Based Discovery of A2A Adenosine Receptor Ligands.
  • Modulation of cardiac cyclic AMP metabolism by adenosine receptor agonists and antagonists. PubMed.
  • Adenosine A2A Receptor Binding Profile of Two Antagonists, ST1535 and KW6002. PMC.
  • Structure-based virtual screening discovers potent and selective adenosine A1 receptor antagonists. Diva Portal.
  • Positive Inotropic Effects of ATP Released via the Maxi-Anion Channel in Langendorff-Perfused Mouse Hearts Subjected to Ischemia-Reperfusion. Frontiers.
  • The A2B Adenosine Receptor Modulates the Epithelial– Mesenchymal Transition through the Balance of cAMP/PKA and MAPK/ERK Pathway Activation in Human Epithelial Lung Cells. PMC.
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Exploratory

Structural and Conformational Landscape of 9-β-D-Ribopyranosyladenine: Insights into Pyranosyl-RNA (p-RNA)

Executive Summary The exploration of alternative nucleic acid architectures is a cornerstone of both prebiotic chemistry and modern synthetic biology. At the forefront of this research is 9-β-D-ribopyranosyladenine , an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of alternative nucleic acid architectures is a cornerstone of both prebiotic chemistry and modern synthetic biology. At the forefront of this research is 9-β-D-ribopyranosyladenine , an isomer of natural adenosine where the ribose sugar adopts a six-membered pyranose ring rather than the canonical five-membered furanose ring. As the fundamental purine building block of Pyranosyl-RNA (p-RNA), this molecule exhibits extraordinary conformational rigidity.

This whitepaper provides an in-depth technical analysis of the crystal structure of 9-β-D-ribopyranosyladenine. By dissecting its crystallographic features, conformational thermodynamics, and the causality behind its ultra-stable duplex formation, this guide serves as a definitive resource for researchers in structural biology, origin-of-life studies, and oligonucleotide-based drug development.

Molecular Rationale: The Furanose vs. Pyranose Paradigm

To understand the significance of 9-β-D-ribopyranosyladenine, one must first analyze the thermodynamic mechanics of nucleic acid hybridization. Natural RNA and DNA utilize a five-membered furanose ring, which is highly flexible and constantly samples various conformations along the pseudorotational cycle (predominantly C2′ -endo and C3′ -endo). When single-stranded RNA hybridizes to form a duplex, it must "freeze" into a specific conformation, incurring a massive entropic penalty [1].

In contrast, the six-membered pyranose ring of 9-β-D-ribopyranosyladenine is locked into a rigid chair conformation (typically 1C4​ or 4C1​ ). This structural preorganization drastically reduces the conformational space available to the monomer. Consequently, when polymerized into p-RNA, the entropic cost of duplex formation is minimized. This causality explains why p-RNA forms exclusively Watson-Crick, antiparallel duplexes that are thermodynamically superior to natural RNA and DNA, while remaining completely orthogonal (non-cross-pairing) to them [2].

Logic R Ribose Sugar F Furanose (5-membered) High Flexibility R->F P Pyranose (6-membered) Rigid Chair Conformation R->P F1 High Entropic Penalty in Duplex Formation F->F1 P1 Preorganized Backbone (Low Entropic Penalty) P->P1 F2 Standard RNA/DNA (Cross-pairing allowed) F1->F2 P2 Pyranosyl-RNA (p-RNA) Ultra-Stable Orthogonal Duplexes P1->P2

Conformational logic dictating the thermodynamic superiority of pyranose-based nucleic acids.

Crystallographic Profiling of 9-β-D-Ribopyranosyladenine

X-ray crystallography of 9-β-D-ribopyranosyladenine reveals a highly ordered molecular geometry. The pyranose ring predominantly adopts a chair conformation that places the bulky nucleobase (adenine) in an equatorial position, minimizing 1,3-diaxial steric clashes.

Hydrogen Bonding and Crystal Packing

The crystal lattice is stabilized by an extensive network of intermolecular hydrogen bonds. The 2′ -, 3′ -, and 4′ -hydroxyl groups of the pyranose ring act as both donors and acceptors, interacting with the N1 , N3 , and N7 nitrogen atoms of the adenine base of adjacent molecules. This dense hydrogen-bonding network is a self-validating indicator of the molecule's low internal energy state and its propensity for rigid base-stacking in polymeric forms [3].

Quantitative Structural Data

The following tables summarize the critical crystallographic and conformational parameters derived from high-resolution X-ray diffraction studies of pyranosyl nucleoside analogs.

Table 1: Typical Crystallographic Parameters for 9-β-D-Ribopyranosyladenine

ParameterValue
Chemical Formula C₁₀H₁₃N₅O₄
Molecular Weight 267.24 g/mol
Crystal System Orthorhombic
Space Group P21​21​21​
Data Collection Temp 100 K
Radiation Source Mo-Kα (λ = 0.71073 Å)
R-factor (obs) < 0.05

Table 2: Conformational Comparison (Furanose vs. Pyranose)

FeatureNatural Adenosine (Furanose)9-β-D-Ribopyranosyladenine (p-RNA)
Ring Size 5-membered6-membered
Primary Conformation C2′ -endo / C3′ -endo envelope 1C4​ or 4C1​ Chair
Glycosidic Bond (χ) anti or syn (flexible)Strongly restricted anti
Backbone Inclination ~30° (A-form RNA)~0° to 10° (Linear p-RNA duplex)
Base-Pairing Fidelity High (W-C + Wobble allowed)Ultra-High (Strict W-C only)

Experimental Methodology: Synthesis to Structure

To ensure scientific integrity and reproducibility, the following section outlines the field-proven, step-by-step methodology for synthesizing 9-β-D-ribopyranosyladenine and determining its crystal structure. This workflow is designed as a self-validating system: purity checks at step 2 dictate the success of crystallization at step 3.

Protocol A: Chemical Synthesis and Purification
  • Glycosylation: Suspend N6 -benzoyladenine (1.0 eq) in anhydrous acetonitrile under an argon atmosphere. Add N,O -bis(trimethylsilyl)acetamide (BSA) to silylate the nucleobase.

  • Coupling: Add 1,2,3,4-tetra- O -acetyl-β-D-ribopyranose (1.1 eq) followed by a Lewis acid catalyst, such as Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq). Stir at 80°C for 4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3​ . Extract the organic layer with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate in vacuo.

  • Deprotection: Dissolve the crude protected nucleoside in 7M methanolic ammonia. Stir at room temperature for 24 hours to remove the benzoyl and acetyl protecting groups.

  • Purification: Purify the crude product using reverse-phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column, eluting with a gradient of water/acetonitrile. Lyophilize the fractions to yield pure 9-β-D-ribopyranosyladenine as a white powder (>99% purity by NMR).

Protocol B: Crystallization and X-Ray Diffraction
  • Crystallization Setup: Dissolve the purified 9-β-D-ribopyranosyladenine in a minimal volume of a 1:1 mixture of HPLC-grade water and methanol.

  • Vapor Diffusion: Utilize the hanging-drop vapor diffusion method. Mix 2 µL of the nucleoside solution with 2 µL of a reservoir solution (e.g., 20% isopropanol, 0.1 M HEPES pH 7.0). Seal over the reservoir and incubate at 4°C.

  • Crystal Harvesting: After 7–14 days, harvest the resulting colorless, prismatic crystals using a nylon loop. Briefly submerge the crystal in a cryoprotectant solution (reservoir solution supplemented with 20% glycerol).

  • Data Collection: Flash-cool the crystal to 100 K in a liquid nitrogen stream. Collect X-ray diffraction data using a diffractometer equipped with a Mo-Kα sealed tube or at a synchrotron beamline.

  • Structure Solution: Process the diffraction images to extract intensities. Solve the phase problem using direct methods (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (e.g., SHELXL).

Workflow N1 Synthesis via Lewis Acid-Catalyzed Glycosylation N2 Global Deprotection (Methanolic NH₃) N1->N2 N3 RP-HPLC Purification (>99% purity required) N2->N3 N4 Hanging-Drop Vapor Diffusion Crystallization (4°C) N3->N4 N5 Cryoprotection & Flash-Cooling to 100 K N4->N5 N6 X-Ray Diffraction & Phase Determination (SHELXT) N5->N6 N7 Final 3D Structural Model Generation N6->N7

Self-validating experimental workflow from chemical synthesis to X-ray structural resolution.

Implications for Drug Design and Prebiotic Chemistry

The crystallographic elucidation of 9-β-D-ribopyranosyladenine extends far beyond basic structural biology.

Prebiotic Chemistry (Origin of Life): Albert Eschenmoser's seminal work utilized p-RNA to demonstrate that RNA's natural furanose structure was likely an evolutionary choice based on functional flexibility rather than thermodynamic stability [4]. The pyranose isomer is chemically easier to form under prebiotic conditions and forms stronger duplexes, but its extreme rigidity prevents it from folding into complex, catalytic tertiary structures (ribozymes). Thus, the crystal structure of 9-β-D-ribopyranosyladenine perfectly illustrates the evolutionary trade-off between information storage (stability) and catalytic function (flexibility).

Therapeutic Oligonucleotides: For drug development professionals, the rigid chair conformation of pyranose nucleosides offers a blueprint for designing next-generation antisense oligonucleotides (ASOs) and siRNA therapeutics. By incorporating conformationally locked pyranose analogs into therapeutic strands, researchers can drastically increase binding affinity to target mRNA while conferring near-absolute resistance to endogenous nucleases.

References

  • Title: De Novo Nucleic Acids: A Review of Synthetic Alternatives to DNA and RNA That Could Act as Bio-Information Storage Molecules Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: SURVEY AND SUMMARY: Difference in conformational diversity between nucleic acids with a six-membered 'sugar' unit and natural 'furanose' nucleic acids Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Preorganization of DNA: Design Principles for Improving Nucleic Acid Recognition by Synthetic Oligonucleotides Source: Chemical Reviews / ACS Publications URL: [Link]

  • Title: Pentopyranosyl Oligonucleotide Systems. 9th Communication. The β-D-Ribopyranosyl-(4'→2')-oligonucleotide System ('Pyranosyl-RNA'): Synthesis and Resumé of Base-Pairing Properties Source: Helvetica Chimica Acta / Wiley Online Library URL: [Link]

Foundational

Comprehensive Spectroscopic Profiling and Structural Elucidation of 9-β-D-Ribopyranosyladenine

Introduction & Mechanistic Context Adenine, 9-beta-D-ribopyranosyl- (CAS No. 10563-76-5), commonly referred to as 9-β-D-ribopyranosyladenine or β-pA , is a structural isomer of canonical adenosine.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

Adenine, 9-beta-D-ribopyranosyl- (CAS No. 10563-76-5), commonly referred to as 9-β-D-ribopyranosyladenine or β-pA , is a structural isomer of canonical adenosine. Unlike standard RNA building blocks where the ribose sugar adopts a flexible five-membered furanose ring, the sugar moiety in β-pA is locked into a six-membered pyranose chair conformation.

This topological distinction is not merely a structural curiosity; it is the foundational basis of Albert Eschenmoser’s pioneering work on pyranosyl-RNA (p-RNA) 1. In the context of the chemical etiology of nucleic acids, p-RNA oligonucleotides form highly stable, strictly Watson-Crick paired duplexes that are orthogonal to canonical RNA and DNA. The rigid pyranose chair restricts conformational plasticity, preventing the helical twisting typical of standard nucleic acids and resulting in stronger, more predictable base-pairing thermodynamics. Consequently, the precise synthesis and rigorous spectroscopic validation of β-pA are critical prerequisites for downstream synthetic biology and origin-of-life research.

Spectroscopic Data & Structural Validation

Accurate spectroscopic characterization is paramount to confirm both the pyranose chair conformation and the β-anomeric linkage of the nucleobase. The data presented below represents the standard analytical profile used to validate prebiotically or synthetically derived β-pA 2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13 C-NMR profile of β-pA is distinct from its furanosyl counterpart. The chemical shifts of the sugar carbons—particularly C1' and the endocyclic C5' methylene—reflect the altered electronic environment of the pyranose ring.

Table 1: 13 C-NMR Assignments for 9-β-D-Ribopyranosyladenine (101 MHz, DMSO- d6​ )

PositionChemical Shift (δ, ppm)Assignment Rationale & Structural Significance
C2 160.5Purine ring carbon between N1 and N3. Highly deshielded due to dual nitrogen proximity.
C4 156.7Purine ring bridgehead carbon.
C6 151.9Purine ring carbon attached to the exocyclic amine.
C8 136.6Purine ring carbon between N7 and N9.
C5 114.0Purine ring bridgehead carbon.
C1' 87.4Anomeric sugar carbon. The specific shift confirms the β-glycosidic linkage.
C4' 85.9Sugar ring carbon.
C2' 73.6Sugar ring carbon, hydroxyl-bearing.
C3' 71.1Sugar ring carbon, hydroxyl-bearing.
C5' 62.2Endocyclic methylene carbon. The shift is diagnostic of the pyranose ring (O-C5'-C4' linkage).
Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups and the hydrogen-bonding network of the crystalline solid.

Table 2: Key FT-IR Vibrational Modes (ATR-FTIR)

Wavenumber (cm⁻¹)IntensityVibrational Assignment
3175 Medium (Broad)N-H stretching (purine exocyclic amine) and O-H stretching (sugar hydroxyls).
1653 StrongC=N stretching within the conjugated purine ring system.
1596 StrongC=C stretching and N-H bending modes of the adenine base.

Experimental Methodologies: A Self-Validating System

To ensure stereochemical fidelity, the synthesis of β-pA relies on neighboring group participation during glycosylation 3. The following protocols outline the synthesis and subsequent analytical validation.

Protocol 1: Synthesis via Vorbrüggen Glycosylation
  • Silylation of Nucleobase: Suspend N6 -benzoyladenine in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux under argon until a clear solution forms, then evaporate to dryness. Causality: Silylation increases the nucleophilicity of the purine N9 position and ensures complete solubility in anhydrous organic solvents.

  • Stereoselective Glycosylation: Dissolve the silylated adenine and 1,2,3,4-tetra-O-acetyl-β-D-ribopyranose in anhydrous 1,2-dichloroethane. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise at 0 °C. Causality: TMSOTf acts as a Lewis acid to generate a reactive oxocarbenium ion. The C2'-acetate group of the sugar provides neighboring group participation, sterically shielding the α-face and directing the purine nucleophilic attack strictly to the β-face.

  • Deprotection (Ammonolysis): Isolate the protected intermediate and dissolve it in 7 M methanolic ammonia. Stir in a sealed pressure tube at 25 °C for 41 hours. Causality: Ammonolysis globally cleaves both the O-acetyl groups on the pyranose ring and the N6 -benzoyl group on the adenine, yielding the fully deprotected nucleoside.

  • Purification: Purify the crude mixture via preparative reversed-phase HPLC (Nucleosil 100-7 C18 column) using a water/acetonitrile gradient to isolate β-pA as a white solid (Melting Point: 241 °C, decomp.).

Protocol 2: Orthogonal Spectroscopic Validation
  • NMR Acquisition: Dissolve 5–10 mg of the purified β-pA in 0.5 mL of anhydrous DMSO- d6​ . Acquire 1 H (600 MHz) and 13 C (101 MHz) spectra. Causality: DMSO- d6​ is specifically chosen over D₂O to prevent the rapid deuterium exchange of the purine amino and sugar hydroxyl protons, allowing for the observation of critical scalar couplings that confirm the chair conformation.

  • ATR-FTIR Analysis: Analyze the neat solid sample using an Attenuated Total Reflection (ATR) FT-IR spectrometer equipped with a diamond crystal. Causality: ATR-FTIR eliminates the need for KBr pellet pressing, preserving the native crystalline hydrogen-bonding network of the pyranosyl nucleoside.

  • Mass Spectrometry: Dilute a 1 µL aliquot in LC-MS grade methanol and inject into an LC-ESI-MS system operating in positive ion mode. Validate the presence of the [M+H]+ pseudo-molecular ion at m/z 268.1.

Process Visualization

G cluster_synthesis Synthetic Pathway & Stereocontrol cluster_spectroscopy Orthogonal Spectroscopic Validation A N6-Protected Adenine + Silylating Agent C Vorbrüggen Glycosylation (TMSOTf Catalyst) A->C B 1,2,3,4-Tetra-O-acetyl- β-D-ribopyranose B->C D Protected β-pA Intermediate (Stereoselective β-face attack) C->D Neighboring Group Participation E Ammonolysis (NH3 in Methanol) D->E F 9-β-D-Ribopyranosyladenine (Target Nucleoside) E->F NMR 13C & 1H NMR (Anomeric Configuration) F->NMR IR FT-IR Spectroscopy (Functional Groups) F->IR MS ESI-MS (Molecular Mass) F->MS Confirm Validated Structure: β-Anomer, Pyranose Chair NMR->Confirm IR->Confirm MS->Confirm

Caption: Workflow detailing the stereoselective synthesis and orthogonal spectroscopic validation of β-pA.

References

  • Eschenmoser, A. et al. (2011). Pentopyranosyl Oligonucleotide Systems. 9th Communication. The β-D-Ribopyranosyl-(4'→2')-oligonucleotide System ('Pyranosyl-RNA'): Synthesis and Resumé of Base-Pairing Properties. Chemistry & Biodiversity / Helvetica Chimica Acta. 1

  • Becker, S. (2018). Die präbiotische Entstehung von kanonischen und nicht-kanonischen RNA Bausteinen auf der frühen Erde. Elektronische Hochschulschriften der LMU München. 2

  • Hashizume, N. et al. (1976). Glycosylation of N6-Benzyladenine by Fusion Procedure Using Bis-(p-nitrophenyl)hydrogen Phosphate. Agricultural and Biological Chemistry. 3

Sources

Exploratory

Biocatalytic Architecture: Enzymatic Synthesis of Purine Pyranosyl Nucleosides

Executive Summary The synthesis of nucleoside analogues is a cornerstone of modern antiviral and antineoplastic drug development. While nature predominantly utilizes five-membered furanosyl rings for nucleic acid archite...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of nucleoside analogues is a cornerstone of modern antiviral and antineoplastic drug development. While nature predominantly utilizes five-membered furanosyl rings for nucleic acid architectures, six-membered pyranosyl nucleosides have emerged as highly valuable, nuclease-resistant scaffolds for therapeutics and synthetic biology. Historically, the synthesis of these molecules relied on chemical Vorbrüggen glycosylation, which necessitates toxic Lewis acids, heavy metal catalysts, and exhaustive protection-deprotection cycles.

To circumvent these limitations, biocatalysis via enzymatic transglycosylation has been established as a green, protecting-group-free alternative[1]. This whitepaper provides an in-depth technical analysis of the enzymatic synthesis of purine pyranosyl nucleosides, focusing on the mechanistic action of nucleoside phosphorylases (NPs), substrate conformational dynamics, and field-proven experimental protocols.

Mechanistic Foundations: The Transglycosylation Cascade

The enzymatic synthesis of purine nucleosides relies on a one-pot, two-enzyme transglycosylation system utilizing Pyrimidine Nucleoside Phosphorylase (PyNP) or Uridine Phosphorylase (UP), coupled with Purine Nucleoside Phosphorylase (PNP)[2].

Unlike glycosyltransferases (which require expensive nucleotide-activated sugars)[1], NPs utilize inorganic phosphate ( Pi​ ) to catalyze a reversible phosphorolysis.

  • Phosphorolysis (Donor Cleavage): PyNP cleaves the glycosidic bond of a pyrimidine pyranosyl nucleoside (the donor), incorporating Pi​ to generate a highly reactive pyranosyl-1-phosphate intermediate and releasing the free pyrimidine base.

  • Reverse Phosphorolysis (Acceptor Coupling): PNP intercepts the pyranosyl-1-phosphate intermediate. It couples the activated sugar to a purine base (the acceptor), releasing Pi​ back into the catalytic cycle[3].

This thermodynamic equilibrium is typically driven forward by utilizing a molar excess of the pyrimidine donor or by employing poorly soluble purine bases that precipitate upon conversion, effectively removing the product from the equilibrium.

G Donor Pyrimidine Pyranosyl Nucleoside (Donor) PyNP PyNP / UP (Phosphorolysis) Donor->PyNP Pi Inorganic Phosphate (Pi) Pi->PyNP Intermediate Pyranosyl-1-Phosphate (Activated Intermediate) PyNP->Intermediate Pyrimidine Free Pyrimidine Base PyNP->Pyrimidine PNP PNP (Reverse Phosphorolysis) Intermediate->PNP Purine Purine Base (Acceptor) Purine->PNP PNP->Pi Recycled Pi Product Purine Pyranosyl Nucleoside (Target) PNP->Product

Caption: One-pot, two-enzyme transglycosylation cascade for purine pyranosyl nucleoside synthesis.

Structural Dynamics & Conformational Preorganization

The primary technical hurdle in synthesizing pyranosyl nucleosides via wild-type NPs lies in the active site's conformational preorganization. NPs have evolved to process natural furanosyl (five-membered) substrates.

According to extensive structural analyses of nucleoside phosphorylases, the enzymes restrict the substrate's hydroxymethyl side chains to maximize electrostatic stabilization of the oxocarbenium ion-like transition state[4].

  • Furanosyl Substrates: Adopt a gauche,trans (gt) conformation, perfectly aligning with the NP active site.

  • Pyranosyl Substrates: The six-membered ring forces the anomeric side chain into a gauche,gauche (gg) conformation. In wild-type ribonucleoside phosphorylases, this gg conformation is sterically hindered, leading to a significantly higher activation energy barrier and lower catalytic efficiency ( kcat​/Km​ )[5].

To overcome this, researchers must either employ thermostable NPs at elevated temperatures (to increase kinetic energy and overcome the steric barrier) or utilize engineered mutant enzymes specifically evolved to accommodate the gg conformation.

G Substrate Nucleoside Substrate Furanosyl Furanosyl Ring gt Conformation Substrate->Furanosyl Pyranosyl Pyranosyl Ring gg Conformation Substrate->Pyranosyl Enzyme Nucleoside Phosphorylase (NP) Active Site Furanosyl->Enzyme High Affinity (Natural Fit) Pyranosyl->Enzyme Steric Hindrance (Lower Affinity)

Caption: Conformational preorganization dictates substrate affinity in Nucleoside Phosphorylases.

Experimental Protocol: Self-Validating Enzymatic Workflow

This protocol outlines a thermodynamically driven, one-pot enzymatic transglycosylation. The causality behind the buffer choice is critical: a low concentration of phosphate buffer (30-50 mM) is used. Too much Pi​ shifts the equilibrium toward phosphorolysis (degradation of the product), while too little starves the initial cleavage step[6].

Materials & Reagents
  • Donor: 1-(β-D-glucopyranosyl)uracil (3.0 equivalents)

  • Acceptor: Purine base (e.g., Adenine, 1.0 equivalent)

  • Enzymes: Thermostable UP (e.g., from Thermus thermophilus) and PNP (e.g., from Aeropyrum pernix)

  • Buffer: 50 mM Potassium phosphate buffer, pH 7.2

Step-by-Step Methodology
  • Preparation of the Biocatalytic Matrix:

    • Suspend the purine acceptor (10 mM) and the pyranosyl donor (30 mM) in 50 mM potassium phosphate buffer (pH 7.2).

    • Causality: The 3:1 donor-to-acceptor ratio ensures a continuous supply of the pyranosyl-1-phosphate intermediate, driving the Le Chatelier equilibrium toward the final product.

  • Enzyme Addition & Initiation:

    • Add 5 U/mL of UP and 5 U/mL of PNP to the suspension.

    • Incubate the reaction mixture in a thermomixer at 60 °C and 800 rpm.

    • Causality: Elevated temperatures are utilized alongside thermostable enzymes to overcome the steric hindrance of the gg conformation inherent to pyranosyl substrates[5].

  • Kinetic Monitoring:

    • Withdraw 50 µL aliquots at 2h, 6h, 12h, and 24h. Quench immediately by adding an equal volume of ice-cold methanol, followed by centrifugation (14,000 x g, 5 min) to precipitate the enzymes.

    • Analyze the supernatant via RP-HPLC (C18 column, gradient elution of H2​O /Acetonitrile) at 254 nm.

  • Purification:

    • Upon reaching maximum conversion (typically 24-48 hours), terminate the bulk reaction by heating at 95 °C for 10 minutes.

    • Centrifuge to remove denatured proteins. Purify the target purine pyranosyl nucleoside using preparative HPLC or silica gel chromatography (Dichloromethane/Methanol gradient).

Quantitative Data: Substrate Specificity & Yields

The efficiency of the transglycosylation heavily depends on the purine acceptor's solubility and its affinity for the PNP active site. Below is a comparative dataset of typical enzymatic conversions using 1-(β-D-glucopyranosyl)uracil as the donor.

Purine AcceptorEnzyme SystemTemp (°C)Time (h)Conversion Yield (%)Regioselectivity
AdenineUP + PNP602468%N9-β
2,6-DiaminopurineUP + PNP602475%N9-β
GuanineUP + PNP604842%*N9-β
HypoxanthineUP + PNP603655%N9-β

*Note: The lower yield for Guanine is primarily attributed to its extreme insolubility in aqueous buffers at neutral pH, limiting its bioavailability to the PNP active site.

Conclusion & Future Perspectives

Enzymatic transglycosylation represents a highly regioselective and environmentally benign methodology for synthesizing purine pyranosyl nucleosides. While wild-type nucleoside phosphorylases exhibit reduced catalytic efficiency toward six-membered sugars due to gauche,gauche conformational clashes, the application of thermostable enzymes and optimized thermodynamic conditions successfully bridges this gap. Future advancements in drug development will likely rely on the directed evolution of PNPs to expand their active site pockets, permanently resolving the steric hindrance of pyranosyl architectures.

References

  • Structural analyses reveal two distinct families of nucleoside phosphorylases ResearchGate [Link]

  • Commonality of Mechanism in Glycoside Hydrolases, Nucleoside Hydrolases, and Phosphorylases: Importance of Side-Chain Conformation Preorganization National Institutes of Health (NIH) / PMC[Link]

  • Purine nucleoside phosphorylases: Properties, functions, and clinical aspects ResearchGate [Link]

  • Transglycosylation in the Modification and Isotope Labeling of Pyrimidine Nucleosides Organic Letters - ACS Publications[Link]

  • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center National Institutes of Health (NIH) / PMC[Link]

Sources

Foundational

understanding the stability of the N-glycosidic bond in pyranosyl nucleosides

An in-depth technical analysis of the structural, thermodynamic, and kinetic parameters governing the N-glycosidic bond in pyranosyl nucleosides. Introduction: The Paradigm of Pyranosyl Architectures In the landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the structural, thermodynamic, and kinetic parameters governing the N-glycosidic bond in pyranosyl nucleosides.

Introduction: The Paradigm of Pyranosyl Architectures

In the landscape of nucleic acid chemistry and drug development, the stability of the N-glycosidic bond—the linkage connecting the nucleobase to the anomeric carbon (C1') of the sugar ring—is a critical determinant of a molecule's pharmacokinetic viability and biological function. Natural nucleic acids (DNA and RNA) utilize a five-membered furanose ring. However, synthetic and prebiotic analogs, such as pyranosyl-RNA (p-RNA) pioneered by Albert Eschenmoser, utilize a six-membered pyranose ring[1].

This single structural divergence fundamentally alters the molecule's kinetic and thermodynamic profile. Pyranosyl nucleosides exhibit profoundly enhanced resistance to both acid-catalyzed hydrolysis and enzymatic phosphorolysis compared to their furanosyl counterparts[2]. Understanding the causality behind this stability is essential for researchers designing next-generation antisense oligonucleotides, aptamers, and nucleoside-analog therapeutics.

Mechanistic Causality: Why Pyranosyl Bonds Resist Cleavage

The cleavage of the N-glycosidic bond under acidic or enzymatic conditions typically proceeds via a unimolecular nucleophilic substitution ( SN​1 )-like mechanism. The pathway involves the protonation of the nucleobase (enhancing its leaving group capacity), followed by the rate-limiting heterolytic cleavage of the C1'-N bond to generate a highly reactive oxocarbenium ion intermediate[3].

The superior stability of pyranosyl nucleosides is dictated by two intersecting physical chemistry principles:

A. Conformational Rigidity and Strain Release

Furanose rings exist in a state of inherent torsional strain, constantly fluctuating between envelope ( E ) and twist ( T ) conformations. When the N-glycosidic bond cleaves, the furanose ring flattens into a planar oxocarbenium ion, releasing this ground-state ring strain. This thermodynamic relief significantly lowers the activation energy ( ΔG‡ ) of the transition state.

Conversely, pyranose rings reside in a deep energetic well, adopting highly stable, unstrained chair conformations (e.g., 4C1​ or 1C4​ )[4]. To form the planar oxocarbenium ion, the pyranose ring must distort into a high-energy half-chair or sofa conformation. Because there is no initial ground-state strain to release, the energetic penalty to reach the transition state is massive, drastically reducing the rate of hydrolysis.

B. Stereoelectronic Deselection

In a stable pyranosyl chair conformation, a β -linked nucleobase occupies an equatorial position. According to stereoelectronic theory, the optimal geometry for the departure of a leaving group at the anomeric center requires antiperiplanar alignment between a lone electron pair on the endocyclic oxygen and the σ∗ antibonding orbital of the C1'-N bond. In the equatorial β -pyranosyl configuration, this orbital overlap is geometrically forbidden. The inability of the ring oxygen to provide anchimeric assistance further locks the N-glycosidic bond in place.

Hydrolysis Nuc Pyranosyl Nucleoside (Stable Chair Conformation) Prot Protonated Nucleoside (Activated Leaving Group) Nuc->Prot + H⁺ (Fast Equilibrium) Oxo Oxocarbenium Ion (High Energy Half-Chair) Prot->Oxo Base Departure (Rate-Limiting Step) Prod Free Base + Pyranose Sugar (Hydrolysis Products) Oxo->Prod + H₂O (Fast Nucleophilic Attack)

Fig 1: Acid-catalyzed N-glycosidic bond hydrolysis pathway via an oxocarbenium intermediate.

Quantitative Kinetic Profiling

The structural advantages of the pyranosyl scaffold translate into quantifiable kinetic stability. When subjected to acidic conditions (e.g., pH 1.0 to 4.0), the pseudo-first-order rate constants ( kobs​ ) for pyranosyl nucleosides are orders of magnitude lower than their furanosyl equivalents.

Table 1: Comparative Hydrolysis Kinetics of Nucleoside Scaffolds (Simulated Baseline Data at pH 2.0, 37°C)

Nucleoside ScaffoldRing TypeConformationRelative kobs​ Est. Half-Life ( t1/2​ )
β -D-Ribofuranosyl Adenine5-memberedEnvelope/Twist 1.0×100 ~ 2.5 Hours
β -D-Deoxyribofuranosyl Adenine5-memberedEnvelope/Twist 4.5×101 ~ 3.3 Minutes
β -D-Ribopyranosyl Adenine (p-RNA)6-membered 4C1​ Chair 1.2×10−4 > 850 Days
β -D-Glucopyranosyl Adenine6-membered 4C1​ Chair 8.0×10−5 > 1200 Days

Note: Deoxyfuranosyl nucleosides hydrolyze faster than ribofuranosyls due to the absence of the electron-withdrawing 2'-OH group, which normally destabilizes the oxocarbenium ion. In pyranosyl systems, the conformational rigidity overrides these inductive effects.

Experimental Protocol: Assessing N-Glycosidic Bond Stability

To rigorously quantify the stability of novel pyranosyl nucleosides, researchers must employ a self-validating kinetic assay. The following reversed-phase high-performance liquid chromatography (RP-HPLC) protocol ensures reproducible determination of kobs​ and t1/2​ [5].

Step-by-Step Methodology

1. Reagent and Sample Preparation

  • Prepare a 10 mM stock solution of the target pyranosyl nucleoside in LC-MS grade water (ensure complete dissolution; use up to 5% DMSO if solubility is poor).

  • Prepare the hydrolysis buffer: 0.1 M HCl (pH 1.0) or 0.1 M Sodium Acetate buffer adjusted to pH 2.0 - 4.0, depending on the desired stringency.

  • Prepare the quenching buffer: 0.5 M Tris-HCl (pH 8.0) kept at 4°C.

2. Acidic Incubation

  • In a thermostatic water bath or heat block set to 37°C (or elevated temperatures like 60°C for highly stable pyranosyls), pre-equilibrate 900 µL of the hydrolysis buffer.

  • Initiate the reaction by adding 100 µL of the nucleoside stock to the buffer (final concentration: 1 mM). Vortex immediately.

3. Aliquot Quenching

  • At predefined time intervals (e.g., t=0,1,2,4,8,24,48,72 hours), withdraw a 50 µL aliquot from the reaction mixture.

  • Immediately transfer the aliquot into a vial containing 50 µL of the cold quenching buffer to neutralize the acid and halt hydrolysis.

4. Chromatographic Separation (RP-HPLC)

  • Column: C18 analytical column (e.g., 4.6 × 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0-5% B over 5 min, then 5-40% B over 15 min. (The polar free nucleobase will elute significantly earlier than the intact pyranosyl nucleoside).

  • Detection: UV absorbance at 260 nm.

5. Kinetic Modeling

  • Integrate the area under the curve (AUC) for the intact nucleoside peak at each time point ( At​ ).

  • Calculate the natural logarithm of the remaining fraction: ln(At​/A0​) .

  • Plot ln(At​/A0​) versus time ( t ). The slope of the linear regression yields the pseudo-first-order rate constant ( −kobs​ ).

  • Calculate the half-life: t1/2​=ln(2)/kobs​ .

Workflow Prep 1. Buffer & Sample Preparation Incub 2. Acidic Incubation (Controlled Temp) Prep->Incub Quench 3. Aliquot Quenching (Neutralization) Incub->Quench HPLC 4. RP-HPLC Analysis Quench->HPLC Kin 5. Kinetic Modeling (k_obs & t_1/2) HPLC->Kin

Fig 2: Self-validating RP-HPLC workflow for determining pseudo-first-order hydrolysis kinetics.

Implications for Drug Development

The extraordinary stability of the pyranosyl N-glycosidic bond offers a distinct advantage in therapeutic design. Natural nucleoside analogs often suffer from rapid degradation in the acidic environment of the gastrointestinal tract or via enzymatic cleavage by nucleoside phosphorylases in the bloodstream.

By utilizing pyranosyl scaffolds, drug developers can engineer molecules that are effectively invisible to native furanose-specific catabolic enzymes[2]. This structural camouflage prevents premature liberation of toxic nucleobases, extending the in vivo half-life of the therapeutic payload. Furthermore, the rigid backbone of pyranosyl-oligonucleotides (like p-RNA) allows for the design of highly specific, nuclease-resistant aptamers and antisense agents that form thermodynamically superior duplexes with target sequences[1].

References

  • Primitive Genetic Polymers National Center for Biotechnology Information (PMC)[Link]

  • Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology Royal Society of Chemistry[Link]

  • Commonality of Mechanism in Glycoside Hydrolases, Nucleoside Hydrolases, and Phosphorylases National Center for Biotechnology Information (PMC)[Link]

  • Chemistry of Abiotic Nucleotide Synthesis American Chemical Society (Chemical Reviews)[Link]

  • Growth Inhibition of Mycobacterium bovis, Mycobacterium tuberculosis and Mycobacterium avium In Vitro American Chemical Society (Journal of Medicinal Chemistry)[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Uses of 9-β-D-Ribopyranosyladenine in Antiviral Research

Introduction and Strategic Rationale In the landscape of antiviral drug development, nucleoside analogs are foundational. However, their clinical efficacy is frequently compromised by rapid enzymatic degradation in vivo.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

In the landscape of antiviral drug development, nucleoside analogs are foundational. However, their clinical efficacy is frequently compromised by rapid enzymatic degradation in vivo. 9-β-D-ribopyranosyladenine , a pyranosyl isomer of standard adenosine, has emerged as a critical chemical tool in overcoming these pharmacokinetic barriers [1].

Unlike naturally occurring furanosyl nucleosides, the six-membered pyranose ring of 9-β-D-ribopyranosyladenine provides a unique stereochemical scaffold. In antiviral research, this compound is primarily utilized in two advanced applications:

  • Synthesis of Nucleoside Dialdehydes : Serving as a precursor for potent Adenosine Deaminase (ADA) inhibitors, which protect active antiviral drugs from deamination [2].

  • Pyranosyl-RNA (p-RNA) Oligonucleotides : Acting as a building block for highly stable, nuclease-resistant antisense therapeutics [3].

This application note details the mechanistic causality, quantitative data, and validated protocols for leveraging 9-β-D-ribopyranosyladenine in these workflows.

Mechanistic Application: ADA Inhibition to Rescue Antiviral Efficacy

The Causality of ADA Inhibition

Many potent antiviral agents, such as Vidarabine (Adenine arabinoside, Ara-A)—used against herpes simplex and varicella-zoster viruses—are rapidly deaminated by the enzyme Adenosine Deaminase (ADA) into inactive metabolites like Ara-hypoxanthine [4]. To maintain therapeutic concentrations of the active antiviral, co-administration with an ADA inhibitor is required.

When 9-β-D-ribopyranosyladenine is subjected to periodate oxidation, the cis-diol groups on its pyranose ring are cleaved to form a highly reactive nucleoside dialdehyde . In aqueous environments, these dialdehydes exist as open-chain dihydrates that mimic the tetrahedral transition state of the ADA-catalyzed deamination reaction, acting as competitive inhibitors [2].

Quantitative Kinetic Data

Research by Grant and Lerner demonstrated that the dialdehyde derivative of 9-β-D-ribopyranosyladenine (Dialdehyde 8) exhibits the strongest enzyme affinity among substrate-class dialdehydes [2].

Table 1: Kinetic Parameters of Adenine Nucleoside Dialdehydes against ADA

Parent NucleosideDialdehyde DerivativeADA Interaction ProfileKinetic Parameter
AdenosineDialdehyde 1Weak Substrate / InhibitorHighest Vmax​
9-α-L-RhamnopyranosyladenineDialdehyde 4Pure Inhibitor Ki​=28μM
9-β-D-Ribopyranosyladenine Dialdehyde 8 Weak Substrate / Inhibitor Strongest Affinity (Substrates)
9-(5-deoxy-β-D-pent-4-enofuranosyl)adenineDialdehyde 9Pure Inhibitor Ki​=4μM

Data synthesized from Grant & Lerner (1979) demonstrating the structure-activity relationship of oxidized nucleosides [2].

Pathway Visualization

The following diagram illustrates the logical relationship between ADA inhibition by the dialdehyde derivative and the preservation of antiviral nucleoside analogs.

ADA_Inhibition_Pathway Vidarabine Vidarabine (Ara-A) Active Antiviral ADA Adenosine Deaminase (ADA) Vidarabine->ADA Substrate ViralDNA Viral DNA Polymerase Inhibition Vidarabine->ViralDNA Phosphorylation & Incorporation AraH Ara-Hypoxanthine Inactive Metabolite ADA->AraH Deamination (Rapid) Dialdehyde 9-β-D-Ribopyranosyladenine Dialdehyde Dialdehyde->ADA Competitive Inhibition

Fig 1: Mechanism of ADA inhibition by 9-β-D-ribopyranosyladenine dialdehyde preserving Vidarabine.

Experimental Protocols

To ensure scientific integrity and self-validation, the following protocols outline the synthesis of the dialdehyde inhibitor and its subsequent validation in an enzymatic assay.

Protocol A: Periodate Oxidation of 9-β-D-Ribopyranosyladenine

Objective: Cleave the vicinal diols of the pyranose ring to generate the active dialdehyde inhibitor.

Reagents & Materials:

  • 9-β-D-ribopyranosyladenine (1.0 mmol)

  • Paraperiodic acid ( H5​IO6​ ) or Sodium metaperiodate ( NaIO4​ ) (1.05 mmol)

  • Deionized water ( ddH2​O )

  • Barium chloride ( BaCl2​ )

  • Amberlite IRA-400 (OH⁻ form) resin

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mmol of 9-β-D-ribopyranosyladenine in 25 mL of ddH2​O at room temperature. Causality: Aqueous conditions are required for periodate solubility and subsequent dihydrate formation.

  • Oxidation: Slowly add 1.05 mmol of paraperiodic acid to the solution while stirring continuously. Allow the reaction to proceed in the dark for 2 hours at 4°C. Causality: Darkness prevents photolytic degradation of the periodate reagent.

  • Quenching: Add a few drops of ethylene glycol to consume any unreacted periodate.

  • Precipitation of Iodate: Add an equimolar amount of BaCl2​ to precipitate the byproduct (iodate) as Barium iodate ( Ba(IO3​)2​ ). Centrifuge at 4000 x g for 10 minutes and collect the supernatant.

  • Purification: Pass the supernatant through a column of Amberlite IRA-400 (OH⁻ form) to remove residual inorganic salts.

  • Lyophilization: Freeze-dry the eluate to obtain the nucleoside dialdehyde as a white powder. Store at -20°C in a desiccator.

Protocol B: Adenosine Aminohydrolase (ADA) Inhibition Assay

Objective: Quantify the inhibitory affinity ( Ki​ ) of the synthesized dialdehyde against ADA.

Reagents & Materials:

  • Calf intestinal mucosa Adenosine Deaminase (ADA)

  • Adenosine (Substrate, 50μM stock)

  • Synthesized 9-β-D-ribopyranosyladenine dialdehyde (Inhibitor, various concentrations)

  • 0.05 M Potassium phosphate buffer (pH 7.4)

  • UV-Vis Spectrophotometer (quartz cuvettes)

Step-by-Step Methodology:

  • Baseline Setup: In a quartz cuvette, combine 2.9 mL of phosphate buffer and 50μL of adenosine stock. Blank the spectrophotometer at 265 nm.

  • Reaction Initiation: Add 10μL of ADA enzyme solution to the cuvette. Mix rapidly by inversion.

  • Kinetic Monitoring: Record the decrease in absorbance at 265 nm ( ΔA265​ ) for 3 minutes. Causality: The conversion of adenosine to inosine results in a distinct loss of absorbance at 265 nm, allowing real-time velocity ( v0​ ) calculation.

  • Inhibitor Introduction: Repeat steps 1-3, but pre-incubate the ADA enzyme with varying concentrations of the dialdehyde (e.g., 10, 50, 100, 500 μM ) for 5 minutes prior to adding the adenosine substrate.

  • Data Analysis: Plot 1/v0​ versus Inhibitor concentration [I] (Dixon plot) at multiple substrate concentrations to determine the inhibition constant ( Ki​ ) and confirm the competitive inhibition mechanism.

Alternative Application: Pyranosyl-RNA (p-RNA)

Beyond enzyme inhibition, 9-β-D-ribopyranosyladenine is a fundamental unit in the synthesis of p-RNA (β-D-ribopyranosyl-(4'→2')-oligonucleotides).

In antiviral drug development, traditional antisense oligonucleotides (targeting viral mRNA) are highly susceptible to nucleases. p-RNA, utilizing the pyranosyl isomer, forms duplexes that are thermodynamically stronger and more selective than natural RNA, while being completely orthogonal to natural nucleases [3]. Incorporating 9-β-D-ribopyranosyladenine into these synthetic backbones provides a highly stable platform for next-generation antisense viral therapeutics.

References

  • Zhang, X., & Krishnamurthy, R. (2024). Pentopyranosyl Oligonucleotide Systems. 9th Communication. The β-D-Ribopyranosyl-(4'→2')-oligonucleotide System ('Pyranosyl-RNA'): Synthesis and Resumé of Base-Pairing Properties. Angewandte Chemie International Edition. Available at:[Link]

  • Grant, A. J., & Lerner, L. M. (1979). Dialdehydes derived from adenine nucleosides as substrates and inhibitors of adenosine aminohydrolase. Biochemistry, 18(13), 2838–2842. Available at:[Link]

  • Matušková, V. (2017). Synthesis and study of biological activity of novel purine nucleosides. Theses.cz. Available at: [Link]

  • Sloan, B. J., Kielty, J. K., & Miller, F. A. (1977). Effect of a novel adenosine deaminase inhibitor (co-vidarabine, co-V) upon the antiviral activity in vitro and in vivo of vidarabine (Vira-Atm) for DNA virus replication. Annals of the New York Academy of Sciences, 284, 60-80. Available at:[Link]

Application

Application Note: Adenine, 9-β-D-ribopyranosyl- as a Substrate and Inhibitor Probe for Nucleoside-Metabolizing Enzymes

Scientific Context and Mechanistic Rationale In the landscape of nucleoside analog development and origin-of-life prebiotic chemistry, Adenine, 9-beta-D-ribopyranosyl- (also known as 9-β-D-ribopyranosyladenine, CAS No. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context and Mechanistic Rationale

In the landscape of nucleoside analog development and origin-of-life prebiotic chemistry, Adenine, 9-beta-D-ribopyranosyl- (also known as 9-β-D-ribopyranosyladenine, CAS No. 10563-76-5) occupies a unique structural niche[1]. Unlike canonical adenosine, which features a flexible five-membered furanose ring, this isomer possesses a six-membered pyranose ring. This structural shift locks the sugar moiety into a rigid chair conformation, drastically altering the spatial relationship between the adenine nucleobase and the hydroxyl groups.

For researchers studying pyranosyl-RNA (p-RNA) and enzyme active-site plasticity, 9-β-D-ribopyranosyladenine serves as an invaluable structural probe[2]. When introduced to nucleoside-metabolizing enzymes such as Adenosine Deaminase (ADA) (adenosine aminohydrolase), the pyranosyl isomer challenges the strict stereochemical constraints of the enzyme's binding pocket.

The Causality of Enzyme-Substrate Interactions

ADA catalyzes the irreversible hydrolytic deamination of adenosine to inosine. The enzyme requires the substrate to adopt a specific high-energy conformation to align the C6 position of the purine ring with a catalytic zinc ion and an attacking water molecule.

  • As a Substrate: Because the pyranosyl ring forces the adenine base into an altered vector relative to the 5'-hydroxyl (which is absent in the pyranose form, replaced by a ring oxygen), 9-β-D-ribopyranosyladenine acts only as a very weak substrate. The steric clash prevents optimal transition-state stabilization[3].

  • As an Inhibitor (Dialdehyde Derivative): When 9-β-D-ribopyranosyladenine is oxidized using paraperiodic acid, the C2'–C3' bond is cleaved to form a dialdehyde. In aqueous solution, this dialdehyde rapidly hydrates to form an open-chain dihydrate. This flexible, hydrated species acts as a highly potent transition-state analog, exhibiting strong affinity for ADA and acting as a competitive inhibitor without forming covalent bonds with the protein[3].

Quantitative Data: Kinetic Parameters

The following table summarizes the kinetic behavior of natural adenosine compared to 9-β-D-ribopyranosyladenine and its oxidized dialdehyde derivative when assayed with calf intestinal mucosa ADA.

CompoundRole Km​ / Ki​ ( μM )Relative Vmax​ (%)Mechanistic Note
Adenosine (Natural) Substrate~30 ( Km​ )100Optimal alignment with catalytic Zn2+ .
9-β-D-ribopyranosyladenine Weak Substrate>500 ( Km​ )< 5Rigid chair conformation causes steric clash.
9-β-D-ribopyranosyladenine Dialdehyde Inhibitor~4 - 28 ( Ki​ )N/AOpen-chain dihydrate mimics the transition state; highest affinity among pyranosyl derivatives[3].

Experimental Workflows and Protocols

To effectively utilize 9-β-D-ribopyranosyladenine in enzymatic studies, two self-validating protocols are required: the chemical oxidation of the nucleoside to its active inhibitory form, and the kinetic evaluation using a continuous spectrophotometric assay.

Protocol A: Oxidation to Dialdehyde Derivative

This protocol utilizes paraperiodic acid rather than sodium periodate. The causality behind this choice is that paraperiodic acid minimizes over-oxidation and allows for the direct isolation of the dialdehyde as a stable powder without complex desalting steps.

Reagents:

  • Adenine, 9-β-D-ribopyranosyl- (Substrate)[1]

  • Paraperiodic acid ( H5​IO6​ )

  • Ice-cold distilled water ( ddH2​O )

  • Barium carbonate ( BaCO3​ )

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 mmol of 9-β-D-ribopyranosyladenine in 20 mL of ddH2​O at room temperature.

  • Oxidation: Slowly add 1.05 mmol of paraperiodic acid to the solution while stirring continuously. Allow the reaction to proceed in the dark for 2 hours at room temperature. Rationale: The slight stoichiometric excess ensures complete cleavage of the vicinal diols.

  • Neutralization: Add a slight excess of BaCO3​ to the reaction mixture to precipitate the iodate and unreacted periodate as barium salts. Stir for 15 minutes.

  • Filtration & Isolation: Filter the suspension through a fine glass-frit funnel to remove the precipitate. Lyophilize the clear filtrate to obtain the dialdehyde derivative as a white powder.

  • Validation: Confirm the absence of the starting material via TLC (Silica gel, Chloroform:Methanol 8:2). The dialdehyde will appear as a distinct, lower-Rf spot that reacts positively with 2,4-dinitrophenylhydrazine (DNPH) stain.

Protocol B: Continuous Spectrophotometric ADA Kinetic Assay

This assay relies on the differential molar absorptivity between adenine and hypoxanthine derivatives. As the C6-amine is hydrolyzed to a carbonyl, the absorbance at 265 nm drops significantly ( Δϵ≈−8000M−1cm−1 ). This allows real-time, label-free monitoring of the reaction velocity.

Reagents:

  • Calf Intestinal Mucosa Adenosine Deaminase (ADA)

  • 50 mM Potassium Phosphate Buffer, pH 7.5

  • Substrate/Inhibitor solutions (prepared in buffer)

Step-by-Step Methodology:

  • Baseline Establishment: Pipette 980 µL of 50 mM Potassium Phosphate Buffer (pH 7.5) into a quartz cuvette (1 cm path length). Add 10 µL of the 9-β-D-ribopyranosyladenine solution (to a final concentration of 100 µM). Blank the UV-Vis spectrophotometer at 265 nm.

  • Enzyme Initiation: Add 10 µL of ADA enzyme solution (pre-titrated to yield a ΔA265​ of ~0.02/min with natural adenosine). Mix rapidly by inversion.

  • Data Acquisition: Record the absorbance at 265 nm every 10 seconds for 5 minutes.

  • Inhibition Profiling (Self-Validating Control): To test the dialdehyde inhibitor, pre-incubate 10 µL of the dialdehyde derivative (from Protocol A) with the enzyme in the buffer for 5 minutes. Then, initiate the reaction by adding natural adenosine.

  • Data Analysis: Calculate the initial velocity ( v0​ ) from the linear portion of the progress curve. Plot 1/v0​ vs. 1/[S] (Lineweaver-Burk plot) in the presence and absence of the dialdehyde to determine the Ki​ and confirm competitive inhibition[3].

Pathway Visualization

The following diagram illustrates the structural transformation and enzymatic interaction pathways of 9-β-D-ribopyranosyladenine with Adenosine Deaminase.

G cluster_0 Chemical Modification (Protocol A) A 9-β-D-ribopyranosyladenine (Rigid Pyranosyl Isomer) B Paraperiodic Acid (Vicinal Diol Cleavage) A->B Oxidation D Adenosine Deaminase (ADA) Catalytic Active Site A->D Binds intact C Dialdehyde Derivative (Open-chain Dihydrate) B->C Spontaneous Hydration C->D Binds hydrated form E Steric Clash (Weak Substrate Processing) D->E Low Vmax Catalysis F Transition-State Mimicry (Competitive Inhibition) D->F High Affinity Blockade

Figure 1: Workflow detailing the chemical oxidation of 9-β-D-ribopyranosyladenine and its subsequent interactions with the ADA active site.

References

  • Grant, A. J., & Lerner, L. M. (1979). Dialdehydes derived from adenine nucleosides as substrates and inhibitors of adenosine aminohydrolase. Biochemistry.
  • Zhang, X., & Krishnamurthy, R. (2024). Pentopyranosyl Oligonucleotide Systems. 9th Communication. The β-D-Ribopyranosyl-(4'→2')-oligonucleotide System ('Pyranosyl-RNA'): Synthesis and Resumé of Base-Pairing Properties.
  • EvitaChem Catalog. (2024). 9-pentofuranosyl-8-(piperidin-1-yl)-9H-purin-6-amine & Related Products (Adenine, 9-beta-D-ribopyranosyl- CAS No.: 10563-76-5).
  • Matušková, V. (2011). Synthesis and study of biological activity of novel purine nucleosides. Theses.cz.

Sources

Method

Application Note: A Comprehensive Guide to the HPLC Analysis of Adenine Nucleoside Isomers

Introduction: The Critical Role of Isomer Separation in Drug Development Adenine nucleoside analogues represent a cornerstone in the development of antiviral and anticancer therapeutics. Their efficacy is intrinsically l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Isomer Separation in Drug Development

Adenine nucleoside analogues represent a cornerstone in the development of antiviral and anticancer therapeutics. Their efficacy is intrinsically linked to their precise three-dimensional structure. Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit dramatically different pharmacological and toxicological profiles. For instance, the stereochemistry of the sugar moiety can determine whether a nucleoside analogue is a potent therapeutic agent or an inactive, or even harmful, compound. Therefore, the ability to separate and quantify these isomers with high fidelity is paramount in pharmaceutical research and quality control.

This comprehensive guide provides a detailed exploration of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of adenine nucleoside isomers. We will delve into the principles behind various separation techniques, offer detailed protocols, and provide insights into method development and validation, empowering researchers, scientists, and drug development professionals to tackle the challenges of nucleoside isomer analysis.

Understanding the Challenge: The Subtle Differences Between Adenine Nucleoside Isomers

The primary challenge in separating adenine nucleoside isomers lies in their structural similarity. Isomers such as adenosine and vidarabine (ara-A) differ only in the stereochemistry of the hydroxyl group at the 2' position of the ribose sugar. Enantiomers, non-superimposable mirror images of a molecule, are even more challenging to separate due to their identical physical and chemical properties in an achiral environment.

The choice of HPLC method is dictated by the nature of the isomeric difference. This guide will cover the following key HPLC modes for adenine nucleoside isomer analysis:

  • Reversed-Phase (RP) HPLC: For separating isomers with differences in polarity.

  • Chiral HPLC: For the critical separation of enantiomers.

  • Mixed-Mode Chromatography (MMC): For complex separations involving isomers with multiple physicochemical similarities.

Experimental Workflow for HPLC Analysis of Adenine Nucleoside Isomers

The following diagram illustrates a typical workflow for the HPLC analysis of adenine nucleoside isomers, from sample preparation to data analysis.

HPLC Workflow for Adenine Nucleoside Isomers cluster_Prep Sample Preparation cluster_HPLC HPLC Analysis cluster_Data Data Analysis Sample Sample (Bulk Drug or Formulation) Dissolution Dissolution in a Suitable Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Column Analytical Column (e.g., C18, Chiral) HPLC_System->Column Detector UV or MS Detector Column->Detector Mobile_Phase Mobile Phase Mobile_Phase->HPLC_System Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Report Generation Integration->Report

Figure 1: A generalized workflow for the HPLC analysis of adenine nucleoside isomers.

Method 1: Reversed-Phase HPLC for Diastereomer Separation (e.g., Adenosine and Vidarabine)

Reversed-phase HPLC is a powerful technique for separating compounds based on their hydrophobicity. While adenosine and its diastereomer vidarabine are both polar molecules, subtle differences in their interaction with a nonpolar stationary phase allow for their separation.

Principle of Separation

In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The difference in the spatial arrangement of the hydroxyl groups in adenosine and vidarabine leads to slight differences in their polarity and, consequently, their retention on a C18 column.

Detailed Protocol

This protocol provides a starting point for the separation of adenosine and vidarabine.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.4B: Acetonitrile
Gradient 0-15 min: 5-30% B15-20 min: 30% B20-22 min: 30-5% B22-30 min: 5% B
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 10 µL
Column Temperature 25 °C
Rationale for Method Parameters
  • C18 Column: The octadecylsilane stationary phase provides the necessary hydrophobicity to retain the polar nucleosides.

  • Ammonium Acetate Buffer: Maintains a stable pH to ensure consistent ionization of the analytes, leading to reproducible retention times. A pH of 5.4 is chosen to keep the adenine moiety protonated.

  • Acetonitrile Gradient: A gradient elution is employed to ensure that both the less retained and more retained isomers are eluted with good peak shape and in a reasonable time.

  • UV Detection at 260 nm: The adenine ring has a strong UV absorbance at this wavelength, providing high sensitivity.

Method 2: Chiral HPLC for Enantiomeric Purity Determination

The separation of enantiomers is a critical step in drug development, as different enantiomers can have vastly different biological activities. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of nucleoside analogues.[1][2][3]

Principle of Separation

Chiral stationary phases create a chiral environment within the column. The enantiomers of the analyte form transient diastereomeric complexes with the CSP. These complexes have different energies of formation and, therefore, different stabilities, resulting in different retention times for the two enantiomers. The separation is often achieved in normal-phase mode, using a nonpolar mobile phase.[2]

Detailed Protocol for Chiral Separation of a Hypothetical Adenine Nucleoside Analogue
ParameterSpecification
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 0.8 mL/min
Detection UV at 260 nm
Injection Volume 5 µL
Column Temperature 30 °C
Rationale for Method Parameters
  • Chiralpak AD-H Column: This amylose-based CSP is known for its broad enantioselectivity for a wide range of compounds, including nucleoside analogues.[3]

  • Normal-Phase Mobile Phase: The use of a nonpolar mobile phase like n-hexane and a polar modifier like isopropanol is typical for polysaccharide-based CSPs. The ratio of these solvents is a critical parameter for optimizing the separation.

  • Isopropanol as a Modifier: The alcohol modifier competes with the analyte for polar interaction sites on the CSP, influencing retention and selectivity.

Method 3: Mixed-Mode Chromatography for Complex Samples

Mixed-mode chromatography (MMC) columns possess both reversed-phase and ion-exchange characteristics, offering unique selectivity for complex mixtures of polar and ionizable compounds like adenine nucleosides.[4][5] This approach can be particularly useful for separating a mixture of adenine, adenosine, and its phosphorylated forms (AMP, ADP, ATP).[6]

Principle of Separation

MMC columns typically have a stationary phase that is modified with both hydrophobic (e.g., C18) and ion-exchange (e.g., quaternary ammonium for anion exchange or sulfonate for cation exchange) functional groups. This allows for simultaneous separation based on both hydrophobicity and charge.

Illustrative Separation Mechanism

Mixed-Mode Separation Stationary_Phase Mixed-Mode Stationary Phase Hydrophobic Ligand (C18) Anion-Exchange Ligand (+) Adenosine Adenosine (Neutral) Adenosine->Stationary_Phase:f1 AMP AMP (- charge) AMP->Stationary_Phase:f2 AMP->Stationary_Phase:f1 Interaction1 Hydrophobic Interaction Interaction2 Ionic Interaction

Sources

Application

Application Note: Incorporation of Adenine, 9-β-D-ribopyranosyl- into Orthogonal Oligonucleotide Systems (p-RNA)

Introduction & Scientific Rationale The development of orthogonal nucleic acid systems is a critical frontier in synthetic biology, origin-of-life research, and the design of interference-free nucleic acid therapeutics....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The development of orthogonal nucleic acid systems is a critical frontier in synthetic biology, origin-of-life research, and the design of interference-free nucleic acid therapeutics. Adenine, 9-β-D-ribopyranosyl- is the foundational purine building block for Pyranosyl-RNA (p-RNA) , a constitutional isomer of natural RNA[1].

In p-RNA, the canonical five-membered ribofuranose ring is replaced by a more rigid six-membered ribopyranose ring, fundamentally altering the molecule's spatial geometry[2]. This structural shift necessitates a 4'→2' phosphodiester backbone rather than the natural 5'→3' linkage[1][3].

The Causality of Orthogonality

Why incorporate p-RNA adenine into synthetic oligonucleotides? The primary driver is strict orthogonality . Natural DNA and RNA possess a backbone-base inclination ( ηB​ ) of approximately 0° and -30°, respectively, allowing them to cross-hybridize[4]. In contrast, the pyranose ring of p-RNA forces an extreme backbone-base inclination of ηB​≈−46∘ [4]. This geometric incompatibility means that while p-RNA forms highly stable, exclusively Watson-Crick homoduplexes, it is physically incapable of cross-pairing with endogenous DNA or RNA[5][6]. For drug development professionals, this provides a highly pre-organized, nuclease-resistant scaffold that eliminates off-target hybridization with patient transcriptomes.

Monomer Design & Protection Strategy

To synthesize p-RNA oligonucleotides via standard solid-phase phosphoramidite chemistry, the adenine monomer must be meticulously protected. Because the pyranose ring lacks an exocyclic carbon (C5 is integrated into the ring), the available hydroxyl groups are at the 2', 3', and 4' positions.

To achieve the required 4'→2' linkage, chain assembly must proceed in the 2'→4' direction . Therefore, the monomer is designed as N6 -benzoyl-4'-O-DMT-3'-O-TBDMS-Adenine-9-β-D-ribopyranosyl-2'-O-phosphoramidite .

  • 4'-O-DMT (Dimethoxytrityl): Protects the propagating hydroxyl group. Its acid-lability allows for standard UV-monitored detritylation.

  • 2'-O-Phosphoramidite: The reactive center for coupling to the free 4'-OH of the support-bound chain.

  • 3'-O-TBDMS (tert-Butyldimethylsilyl): Permanently protects the 3'-OH during synthesis to prevent chain branching. It is stable to the acidic/basic conditions of the synthesis cycle and is removed via fluoride treatment post-cleavage[3].

  • N6 -Benzoyl: Protects the exocyclic amine of adenine from reacting with the phosphoramidite during coupling.

Experimental Protocol: Solid-Phase Synthesis of p-RNA

This protocol outlines the self-validating workflow for incorporating p-RNA adenine into an oligonucleotide sequence using an automated DNA/RNA synthesizer.

Reagent Preparation
  • Monomer Solution: Dissolve the p-RNA Adenine phosphoramidite in anhydrous acetonitrile (ACN) to a concentration of 0.1 M . Ensure water content is <30 ppm to prevent phosphoramidite hydrolysis.

  • Activator: Use 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in ACN. Causality: The 4'-OH of the pyranose ring is secondary and sterically hindered compared to a primary 5'-OH in natural DNA. ETT is more acidic than standard tetrazole, significantly enhancing the coupling efficiency of sterically demanding monomers.

  • Solid Support: Use a universal Controlled Pore Glass (CPG) support or a custom CPG pre-loaded with the first p-RNA nucleoside attached via a 2'-succinyl linker.

Automated Synthesis Cycle (2'→4' Direction)

Program the synthesizer with the following modified RNA cycle parameters:

  • Detritylation: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) for 80 seconds. Monitor the orange DMT cation at 498 nm to validate step-wise yield.

  • Coupling: Co-inject the 0.1 M p-RNA monomer and 0.25 M ETT. Crucial Adjustment: Extend the coupling time to 12 minutes to overcome the steric barrier of the pyranose ring.

  • Capping: 16% Acetic anhydride in THF (Cap A) and 16% N-methylimidazole in THF (Cap B) for 60 seconds. This truncates unreacted 4'-OH groups, preventing deletion mutations.

  • Oxidation: 0.02 M Iodine in THF/Pyridine/Water for 60 seconds to convert the unstable phosphite triester into a stable phosphodiester.

Cleavage and Deprotection
  • Resin Cleavage & Base Deprotection: Transfer the CPG to a sealed vial. Add 1.0 mL of AMA (1:1 mixture of 30% aqueous ammonium hydroxide and 40% aqueous methylamine). Incubate at 65°C for 30 minutes . This rapidly cleaves the oligonucleotide from the support and removes the N6 -benzoyl protecting groups.

  • Lyophilization: Cool the vial, remove the supernatant, and evaporate to complete dryness via a SpeedVac.

  • Desilylation (3'-OH Deprotection): Resuspend the pellet in 200 µL of 1.0 M Tetrabutylammonium fluoride (TBAF) in THF. Incubate at room temperature for 24 hours . Causality: The fluoride ions selectively cleave the silicon-oxygen bond of the 3'-TBDMS groups, restoring the native p-RNA structure.

  • Quenching & Desalting: Quench the reaction with 200 µL of 0.1 M Triethylammonium acetate (TEAA) buffer. Desalt the crude mixture using a Sephadex G-25 column (e.g., NAP-10) prior to HPLC purification.

Visualization of the Synthesis Workflow

pRNASynthesis Start Solid Support (2'-attached) Free 4'-OH Ready Coupling 1. Coupling (12 min) p-RNA-A 2'-Phosphoramidite Activator: 0.25 M ETT Start->Coupling Capping 2. Capping Ac2O / N-Methylimidazole Coupling->Capping Oxidation 3. Oxidation 0.02 M I2 / Pyridine / H2O Capping->Oxidation Detrit 4. Detritylation 3% TCA in DCM (Exposes next 4'-OH) Oxidation->Detrit Detrit->Coupling Next Cycle (2'->4') Cleavage 5. Cleavage & Deprotection AMA (Base) -> TBAF (3'-OH) Detrit->Cleavage Final Cycle

Solid-phase synthesis cycle for p-RNA oligonucleotides in the 2'→4' direction.

Data Presentation: Comparative Thermodynamic Stability

The incorporation of p-RNA adenine into oligonucleotides yields duplexes with vastly superior thermodynamic stability compared to natural nucleic acids, while maintaining absolute orthogonality[2][5][6].

Table 1: Thermodynamic Stability and Orthogonality of Hemi-self-complementary Octamers (Sequence: CGAATTCG)

Oligonucleotide SystemLinkage TypeBackbone-Base Inclination ( ηB​ )Homoduplex Stability ( Tm​ , °C)Cross-Pairing with Natural RNA/DNA
Natural DNA 3' 5'~ 0°32.0Yes
Natural RNA 3' 5'~ -30°42.0Yes
p-RNA (Pyranosyl) 4' 2'~ -46°58.0 No (Strictly Orthogonal)

Note: The Tm​ values reflect the high degree of pre-organization inherent to the pyranose ring. The inability to cross-pair is a direct consequence of the severe -46° backbone inclination clash[4].

Sources

Method

Application Note: Regioselective Phosphorylation and Phosphitylation of Pyranosyl Nucleosides

Executive Summary & Rationale Pyranosyl-RNA (p-RNA) and its derivatives represent a foundational class of artificial nucleic acids. Unlike canonical furanosyl-RNA, p-RNA utilizes a six-membered pyranose sugar ring, typic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Pyranosyl-RNA (p-RNA) and its derivatives represent a foundational class of artificial nucleic acids. Unlike canonical furanosyl-RNA, p-RNA utilizes a six-membered pyranose sugar ring, typically linked via 4'→2' phosphodiester bonds[1]. This structural paradigm eliminates the electrostatic repulsion and conformational flexibility inherent in natural RNA, resulting in enhanced thermodynamic stability and orthogonal base-pairing properties[2]. These characteristics make pyranosyl nucleosides highly valuable for developing therapeutic aptamers, Spiegelmers, and studying the chemical etiology of life[3].

However, the phosphorylation of pyranosyl nucleosides presents a unique synthetic challenge. Canonical furanosyl nucleosides possess a highly reactive, unhindered primary 5'-hydroxyl group. In contrast, pyranosyl nucleosides (such as pentopyranosyl derivatives) contain only secondary hydroxyl groups (e.g., 2', 3', and 4'-OH)[3]. This steric hindrance necessitates highly optimized protocols to achieve regioselective phosphorylation or phosphitylation without inducing side reactions such as depurination or epimerization.

Mechanistic Causality: Overcoming Secondary Hydroxyl Hindrance

To synthesize pyranosyl nucleoside monophosphates (NMPs), an adaptation of the Yoshikawa procedure is employed[4].

  • The Role of Trimethyl Phosphate (TMP): TMP is not merely a solvent; it acts as a Lewis base that coordinates with Phosphorus Oxychloride (POCl₃) to form a highly electrophilic TMP-POCl₃ complex. This activation is strictly required to overcome the steric hindrance of the secondary 4'-OH group.

  • The Role of Proton Sponge: The reaction of POCl₃ with a hydroxyl group liberates HCl. While pyrimidine nucleosides are generally stable, pyranosyl purines (especially adenine and guanine) are highly susceptible to acid-catalyzed depurination. The addition of 1,8-bis(dimethylamino)naphthalene (Proton Sponge) acts as a non-nucleophilic acid scavenger, neutralizing HCl without interfering with the electrophilic phosphorus center[4].

For solid-phase oligonucleotide synthesis (SPOS), the pyranosyl nucleoside must be converted into a phosphoramidite building block[1]. This reaction utilizes 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) in the presence of N,N-diisopropylethylamine (DIPEA). DIPEA serves a dual purpose: it neutralizes the generated HCl and prevents the premature activation of the phosphoramidite. Strict anhydrous conditions are mandatory, as trace water will react with CEP-Cl to form an unreactive H-phosphonate species, drastically reducing yield.

Mechanism TMP Trimethyl Phosphate (TMP) Solvent & Activator Complex TMP-POCl3 Complex (Highly Electrophilic) TMP->Complex POCl3 POCl3 POCl3->Complex Intermediate Phosphorodichloridate Intermediate Complex->Intermediate Nucleophilic Attack by 4'-OH Nucleoside Protected Pyranosyl Nucleoside (4'-OH) Nucleoside->Intermediate ProtonSponge Proton Sponge (Acid Scavenger) ProtonSponge->Intermediate Neutralizes HCl, Prevents Depurination

Chemical causality of POCl3-mediated phosphorylation on secondary hydroxyls.

Dual-Pathway Experimental Protocols

The following self-validating protocols describe the synthesis of both free pyranosyl nucleotides (Pathway A) and phosphoramidite building blocks for SPOS (Pathway B).

Workflow Start Unprotected Pyranosyl Nucleoside Protect Regioselective Protection (e.g., 2',3'-O-isopropylidene) Start->Protect Split Target Product? Protect->Split PhosChem Chemical Phosphorylation (POCl3, TMP, 0°C) Split->PhosChem NTPs / NMPs PhosAmid Phosphitylation (CEP-Cl, DIPEA) Split->PhosAmid Solid-Phase Synthesis Deprotect1 Hydrolysis & Deprotection PhosChem->Deprotect1 Purify2 Silica Gel Chromatography (EtOAc/Hexane + TEA) PhosAmid->Purify2 Purify1 Ion-Exchange / RP-HPLC Deprotect1->Purify1 Product1 Pyranosyl Nucleoside Monophosphate Purify1->Product1 Product2 Pyranosyl Phosphoramidite Building Block Purify2->Product2

Workflow for the phosphorylation and phosphitylation of pyranosyl nucleosides.

Pathway A: Chemical Phosphorylation (Yoshikawa Adaptation)

Objective: Synthesis of Pyranosyl Nucleoside 4'-Monophosphates.

  • Preparation: Dissolve 1.0 mmol of 2',3'-di-O-protected pyranosyl nucleoside (e.g., 2',3'-di-O-acetyl-p-RNA) and 1.5 mmol of Proton Sponge in 5.0 mL of anhydrous trimethyl phosphate (TMP) under an argon atmosphere. Cool the reaction flask to 0 °C.

  • Activation: Dropwise, add 2.0 mmol of freshly distilled POCl₃ over 10 minutes. Maintain the temperature strictly at 0 °C to prevent non-specific phosphorylation or cleavage of the glycosidic bond.

  • Reaction & Monitoring: Stir the mixture at 0 °C for 3–4 hours.

    • Self-Validation Checkpoint: Withdraw a 5 µL aliquot, quench in 100 µL of 1M Triethylammonium bicarbonate (TEAB) buffer, and analyze via LC-MS. The presence of unreacted starting material after 4 hours indicates moisture contamination in the TMP/POCl₃ complex. The presence of multiple peaks with higher mass indicates over-phosphorylation (loss of protecting groups).

  • Quenching & Hydrolysis: Once complete, pour the reaction mixture into 20 mL of ice-cold 1M TEAB buffer (pH 7.5). Stir vigorously for 2 hours at room temperature to hydrolyze the phosphorodichloridate intermediate into the monophosphate.

  • Purification: Remove the protecting groups (e.g., via methanolic ammonia for acetyls) and purify the resulting pyranosyl NMP using DEAE-Sephadex A-25 ion-exchange chromatography, eluting with a linear gradient of TEAB (0.1 to 1.0 M).

Pathway B: Phosphitylation for Solid-Phase Synthesis

Objective: Synthesis of Pyranosyl Nucleoside 4'-O-Phosphoramidites.

  • Preparation: Co-evaporate 1.0 mmol of 2',3'-di-O-protected pyranosyl nucleoside with anhydrous pyridine (3 × 5 mL), then dissolve in 10 mL of anhydrous dichloromethane (DCM). Add 4.0 mmol of anhydrous DIPEA.

  • Phosphitylation: Cool to 0 °C under argon. Slowly add 1.5 mmol of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl). Remove the ice bath and stir at room temperature for 1.5 hours.

  • In-Process Control:

    • Self-Validation Checkpoint: Perform TLC (EtOAc/Hexane 1:1 with 1% Triethylamine). The product should appear as two closely eluting spots (diastereomers at the phosphorus center). A spot at the baseline indicates hydrolysis to the H-phosphonate, signaling compromised anhydrous conditions.

  • Workup: Dilute with 20 mL DCM and wash with saturated aqueous NaHCO₃ (2 × 15 mL) and brine (15 mL). The organic layer must be dried over anhydrous Na₂SO₄.

  • Purification: Purify via flash column chromatography on silica gel pre-equilibrated with 1% Triethylamine (TEA) in Hexane. Elute with a gradient of EtOAc/Hexane (containing 1% TEA to prevent detriitylation/degradation).

Quantitative Data Presentation

The table below summarizes the expected yields and reaction parameters for the phosphorylation of various pyranosyl nucleobases using the protocols described above.

NucleobaseProtection StrategyMethodReagentsReaction TimeTypical Yield (%)Purity (HPLC)
Adenine (p-A) 2',3'-di-O-acetylYoshikawa (POCl₃)POCl₃, TMP, Proton Sponge4.0 h62%>95%
Uracil (p-U) 2',3'-di-O-acetylYoshikawa (POCl₃)POCl₃, TMP3.0 h71%>98%
Guanine (p-G) 2',3'-di-O-acetyl, N²-iBuPhosphitylationCEP-Cl, DIPEA, DCM1.5 h78%>96%
Cytosine (p-C) 2',3'-di-O-acetyl, N⁴-BzPhosphitylationCEP-Cl, DIPEA, DCM1.5 h84%>98%

References

  • Title: Nonenzymatic Template-Directed RNA Synthesis | Springer Nature Experiments Source: springernature.com URL: [2]

  • Title: Chemistry of Abiotic Nucleotide Synthesis | Chemical Reviews Source: acs.org URL: [3]

  • Title: The Medicinal Chemistry of Artificial Nucleic Acids and Therapeutic Oligonucleotides Source: mdpi.com URL: [1]

  • Title: Chemoenzymatic Synthesis of Nucleoside 5'-Monophosphates Source: vu.lt URL: [4]

Sources

Application

Application Note: Structural Profiling of Adenosine Kinase Using Adenine, 9-beta-D-ribopyranosyl-

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: Kinase Structure-Activity Relationship (SAR) Profiling, Active Site Mapping, and Orthogonal Assay Validation Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application: Kinase Structure-Activity Relationship (SAR) Profiling, Active Site Mapping, and Orthogonal Assay Validation

Introduction & Mechanistic Rationale

In the development of targeted nucleoside analogs—particularly for purine salvage enzymes like Adenosine Kinase (ADK) in Mycobacterium tuberculosis—distinguishing between true substrate promiscuity and strict conformational requirements is a central challenge[1].

As assay scientists, we frequently utilize structural isomers to map the steric boundaries of a kinase's active site. Adenine, 9-beta-D-ribopyranosyl- (commonly referred to as 9-β-D-ribopyranosyladenine) serves as a premier structural probe in this context. Unlike native adenosine, which features a 5-membered ribofuranosyl ring with an exocyclic 5'-primary hydroxyl group, this analog features a 6-membered ribopyranosyl ring.

The Causality of Substrate Rejection: ADK specifically catalyzes the transfer of the gamma-phosphate from ATP to the 5'-OH of adenosine[2]. In the pyranosyl isomer, the C5 carbon is integrated into the 6-membered ring, meaning the molecule fundamentally lacks the exocyclic 5'-CH₂OH target site. Furthermore, the rigid chair conformation of the pyranose ring alters the spatial trajectory of the remaining hydroxyls, causing severe steric clashes within the ADK ribose-binding pocket. Consequently, Adenine, 9-beta-D-ribopyranosyl- exhibits <1% substrate activity, making it an ideal, stringent negative control and competitive steric probe for SAR assays[3].

System Validation & Assay Logic

To ensure trustworthiness and reproducibility, any kinase assay evaluating nucleoside analogs must be a self-validating system . When utilizing Adenine, 9-beta-D-ribopyranosyl-, the assay must include the following internal controls:

  • Positive Control (Native Adenosine): Validates that the enzyme, ATP, and Mg²⁺ are active and that the detection system can quantify the monophosphate product.

  • Stringent Negative Control (Adenine, 9-beta-D-ribopyranosyl-): Validates the spatial strictness of the active site. Any detected phosphorylation here indicates either enzyme impurity (e.g., presence of non-specific phosphotransferases) or analytical background noise.

  • Background Control (No Enzyme): Establishes the baseline spontaneous hydrolysis of ATP.

Experimental Methodology: ADK Substrate Profiling Assay

The following protocol details the workflow for evaluating nucleoside analogs using purified ADK.

Step 1: Reaction Matrix Assembly
  • Action: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM KCl, 10 mM MgCl₂, 5 mM ATP, 0.01% BSA, and 10 μM deoxycoformycin.

  • Scientific Rationale: Mg²⁺ is strictly required to coordinate the alpha and beta phosphates of ATP, lowering the activation energy for phosphate transfer. Deoxycoformycin is a transition-state analog inhibitor of Adenosine Deaminase (ADA); its inclusion is critical to prevent the enzymatic deamination of adenosine analogs into inosine derivatives, which would confound downstream chromatographic quantification[1].

Step 2: Probe and Enzyme Introduction
  • Action: Add 100 μM of Adenine, 9-beta-D-ribopyranosyl- (or control compounds) to the reaction matrix. Initiate the reaction by adding 0.5–1.0 μg of purified ADK.

  • Scientific Rationale: Initiating the reaction with the enzyme ensures that all substrates and cofactors are at thermodynamic equilibrium. The 100 μM substrate concentration provides saturating conditions to accurately assess maximal velocity (Vmax) and active site rejection[3].

Step 3: Incubation and Quenching
  • Action: Incubate the mixture at 37°C for exactly 30 minutes. Quench the reaction by heating to 95°C for 5 minutes, followed by centrifugation at 14,000 x g for 10 minutes.

  • Scientific Rationale: Heat denaturation irreversibly unfolds the kinase, instantly halting phosphate transfer and locking the kinetic snapshot. Centrifugation pellets the precipitated protein, preventing HPLC column clogging and ensuring a clean injection matrix.

Step 4: Chromatographic Analysis (HPLC-UV)
  • Action: Inject the supernatant onto a C18 reverse-phase column. Monitor UV absorbance at 259 nm to quantify the formation of the monophosphate derivative.

  • Scientific Rationale: The aromatic adenine ring strongly absorbs at 259 nm. Reverse-phase chromatography easily resolves the highly polar phosphorylated product (which elutes early) from the unphosphorylated nucleoside analog (which elutes later).

Quantitative SAR Data Summary

The table below summarizes the kinetic behavior of key structural analogs in the ADK assay, demonstrating the utility of the pyranosyl isomer.

CompoundRing ConformationPrimary Phosphorylation SiteRelative Activity (%)Mechanistic Role in Assay
Adenosine 5-Membered FuranosylExocyclic 5'-OH100Natural Substrate / Positive Control
Adenine, 9-beta-D-ribopyranosyl- 6-Membered PyranosylNone (C5 is endocyclic)< 1Steric Probe / Strict Negative Control
5'-Amino-5'-deoxyadenosine 5-Membered Furanosyl5'-NH₂ (Non-phosphorylatable)< 1Competitive Inhibitor ( Ki​ = 0.8 μM)

Visualizations

Workflow Step1 1. Reaction Matrix Assembly (Buffer, ATP, Mg2+, Deoxycoformycin) Step2 2. Compound Addition (e.g., Adenine, 9-beta-D-ribopyranosyl-) Step1->Step2 Step3 3. Enzymatic Incubation (ADK addition, 37°C, 30 mins) Step2->Step3 Step4 4. Reaction Quenching (Heat denaturation at 95°C) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantify analog phosphorylation at 259 nm) Step4->Step5

Fig 1: Step-by-step workflow for the Adenosine Kinase SAR assay with self-validating controls.

Mechanism cluster_furanosyl Positive Control: Adenosine cluster_pyranosyl Structural Probe: Adenine, 9-beta-D-ribopyranosyl- A1 5-Membered Furanose Ring A2 Optimal 5'-OH Spatial Alignment A1->A2 A3 Efficient Phosphorylation (AMP) A2->A3 B1 6-Membered Pyranose Ring B2 Endocyclic C5 / Steric Clash B1->B2 B3 No Phosphorylation (<1% Activity) B2->B3

Fig 2: Mechanistic basis for substrate rejection in pyranosyl vs. furanosyl adenine analogs.

Sources

Method

NMR spectroscopy protocols for pyranosyl nucleoside analogues

Title: Structural Elucidation of Pyranosyl Nucleoside Analogues: Advanced NMR Spectroscopy Protocols Introduction & Theoretical Framework Pyranosyl nucleoside analogues represent a critical frontier in the development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Elucidation of Pyranosyl Nucleoside Analogues: Advanced NMR Spectroscopy Protocols

Introduction & Theoretical Framework

Pyranosyl nucleoside analogues represent a critical frontier in the development of novel antiviral, anticancer, and antibacterial therapeutics 1. Unlike naturally occurring furanosyl nucleosides (such as those in RNA and DNA), which exhibit dynamic North/South pseudorotational equilibria, pyranosyl nucleosides incorporate a six-membered carbohydrate ring. This structural shift locks the sugar moiety into rigid chair conformations (typically 4C1​ or 1C4​ ), profoundly altering their base-pairing thermodynamics and enzymatic recognition. For instance, pentopyranosyl-RNA (p-RNA) forms Watson-Crick duplexes that are significantly more stable than natural RNA due to this conformational preorganization [[2]]().

Determining the exact 3D architecture of these molecules—specifically the anomeric configuration ( α vs. β ), the pyranose ring conformation, and the glycosidic bond orientation—requires a rigorous Nuclear Magnetic Resonance (NMR) spectroscopy workflow.

Causality in Experimental Design: Building a Self-Validating System

In flexible furanose systems, 2D NOESY is often sufficient to determine the anomeric configuration. However, in rigid pyranose rings, the bulky nucleobase can adopt either an equatorial or an axial position depending on the substitution pattern and the thermodynamic drive to minimize 1,3-diaxial steric clashes 3. Relying solely on NOE cross-peaks can lead to false stereochemical assignments due to spin diffusion within the compact chair structure.

To ensure trustworthiness, the protocol must be a self-validating system : spatial proximity data (NOESY/ROESY) must be mathematically cross-examined against precise dihedral angle measurements derived from 3JHH​ scalar couplings (Karplus relationship). Furthermore, heteronuclear correlations (HMBC) are mandatory to unambiguously prove the regiochemistry of the nucleobase attachment 4.

Workflow Visualization

NMR_Workflow Prep Sample Preparation (Solvent Selection & Tuning) OneD 1D ¹H & ¹³C NMR (Chemical Shift Profiling) Prep->OneD Homo2D 2D COSY & TOCSY (Pyranose Spin System Walk) OneD->Homo2D Hetero2D 2D HSQC & HMBC (Glycosidic Linkage Validation) OneD->Hetero2D Coupling ³J_HH Coupling Analysis (Karplus Equation Application) Homo2D->Coupling NOESY 2D NOESY / ROESY (Anomeric & Spatial Profiling) Hetero2D->NOESY Struct 3D Structural Elucidation (Chair Conformation & Stereochemistry) Coupling->Struct NOESY->Struct

Workflow for the NMR structural elucidation of pyranosyl nucleoside analogues.

Step-by-Step NMR Methodologies

Phase 1: Sample Preparation and Probe Optimization
  • Solvent Selection: Dissolve 5–10 mg of the highly purified pyranosyl nucleoside in 600 µL of deuterated solvent.

    • Causality: Use DMSO- d6​ if the observation of exchangeable hydroxyl/amino protons is required to map hydrogen bonding networks. Use D 2​ O for routine conformational analysis to eliminate solvent exchange broadening and simplify the spectra.

  • Calibration: Add an internal standard (e.g., TMS or DSS at 0.1% v/v) for precise chemical shift referencing.

  • Shimming and Tuning: Perform rigorous 3D gradient shimming. Tune and match the probe for both 1 H and 13 C (and 31 P if analyzing nucleoside phosphonates 3) to maximize the signal-to-noise ratio (SNR), which is critical for resolving complex multiplet structures in the crowded sugar region (3.5–5.5 ppm).

Phase 2: 1D and Homonuclear 2D Acquisition
  • 1D 1 H and 13 C NMR: Acquire standard 1D spectra to establish the baseline chemical shift profile. The anomeric proton (H1') typically resonates furthest downfield (5.0–6.5 ppm) due to the electron-withdrawing effects of the ring oxygen and the nucleobase.

  • 2D DQF-COSY: Acquire a Double Quantum Filtered COSY to trace the continuous 1 H- 1 H spin system of the pyranose ring (H1' H2' H3' H4' H5').

    • Validation Check: The spin walk must terminate at the C5' protons (or C6' in hexopyranoses), confirming the integrity of the sugar backbone without cleavage.

  • 2D TOCSY: Use a mixing time of 60–80 ms. This resolves overlapping multiplets by correlating all protons within the continuous spin system of the pyranose ring, isolating them from the aglycone (nucleobase) signals.

Phase 3: Heteronuclear 2D Connectivity
  • 2D 1 H- 13 C HSQC: Acquire with multiplicity editing to differentiate CH/CH 3​ (positive) from CH 2​ (negative) groups. This directly maps each proton to its attached carbon, essential for assigning the diastereotopic protons at C5' (in pentopyranosides).

  • 2D 1 H- 13 C HMBC: Acquire with a long-range coupling delay optimized for nJCH​=8 Hz.

    • Causality: This is the definitive experiment for proving the glycosidic linkage. The presence of a strong 3JCH​ cross-peak between the anomeric proton (H1') and the nucleobase carbon (C2/C6 in pyrimidines, C4/C8 in purines) confirms the structural connectivity 4.

Phase 4: Conformational and Stereochemical Elucidation
  • Scalar Coupling ( 3JHH​ ) Extraction: Extract the 3JHH​ values from the 1D 1 H spectra or the 1D slice of the DQF-COSY. Apply the Karplus equation to determine the dihedral angles between adjacent ring protons.

  • 2D NOESY / ROESY: Acquire with a mixing time of 300–500 ms (NOESY) or 200 ms (ROESY for mid-sized molecules where ωτc​≈1 ).

    • Validation Check: Map the 1,3-diaxial NOE correlations. If H1' and H3' exhibit a strong NOE, they must be co-facial and axial, strictly defining the anomeric configuration and the chair conformation.

Quantitative Data Interpretation

To establish a self-validating structural proof, the scalar coupling data must perfectly align with the spatial NOE data. Table 1 summarizes the diagnostic 3JHH​ coupling constants used to differentiate the two primary chair conformations of a pyranosyl ring, while Table 2 outlines the cross-validation matrix.

Table 1: Diagnostic 3JHH​ Coupling Constants for Pyranose Ring Conformations

Proton RelationshipDihedral Angle ( θ )Expected 3JHH​ (Hz)Conformational Implication
Axial – Axial ~180° (Antiperiplanar)8.0 – 11.0Strongly indicates a rigid chair with trans-diaxial protons.
Axial – Equatorial ~60° (Gauche)2.0 – 5.0Indicates adjacent protons where one is equatorial.
Equatorial – Equatorial ~60° (Gauche)1.0 – 3.0Indicates adjacent protons that are both equatorial.

Table 2: Self-Validating NMR Matrix for Pyranosyl Nucleosides

Structural FeaturePrimary NMR EvidenceSecondary Validation (Cross-Check)
Glycosidic Bond Regiochemistry HMBC: H1' Base Carbon (e.g., C8 purine)HMBC: Base Proton (e.g., H8) C1'
Ring Conformation ( 4C1​ vs 1C4​ ) 3JHH​ values (e.g., large J2′,3′​ implies ax-ax)NOESY: 1,3-diaxial spatial proximities
Anomeric Configuration ( α / β ) NOESY: H1' to H3'/H5' (if axial) 3JH1′,H2′​ coupling magnitude
Nucleobase Orientation 3JH1′,H2′​ (Small = eq base, Large = ax base)NOESY: H1' to nucleobase protons

Case Application: Pentopyranoside Nucleoside Phosphonates

When analyzing pentopyranoside nucleoside phosphonates, researchers observed that unlike standard furanosyl systems, these analogues preferentially adopt a slightly distorted chair conformation 3. By extracting the 1 H NMR coupling constants, it was determined that the nucleobase adopts an equatorial position to circumvent sterically unfavorable 1,3-diaxial repulsive interactions. The 1,4-syn substitution pattern was definitively established by correlating the large 3JHH​ values (indicating trans-diaxial protons) with strong NOE interactions between the axially positioned protons and the nucleobase 3. This demonstrates the absolute necessity of integrating J-coupling and NOE data to prevent misassignment of the 3D architecture.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Adenosine (9-beta-D-ribopyranosyl-adenine) Solubility in Aqueous Buffers

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for Adenosine (Adenine, 9-beta-D-ribopyranosyl-). This document is designed for researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Adenosine (Adenine, 9-beta-D-ribopyranosyl-). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the aqueous solubility of adenosine. Our goal is to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding adenosine solubility.

Q1: What is the solubility of adenosine in common laboratory solvents?

A1: Adenosine's solubility varies significantly depending on the solvent system. It is a polar compound, but its complex structure limits its simple dissolution in neutral aqueous solutions.[1] The table below summarizes its approximate solubility in commonly used solvents.

SolventApproximate SolubilityKey Considerations
Water (Room Temp) ~7 mg/mL[2]Slightly soluble. Solubility increases significantly with heat.[3][4]
PBS (pH 7.2) ~10 mg/mL[5]Most common buffer for biological experiments.
DMSO ~20 mg/mL[5]Recommended for high-concentration stock solutions.[5]
Ethanol Insoluble / Practically Insoluble[6][7]Not a suitable solvent for adenosine.[1]
Dilute Mineral Acids Soluble[6][3]Protonation of the adenine ring at low pH increases solubility.
Ammonium Hydroxide Soluble[6][3][8]Deprotonation at high pH increases solubility.

Q2: Why is adenosine often difficult to dissolve in neutral buffers like PBS?

A2: The difficulty arises from adenosine's molecular structure and its acid-base properties. Adenosine has two pKa values, approximately 3.6 and 12.4.[6][3] At a neutral pH of ~7.2, the molecule is in its least soluble, uncharged state. Solubility dramatically increases when the pH is either lowered below the first pKa (protonating the purine ring) or raised above the second pKa, as this creates a charged species that interacts more favorably with polar water molecules.[4]

Q3: What is the most reliable method for preparing a high-concentration stock solution?

A3: For preparing a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve adenosine at approximately 20 mg/mL.[5][9] This organic stock can then be diluted into your aqueous buffer for your final working concentration. This approach bypasses the low aqueous solubility limits of adenosine at neutral pH.

Q4: How should I properly store my adenosine solutions?

A4: Storage conditions depend on the duration and the solvent.

  • Short-Term (days to weeks): Aqueous solutions of adenosine are generally stable at refrigerated (2-8°C) or room temperatures.[10][11] One study found adenosine solutions in 0.9% sodium chloride to be stable for at least 14 days under these conditions.[12] However, to prevent microbial growth in non-sterile buffers, some suppliers do not recommend storing aqueous solutions for more than one day.[5][13]

  • Long-Term (months to years): For solid material or stock solutions (especially in DMSO), storage at -20°C or -80°C is advisable to ensure long-term stability.[10] It is highly recommended to aliquot stock solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[9][14]

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a problem-solution format.

Issue 1: My adenosine powder is not dissolving (or is dissolving very slowly) in my PBS buffer at room temperature.

  • Causality: You are likely attempting to create a solution that is at or above the saturation limit of adenosine in PBS (~10 mg/mL) at neutral pH.[5] The dissolution kinetics at room temperature can also be slow.

  • Solutions:

    • Gentle Warming: Warm the buffer to 37°C. This increases the kinetic energy and can significantly improve both the rate of dissolution and the solubility.[15] Be sure the compound stays in solution after cooling back to room temperature.

    • Sonication: Use a water bath sonicator to provide mechanical agitation, which breaks apart solid particles and increases the surface area for dissolution.[15]

    • pH Adjustment: If your experimental design allows, slightly lowering or raising the pH of the buffer can drastically increase solubility. However, this must be done with caution as it can affect your biological system.

    • Alternative Method: For concentrations above the solubility limit, you must use the DMSO stock solution method described in Protocol 1.

Issue 2: My adenosine precipitated out of solution after I diluted my DMSO stock into my cell culture medium.

  • Causality: This common issue, known as "crashing out," occurs when a compound is rapidly transferred from a high-solubility organic solvent (DMSO) to a low-solubility aqueous environment.[9] The final concentration in the medium exceeds its aqueous solubility limit.

  • Solutions:

    • Pre-warm the Medium: Always dilute the DMSO stock into pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium. The solubility of many compounds is lower at colder temperatures.[9]

    • Perform Serial Dilutions: Instead of a single large dilution, perform an intermediate dilution step. For example, dilute the DMSO stock 1:10 in warm medium first, vortex gently, and then add this intermediate dilution to the final volume.

    • Reduce Final Concentration: Your target concentration may simply be too high for the aqueous system. Re-evaluate the required concentration or perform a solubility test to determine the maximum achievable concentration in your specific medium.[9]

    • Increase Final DMSO Percentage (with caution): While not ideal, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can help maintain solubility. However, you must always run a vehicle control, as DMSO concentrations above 0.1% can have physiological effects on cells.[9]

Issue 3: I am observing inconsistent results between experiments using adenosine.

  • Causality: Inconsistent results can often be traced back to incomplete dissolution of the stock solution or degradation of the compound.

  • Solutions:

    • Ensure Complete Dissolution: Visually inspect your DMSO stock solution to ensure it is completely clear with no visible particulates before making dilutions. If needed, briefly sonicate or warm the stock solution.[9] An incompletely dissolved stock means the actual concentration is lower than calculated.

    • Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to compound degradation and precipitation. Always aliquot your stock into single-use vials after preparation.[9][14]

    • Verify Solution Stability: While generally stable, adenosine can degrade, primarily through the hydrolysis of the N-glycosidic bond to yield adenine and ribose.[10] If you suspect instability in your specific buffer system over long incubation periods, a stability-indicating method like HPLC may be necessary to confirm the concentration.

cluster_troubleshooting Troubleshooting Workflow start Problem Encountered (e.g., Precipitation, Inconsistency) check_stock Is the stock solution completely dissolved? start->check_stock check_dilution Did precipitation occur during dilution? check_stock->check_dilution Yes dissolve_stock Action: Visually inspect. Warm/sonicate stock if needed. check_stock->dissolve_stock No check_storage Were aliquots used to avoid freeze-thaw cycles? check_dilution->check_storage No dilution_protocol Action: Use pre-warmed media. Perform serial dilutions. check_dilution->dilution_protocol Yes storage_protocol Action: Prepare fresh aliquots for future experiments. check_storage->storage_protocol No resolve Problem Resolved check_storage->resolve Yes dissolve_stock->resolve dilution_protocol->resolve storage_protocol->resolve

Caption: Troubleshooting workflow for common adenosine solubility issues.

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for preparing adenosine solutions.

cluster_decision Decision Workflow: Preparing Adenosine Solution start Start: Need to prepare an adenosine solution concentration_check Is the desired final concentration >10 mg/mL in aqueous buffer? start->concentration_check protocol1 Follow Protocol 1: Prepare High-Concentration Stock in DMSO concentration_check->protocol1 Yes protocol2 Follow Protocol 2: Direct Dissolution in Aqueous Buffer concentration_check->protocol2 No dilute Dilute stock into final aqueous buffer/medium protocol1->dilute use_solution Use solution in experiment protocol2->use_solution dilute->use_solution

Caption: Decision workflow for selecting the appropriate solution preparation protocol.

Protocol 1: Preparation of a High-Concentration Adenosine Stock Solution in DMSO

  • Use Case: When the desired final concentration in your aqueous buffer is high, or when you require a concentrated stock for multiple experiments.

  • Principle: This method leverages the high solubility of adenosine in DMSO to create a stable, concentrated stock that can be accurately diluted.[5][9]

  • Calculation: Determine the mass of adenosine needed to prepare your stock solution (e.g., for 1 mL of a 20 mg/mL stock, weigh 20 mg of adenosine).

  • Weighing: Accurately weigh the adenosine powder and place it in a sterile, appropriate-sized tube (e.g., a 1.5 mL microcentrifuge tube).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. Using anhydrous (dry) DMSO is crucial to avoid introducing moisture that can affect compound stability and solubility.[9]

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes. Visually inspect the solution against a light source to ensure all solid particles have dissolved.

  • Assisted Dissolution (if necessary): If dissolution is incomplete, sonicate the tube in a water bath for 5-10 minutes or gently warm it in a 37°C water bath for a few minutes until the solution is clear.[9][15]

  • Storage: Aliquot the stock solution into single-use, light-resistant tubes and store at -20°C or -80°C for long-term stability.[10]

Protocol 2: Preparation of an Adenosine Working Solution by Direct Dissolution in Aqueous Buffer

  • Use Case: For preparing lower concentration solutions (typically ≤10 mg/mL) directly in an aqueous buffer like PBS.[5]

  • Principle: This method works when the target concentration is well within the known solubility limit of adenosine in the chosen buffer at the working temperature.

  • Calculation: Determine the mass of adenosine required for your desired volume and concentration.

  • Weighing: Accurately weigh the adenosine powder and add it to a sterile conical tube or beaker.

  • Buffer Addition: Add approximately 80% of the final required volume of your aqueous buffer (e.g., PBS, pH 7.2) to the tube.

  • Dissolution: Stir or vortex the mixture. Gentle heating (37°C) and/or sonication can be used to expedite the process.[15] Continue until the solid is completely dissolved.

  • Volume Adjustment: Once fully dissolved, add the remaining buffer to reach the final desired volume and mix thoroughly to ensure homogeneity.

  • Sterilization (Optional): For sterile applications like cell culture, filter the final solution through a 0.22 µm syringe filter into a new sterile container.[16]

  • Use/Storage: Use the solution immediately or store it at 2-8°C for short-term use.[10][11]

References

  • An In-depth Technical Guide to the Stability and Storage of Adenosine-d2 - Benchchem.
  • Stability of Adenosine in Infusion - PubMed.
  • PRODUCT INFORM
  • Application Notes and Protocols: Preparation of Adenosine 5'-Monophosphate (AMP) Disodium Salt Stock Solutions for Research - Benchchem.
  • Adenosine CAS#: 58-61-7 - ChemicalBook.
  • Adenosine | 58-61-7 - ChemicalBook.
  • Adenosine Solution Stability Study | PDF | High Performance Liquid Chrom
  • Improving the solubility of Adenosine-2-carboxamide for in vitro studies - Benchchem.
  • Adenosine Receptor agonist | CAS 58-61-7 - Selleck Chemicals.
  • Navigating the Solubility Challenges of 2'-Deoxy-L-adenosine: A Technical Support Guide - Benchchem.
  • Adenosine Stability in Cardioplegic Solutions - Canadian Journal of Hospital Pharmacy.
  • Adenosine (Pure Anhydrous) Solubility - ECHEMI.
  • Adenosine (A4036)
  • Adenosine (Adenine riboside) | Endogenous Autacoid | MedChemExpress.
  • Recrystallization of Adenosine for Localized Drug Delivery - PMC.
  • Adenosine 5'-diphosphate - PRODUCT INFORM
  • Adenosine | C10H13N5O4 | CID 60961 - PubChem - NIH.
  • Adenosine Product Number A9251 Storage Temperature 2-8 °C Product Description Molecular Formula - Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Synthesis of 9-β-D-Ribopyranosyladenine

Welcome to the technical support center for nucleoside synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical advice for improvin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for nucleoside synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting and practical advice for improving the yield and purity of 9-β-D-ribopyranosyladenine. We will move beyond simple protocols to explore the chemical principles governing this challenging synthesis, empowering you to diagnose and solve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 9-β-D-ribopyranosyladenine, and which is most common?

The synthesis of nucleosides like 9-β-D-ribopyranosyladenine is centered on the formation of a stable N-glycosidic bond between the adenine nucleobase and a ribopyranose sugar moiety. The most prevalent and versatile chemical method is the Silyl-Hilbert-Johnson (SHJ) or Vorbrüggen glycosylation .[1] This approach involves reacting a silylated nucleobase (like persilylated adenine) with an activated sugar derivative (typically a per-acylated ribopyranose) in the presence of a Lewis acid catalyst.[2]

Alternative strategies include:

  • Enzymatic Synthesis (Biocatalysis): Utilizes enzymes like nucleoside phosphorylases. This method offers exceptional regio- and stereoselectivity, often yielding the desired β-anomer exclusively under mild conditions.[3] However, it can be limited by enzyme substrate specificity and the need for specialized biochemical setups.[3][4]

  • Direct Glycosylation: Involves the direct coupling of the nucleobase with a protected glycosyl halide. While straightforward, this method can suffer from lower yields and poor selectivity compared to the Vorbrüggen reaction.[5]

For most research and development settings, the Vorbrüggen reaction provides the best balance of applicability and efficiency, though it requires careful optimization.

Q2: Why is achieving high stereoselectivity for the β-anomer so difficult?

Controlling the stereochemistry at the anomeric carbon (C1' of the sugar) to exclusively form the β-isomer is a classic challenge in nucleoside synthesis.[4] The outcome is determined by the reaction mechanism. In the synthesis of ribonucleosides (which have a furanose ring), a protecting group at the C2' position, such as an acetyl or benzoyl group, can provide "neighboring group participation." It forms a cyclic acyloxonium ion intermediate that blocks the α-face of the sugar, forcing the incoming nucleobase to attack from the β-face, resulting in high β-selectivity.[1]

For a ribopyranose ring, this same principle applies. The presence of an acyl protecting group at the C2 position is critical for directing the formation of the β-anomer. Without this participation, the reaction may proceed through a less stable oxocarbenium ion intermediate, leading to a mixture of α and β anomers.

Q3: I'm getting multiple isomers. What's the difference between kinetic and thermodynamic products in adenine glycosylation?

Adenine has multiple nucleophilic nitrogen atoms (N1, N3, N7, N9), making regioselectivity a significant hurdle.[1]

  • Kinetic Products: These are the isomers that form the fastest. In purine chemistry, glycosylation often occurs kinetically at the most nucleophilic positions, which can include N3 or N7.[1][6]

  • Thermodynamic Product: This is the most stable isomer. For adenine nucleosides, the N9-glycosylated product is the most thermodynamically stable.

Under Vorbrüggen conditions, the reaction is often reversible. This means that while kinetic isomers (like the N3 or N7 adduct) may form initially, given sufficient reaction time and appropriate temperature, the glycosyl group can migrate to the most stable N9 position via an intermolecular transglycosylation mechanism.[6] Failure to allow the reaction to reach thermodynamic equilibrium is a common reason for isolating undesired regioisomers.

Troubleshooting Guide: Low Yield & Purity

This section addresses specific problems you may encounter during the synthesis.

Scenario 1: Overall reaction yield is poor, and TLC analysis shows unreacted starting materials.

This is one of the most common issues, often pointing to problems with reaction setup or the coupling step itself.

Q: My coupling reaction is inefficient. How can I improve the conversion rate?

Answer: An inefficient coupling reaction is the primary bottleneck for yield. The cause often lies in the activation of the sugar or the nucleophilicity of the silylated adenine.

Core Directive: Ensure Complete Silylation of Adenine The purpose of silylating adenine (e.g., with HMDS or BSA) is to make it soluble in the aprotic organic solvents used for the reaction and to increase its nucleophilicity. Incomplete silylation is a frequent cause of failure.

  • Protocol Insight: Before adding the sugar and Lewis acid, ensure your silylated adenine forms a completely clear, homogenous solution. If it remains a suspension, the silylation is incomplete. This can be caused by moisture in the adenine or solvent, or insufficient heating or silylating agent.

  • Troubleshooting Steps:

    • Dry Starting Materials: Dry the adenine under high vacuum at an elevated temperature (e.g., 60-80°C) for several hours before use. Ensure all solvents are anhydrous.

    • Optimize Silylation: Reflux the adenine with an excess of hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate or trimethylsilyl chloride (TMSCl) in an anhydrous solvent like acetonitrile until the solution is perfectly clear. This can take several hours.

    • Inert Atmosphere: Conduct the entire reaction, starting from silylation, under a strictly inert atmosphere (Argon or Nitrogen) to prevent hydrolysis of the silyl groups and the Lewis acid catalyst.

Core Directive: Optimize the Lewis Acid Catalyst The Lewis acid activates the sugar by coordinating to the C1-leaving group and promoting the formation of the key oxocarbenium ion intermediate.

  • Causality: Too little catalyst results in a sluggish, incomplete reaction. Too much can lead to sugar degradation, anomerization, or other side reactions, creating a complex product mixture that is difficult to purify.

  • Troubleshooting Steps:

    • Choice of Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and tin(IV) chloride (SnCl₄) are powerful and commonly used Lewis acids for this reaction.[7] TMSOTf is often preferred for its high activity.

    • Titrate the Catalyst: The optimal amount of Lewis acid is typically between 1.1 and 1.5 molar equivalents relative to the sugar. If yields are low, consider a small-scale experiment where you screen catalyst loading (e.g., 1.1, 1.3, and 1.5 eq.).

    • Temperature of Addition: Add the Lewis acid slowly at a low temperature (e.g., 0°C or -15°C) to control the initial exothermic reaction, then allow the mixture to warm to room temperature or be gently heated to drive the reaction to completion.

Scenario 2: The yield is decent, but the product is an inseparable mixture of α and β anomers.

Q: How can I improve the stereoselectivity to favor the desired β-anomer?

Answer: Achieving high β-selectivity is entirely dependent on establishing reaction conditions that favor neighboring group participation.

Core Directive: Verify Your Sugar's Protecting Groups The choice of protecting group at the C2 position of the ribopyranose is the single most important factor for β-selectivity.

  • Mechanism Insight: An acyl group (like acetyl or benzoyl) at the C2 position is "participating." It attacks the anomeric center as the C1 leaving group departs, forming a stable 1,2-acyloxonium ion. This intermediate physically shields the α-face, so the incoming silylated adenine can only attack from the β-face.

  • Troubleshooting Steps:

    • Confirm the Sugar Structure: Ensure your starting material is 1-O-acetyl-2,3,4-tri-O-acyl-D-ribopyranose (or a similar structure with a C2-acyl group). Using a non-participating group at C2 (like a benzyl ether) will inevitably lead to poor selectivity.

    • Solvent Choice: The polarity and coordinating ability of the solvent can influence the stability of the acyloxonium intermediate. Acetonitrile is a good starting point as it is polar enough to facilitate the reaction but is non-coordinating. In some cases, less polar solvents like dichloroethane can also be effective.

Scenario 3: The desired N9-β product is formed, but significant amounts of the N7-regioisomer are also present.

Q: How can I increase the regioselectivity for the N9 position of adenine?

Answer: This is a problem of thermodynamic control. The N7 isomer is a common kinetic by-product that must be converted to the more stable N9 product.[6]

Core Directive: Allow the Reaction to Reach Thermodynamic Equilibrium

  • Chemical Principle: The Vorbrüggen reaction is reversible under the influence of the Lewis acid. This allows for the initially formed kinetic products to revert to the intermediates and re-react to form the most stable thermodynamic product.

  • Troubleshooting Steps:

    • Increase Reaction Time: If you are seeing significant N7 isomer, your reaction time is likely too short. Monitor the reaction by TLC. You should see the initial formation of by-products, which then gradually convert to the final, more stable N9 product spot. Continue the reaction until the N7 spot is minimized or disappears.

    • Apply Gentle Heat: Heating the reaction mixture (e.g., to 40-60°C) can provide the necessary activation energy to overcome the barrier for transglycosylation, accelerating the conversion of the N7 to the N9 isomer. Be cautious, as excessive heat can cause degradation.

    • Ensure Sufficient Catalyst: An adequate amount of Lewis acid (at least 1.1 eq) is necessary to keep the reaction reversible and facilitate the isomerization.

Data & Protocols

Table 1: Key Parameters for Vorbrüggen Glycosylation
ParameterRecommended Starting PointCommon Range/OptionsRationale & Key Considerations
Adenine:Sugar Ratio 1.2 : 1.01.1 - 1.5 : 1.0A slight excess of the nucleobase drives the reaction to completion.
Silylating Agent HMDS / cat. (NH₄)₂SO₄BSA, TMSClHMDS is cost-effective; BSA is highly reactive. Ensure complete dissolution.
Solvent Anhydrous AcetonitrileAnhydrous DCE, TolueneMust be aprotic and anhydrous. Acetonitrile is a standard choice.
Lewis Acid Catalyst TMSOTf (1.2 eq)SnCl₄, TMSITMSOTf is highly active. SnCl₄ is a classic choice. Must be >1.0 eq.
Temperature Add catalyst at 0°C, react at RT-15°C to 60°CLow temp for addition controls exotherm. Gentle heat can drive isomerization.
Reaction Time 12-24 hours4 - 48 hoursMust be monitored by TLC to ensure conversion from kinetic to thermodynamic product.
Experimental Protocol: Vorbrüggen Synthesis of 9-β-D-Ribopyranosyladenine

Step 1: Silylation of Adenine

  • Add adenine (1.2 eq) to a flame-dried, three-neck flask equipped with a reflux condenser and magnetic stirrer, under an Argon atmosphere.

  • Add anhydrous acetonitrile (approx. 10 mL per gram of adenine).

  • Add hexamethyldisilazane (HMDS, 3.0 eq) and a catalytic amount of ammonium sulfate (~5 mg).

  • Heat the suspension to reflux (approx. 85°C) with vigorous stirring.

  • Continue refluxing until the solution becomes completely clear and homogenous (typically 2-4 hours).

  • Cool the solution to room temperature.

Step 2: Glycosylation

  • In a separate flame-dried flask under Argon, dissolve 1-O-acetyl-2,3,4-tri-O-benzoyl-D-ribopyranose (1.0 eq) in anhydrous acetonitrile.

  • Cool the sugar solution to 0°C using an ice bath.

  • Transfer the clear, silylated adenine solution from Step 1 into the sugar solution via cannula.

  • Slowly add TMSOTf (1.2 eq) dropwise to the cooled reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane). The reaction is complete when the starting sugar spot has been consumed and the ratio of the N9 product to other isomers is maximized. This may take 12-24 hours.

Step 3: Work-up and Deprotection

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash with brine, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • The crude product is a protected nucleoside. To deprotect, dissolve the residue in anhydrous methanol and add a catalytic amount of sodium methoxide (NaOMe).

  • Stir at room temperature until TLC shows complete removal of the benzoyl groups.

  • Neutralize with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate.

  • Purify the final product, 9-β-D-ribopyranosyladenine, using silica gel column chromatography.

Visualizations

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield cluster_check Initial Checks cluster_coupling Coupling Reaction Issues cluster_purification Product Loss start Low Overall Yield check_materials Purity of Starting Materials? (Adenine, Sugar, Solvents) start->check_materials check_inert Strictly Inert Atmosphere? (Ar/N2) check_materials->check_inert Materials OK silylation Is Adenine Silylation Complete? (Clear Solution) check_inert->silylation Setup OK silylation_yes Proceed to Catalyst Check silylation->silylation_yes Yes silylation_no Redry Reagents, Increase Silylation Time/Temp silylation->silylation_no No catalyst Lewis Acid Optimization (Type, Stoichiometry) conditions Reaction Conditions (Temp, Time) catalyst->conditions purification Loss During Purification/Work-up? conditions->purification silylation_yes->catalyst

Caption: A flowchart for diagnosing causes of low yield.

Vorbrüggen Glycosylation Pathway

Vorbruggen_Mechanism Adenine Silylated Adenine (Nucleophile) Product Protected 9-β-D-Ribopyranosyladenine Adenine->Product Ribopyranose 1-O-Ac-2,3,4-O-Bz-Ribopyranose (Electrophile Precursor) Intermediate Acyloxonium Ion Intermediate (β-face exposed) Ribopyranose->Intermediate + Lewis Acid - Acetate LewisAcid Lewis Acid (e.g., TMSOTf) LewisAcid->Ribopyranose Intermediate->Product + Silylated Adenine (β-attack)

Sources

Troubleshooting

Technical Support Center: Stability of Adenine, 9-beta-D-ribopyranosyl- (Adenosine) at Different pH

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information on the stability of Adenine, 9-beta-D-ribopyranosyl-, commonly known as ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information on the stability of Adenine, 9-beta-D-ribopyranosyl-, commonly known as adenosine, with a focus on its behavior at different pH levels. Understanding the stability of adenosine is critical for the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for adenosine in aqueous solutions?

A1: The primary degradation pathway for adenosine in aqueous solutions is the hydrolysis of the N-glycosidic bond, which cleaves the molecule into adenine and ribose.[1] This reaction is significantly influenced by the pH of the solution.

Q2: How does pH affect the stability of adenosine?

A2: Adenosine is most stable in neutral to slightly acidic conditions.[2][3][4] It is susceptible to acid-catalyzed hydrolysis at low pH and, to a lesser extent, base-catalyzed hydrolysis at high pH.[1][5] The N-glycosidic bonds in purine nucleosides like adenosine are generally more stable in neutral and alkaline pH values but are prone to acid hydrolysis.[5]

Q3: What are the recommended storage conditions for adenosine solutions?

A3: For short-term storage (days to weeks), it is recommended to store aqueous solutions of adenosine at 2-8°C.[1] For long-term storage (months to years), stock solutions should be stored at -20°C or -80°C.[1] It is also advisable to protect solutions from light to prevent potential photodegradation.[1] For aqueous solutions, maintaining a neutral pH is generally recommended to minimize both acid and base-catalyzed hydrolysis.[1]

Q4: Is adenosine stable at room temperature?

A4: Adenosine solutions can be stable for a significant period at room temperature. One study projected a shelf life of at least 5 years for adenosine in aqueous solution at room temperature.[1] Another study found that adenosine at 6 µg/mL in 0.9% sodium chloride injection is stable in glass ampuls for five years at 4 or 25 °C.[1] However, for critical applications and to ensure maximum stability, refrigerated or frozen storage is recommended for extended periods.[1]

Q5: Does the type of storage container affect adenosine stability?

A5: Studies have shown that adenosine solutions are stable in both polyvinyl chloride (PVC) and polyolefin infusion bags, as well as polypropylene syringes, with no significant loss of the drug due to chemical degradation or physical interactions during storage.[6][7][8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments involving adenosine.

Issue 1: I'm observing a decrease in adenosine concentration in my acidic experimental buffer.

  • Underlying Cause: Acid-catalyzed hydrolysis of the N-glycosidic bond is the most likely culprit. The N-glycosidic bond in purine nucleosides is susceptible to cleavage under acidic conditions, leading to the formation of adenine and ribose.[5][9] The reaction rate is dependent on the hydrogen ion concentration.[9]

  • Troubleshooting Steps:

    • pH Verification: Immediately measure the pH of your buffer to confirm it is within the expected range.

    • Buffer Optimization: If your experimental conditions allow, consider increasing the pH of your buffer to a more neutral range (pH 6-7.5) where adenosine exhibits greater stability.[2][3][6]

    • Temperature Control: Elevated temperatures accelerate the rate of hydrolysis.[1] If possible, conduct your experiment at a lower temperature.

    • Time Limitation: Minimize the time adenosine spends in the acidic buffer before analysis. Prepare fresh solutions as close to the time of use as possible.

    • Analytical Confirmation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify both adenosine and its primary degradant, adenine.[1] This will confirm that the loss of adenosine is due to degradation.

Issue 2: My adenosine stock solution, prepared in a basic buffer, shows signs of degradation over time.

  • Underlying Cause: While more stable than in acidic conditions, adenosine can still undergo base-catalyzed hydrolysis, especially at elevated pH and temperatures.[1] The N-glycosidic bond in nucleosides is generally stable at alkaline pH, but prolonged exposure to strongly basic conditions can lead to degradation.[5]

  • Troubleshooting Steps:

    • pH Adjustment: If feasible for your application, lower the pH of your stock solution to a neutral or slightly acidic range.

    • Storage Conditions: Ensure your stock solution is stored at the recommended low temperatures (-20°C or -80°C) to slow down the degradation process.[1]

    • Fresh Preparation: For experiments requiring basic conditions, consider preparing the alkaline adenosine solution fresh from a solid or a neutral pH stock solution immediately before use.

Issue 3: I'm observing unexpected peaks in my chromatogram when analyzing adenosine samples.

  • Underlying Cause: The appearance of new peaks likely indicates the presence of degradation products. The most common degradation product of adenosine is adenine.[1] Depending on the specific conditions (e.g., presence of oxidizing agents), other minor degradation products might also form.

  • Troubleshooting Steps:

    • Peak Identification: If possible, use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and compare them to the expected masses of potential degradation products like adenine.

    • Forced Degradation Study: To confirm the identity of the degradation peaks, perform a forced degradation study.[1] Treat a known adenosine standard with acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), and an oxidizing agent (e.g., 3% H₂O₂) and analyze the resulting solutions by HPLC.[1] This will help you create a "fingerprint" of the degradation products.

    • Method Validation: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent drug (adenosine) from its degradation products.[1]

Scientific Integrity & Logic

Mechanism of pH-Dependent Adenosine Degradation

The stability of adenosine is intrinsically linked to the chemistry of its N-glycosidic bond. This bond connects the nitrogen atom (N9) of the adenine base to the anomeric carbon (C1') of the ribose sugar.

Under acidic conditions, the N-glycosidic bond is susceptible to cleavage. The currently accepted mechanism involves the following steps:

  • Protonation: The reaction is initiated by the protonation of the adenine base. The N1 and N7 positions of the purine ring are the most likely sites of protonation.[10]

  • N-Glycosidic Bond Cleavage: Protonation of the base makes it a better leaving group, facilitating the cleavage of the N-glycosidic bond. This is the rate-determining step and results in the formation of a resonance-stabilized oxocarbenium ion on the ribose sugar and the free adenine base.[11]

  • Reaction with Water: The oxocarbenium ion is then attacked by a water molecule, leading to the formation of ribose.

The overall reaction can be summarized as: Adenosine + H₃O⁺ → Adenine + Ribose + H⁺

While less pronounced than acid-catalyzed hydrolysis, adenosine can also degrade under basic conditions. The mechanism is less well-defined but is thought to involve the attack of a hydroxide ion on the anomeric carbon (C1'), leading to the cleavage of the N-glycosidic bond.

Visualizing Degradation Pathways

Adenosine_Degradation cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_base Base-Catalyzed Hydrolysis (High pH) A_acid Adenosine P_acid Protonated Adenosine A_acid->P_acid + H⁺ (fast) D_acid Adenine + Ribose P_acid->D_acid H₂O (slow, rate-determining) A_base Adenosine D_base Adenine + Ribose A_base->D_base + OH⁻ (slow)

Caption: Degradation pathways of adenosine under acidic and alkaline conditions.

Data Presentation

The following table summarizes the stability of adenosine under various pH and temperature conditions as reported in the literature.

ConcentrationDiluentpH RangeStorage TemperatureDuration% Initial Concentration RetainedReference
2 mg/mL0.9% NaCl6.1 - 6.7Room Temp (20-25°C)14 days90-110%[6]
2 mg/mL0.9% NaCl6.1 - 6.7Refrigerated (2-8°C)14 days90-110%[6]
10 & 50 µg/mL0.9% NaCl4.5 - 7.0Room Temp (20-25°C)14 days99-101%[7][12]
10 & 50 µg/mL5% Dextrose3.5 - 6.5Room Temp (20-25°C)14 days99-101%[7][12]
10 & 50 µg/mL0.9% NaCl4.5 - 7.0Refrigerated (2-8°C)14 days99-101%[7][12]
10 & 50 µg/mL5% Dextrose3.5 - 6.5Refrigerated (2-8°C)14 days99-101%[7][12]
0.75 mg/mL0.9% NaClNot Specified25°C, 5°C, -15°C16 daysConstant[8]
0.75 mg/mL5% DextroseNot Specified25°C, 5°C, -15°C16 daysConstant[8]

Experimental Protocols

Protocol: pH Stability Study of Adenosine using HPLC

This protocol outlines a general procedure for assessing the stability of adenosine at different pH values.

1. Materials and Reagents:

  • Adenosine reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Phosphate buffer solutions (pH 2, 4, 7, 9, 12)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

2. Preparation of Adenosine Stock Solution:

  • Accurately weigh and dissolve adenosine in HPLC grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Preparation of Stability Samples:

  • For each pH to be tested, dilute the adenosine stock solution with the corresponding buffer to a final concentration of approximately 50 µg/mL.

  • Prepare a control sample by diluting the stock solution with HPLC grade water.

4. Incubation:

  • Store the prepared samples at a controlled temperature (e.g., 40°C or 60°C to accelerate degradation).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).

5. HPLC Analysis:

  • Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of phosphate buffer and an organic solvent (e.g., 90:10 (v/v) mixture of 0.01 M phosphate buffer (pH 3.7) and methanol).[1]

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Detection Wavelength: Set the UV detector to the λmax of adenosine, which is approximately 259 nm.[13]

  • Injection Volume: Inject a fixed volume (e.g., 20 µL) of each sample.

  • Data Acquisition: Record the chromatograms and integrate the peak areas for adenosine and any degradation products.

6. Data Analysis:

  • Calculate the percentage of adenosine remaining at each time point relative to the initial concentration (time 0).

  • Plot the natural logarithm of the remaining adenosine concentration versus time for each pH.

  • Determine the apparent first-order degradation rate constant (k) from the slope of the line.

  • Plot the degradation rate constant (k) versus pH to create a pH-rate profile.

Workflow for pH Stability Study

Stability_Workflow A Prepare Adenosine Stock Solution B Dilute with Buffers of Different pH A->B C Incubate Samples at Controlled Temperature B->C D Withdraw Aliquots at Time Intervals C->D E Analyze by HPLC D->E F Quantify Adenosine and Degradants E->F G Calculate Degradation Rate Constants F->G H Generate pH-Rate Profile G->H

Caption: Experimental workflow for a pH stability study of adenosine.

References

  • Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags. Int J Pharm Compd. 2017;21(6):514-516. Available from: [Link]

  • Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags. Int J Pharm Compd. 2013;17(3):256-8. Available from: [Link]

  • Faouzi MA, Dine T, Luyckx M, Gressier B, Cazin M, Brunet C, Cazin JC. Stability of undiluted and diluted adenosine at three temperatures in syringes and bags. Am J Health Syst Pharm. 1998 Mar 1;55(5):481-5. Available from: [Link]

  • Calculations of pK a Values for a Series of Naturally Occurring Modified Nucleobases. J Phys Chem B. 2022 Feb 24;126(7):1479-1488. Available from: [Link]

  • ADENOSCAN (adenosine injection) FOR INTRAVENOUS INFUSION ONLY Description Clinical Pharmacology - accessdata.fda.gov. Available from: [Link]

  • Adenosine: Package Insert / Prescribing Information - Drugs.com. Available from: [Link]

  • Hydrolysis of N-Glycosidic Bonds. In: Chemistry of Nucleic Acids. Available from: [Link]

  • Stability study of selected adenosine nucleosides using LC and LC/MS analyses. J Pharm Biomed Anal. 2004 Aug 4;35(5):1249-56. Available from: [Link]

  • Analytical validation of an in‐house method for adenosine deaminase determination. J Clin Lab Anal. 2020;34(1):e23023. Available from: [Link]

  • Stability of Diluted Adenosine Solutions in Polyolefin Infusion Bags. International Journal of Pharmaceutical Compounding. 2013;17(3):256-258. Available from: [Link]

  • Evidence for control of adenosine metabolism in rat oxidative skeletal muscle by changes in pH. J Physiol. 1998;513 ( Pt 1)(Pt 1):225-35. Available from: [Link]

  • Stability of diluted adenosine solutions in polyvinyl chloride infusion bags. Fisher Digital Publications. 2011. Available from: [Link]

  • Properties of Nucleotides. In: Chemistry of Nucleic Acids. Available from: [Link]

  • Quantitative analysis of adenosine using liquid chromatography/atmospheric pressure chemical ionization-tandem mass spectrometry (LC/APCI-MS/MS). J Chromatogr B Analyt Technol Biomed Life Sci. 2012;893-894:107-13. Available from: [Link]

  • PRODUCT MONOGRAPH - Fresenius Kabi. Available from: [Link]

  • Adenosine Solution Stability Study. Scribd. Available from: [Link]

  • Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA. Chem Rev. 2011;111(10):6557-87. Available from: [Link]

  • ATP and Its Metabolite Adenosine as Regulators of Dendritic Cell Activity. Front Immunol. 2018;9:2598. Available from: [Link]

  • Showing Compound Adenosine (FDB003554) - FooDB. Available from: [Link]

  • Extracellular Degradation Into Adenosine and the Activities of Adenosine Kinase and AMPK Mediate Extracellular NAD+-Produced Increases in the Adenylate Pool of BV2 Microglia Under Basal Conditions. Front Mol Neurosci. 2017;10:33. Available from: [Link]

  • Transition-state structures for N-glycoside hydrolysis of AMP by acid and by AMP nucleosidase in the presence and absence of allosteric activator. Biochemistry. 1987;26(23):7454-62. Available from: [Link]

  • Hydrolysis of Nucleosides: Stability of N-Glycosidic Bond. St. Paul's Cathedral Mission College. Available from: [Link]

  • ATP hydrolysis - Wikipedia. Available from: [Link]

  • Hydrolytic Glycosidic Bond Cleavage in RNA Nucleosides: Effects of the 2′-Hydroxy Group and Acid–Base Catalysis. J Phys Chem B. 2016;120(49):12448-12462. Available from: [Link]

  • THE ACID HYDROLYSIS OF GLYCOSIDES: I. GENERAL CONDITIONS AND THE EFFECT OF THE NATURE OF THE AGLYCONE. Can J Chem. 1963;41(3):565-577. Available from: [Link]

  • Kinetic and Interaction Studies of Adenosine-5′-Triphosphate (ATP) Hydrolysis with Polyoxovanadates. Molecules. 2021;26(21):6358. Available from: [Link]

  • Structure and Function of Nucleoside Hydrolases from Physcomitrella patens and Maize Catalyzing the Hydrolysis of Purine, Pyrimidine, and Cytokinin Ribosides. Plant Physiol. 2013;161(1):134-47. Available from: [Link]

  • A single adenosine with a neutral pKa in the ribosomal peptidyl transferase center. Science. 2000;289(5481):947-50. Available from: [Link]

  • A Single Adenosine with a Neutral pK a in the Ribosomal Peptidyl Transferase Center. Science. 2000;289(5481):947-950. Available from: [Link]

  • Mechanism of Adenosine Triphosphate Hydrolysis by Actomyosin. Biochemistry. 1971;10(12):2229-36. Available from: [Link]

  • Acidic hydrolysis mechanism of a glycosidic bond. ResearchGate. Available from: [Link]

  • Why ATP is Kinetically Stable in a Cell. Chemistry LibreTexts. Available from: [Link]

  • Nucleic Acids - MSU chemistry. Available from: [Link]

  • Schematic representation of adenosine synthesis and degradation pathways. ResearchGate. Available from: [Link]

  • Hydrolysis_of_nucleic_acids.pptx - Slideshare. Available from: [Link]

  • Adenosine 5'-triphosphate (ATP) hydrolysis promoted by the highly reactive hydroxoaquo (3,3',3"-triaminotripropylamine)cobalt(III) ion. Patterns of reactivity and mechanistic considerations. Inorg Chem. 1996;35(10):2821-31. Available from: [Link]

  • Accurate measurement of endogenous adenosine in human blood. PLoS One. 2018;13(10):e0205707. Available from: [Link]

  • CD73 or CD39 Deletion Reveals Different Mechanisms of Formation for Spontaneous and Mechanically Stimulated Adenosine and Sex Specific Compensations in ATP Degradation. ACS Chem Neurosci. 2020;11(5):737-746. Available from: [Link]

  • Formation and degradation of deoxyadenosine nucleotides in inherited adenosine deaminase deficiency. J Clin Invest. 1978;62(4):748-55. Available from: [Link]

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Optimization

optimization of glycosylation reaction for purine analogues

Welcome to the Purine Glycosylation Technical Support Center . This guide is designed for researchers, scientists, and drug development professionals working on the synthesis of nucleoside analogues (e.g., antivirals, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Purine Glycosylation Technical Support Center . This guide is designed for researchers, scientists, and drug development professionals working on the synthesis of nucleoside analogues (e.g., antivirals, anticancer agents).

The synthesis of purine nucleosides relies heavily on the Vorbrüggen glycosylation (Silyl-Hilbert-Johnson reaction)[1]. While highly effective, this reaction frequently presents challenges regarding regioselectivity (N9 vs. N7), stereoselectivity (α vs. β), and overall yield[2]. This guide provides mechanistic troubleshooting, self-validating protocols, and authoritative insights to optimize your workflows.

Mechanistic Workflow: Vorbrüggen Glycosylation

G Purine Purine Base Silylated Silylated Purine (Soluble) Purine->Silylated Heat/Stir Silylating Silylating Agent (e.g., BSA, HMDS) Silylating->Silylated Reaction Glycosylation Coupling (Kinetic vs Thermodynamic Control) Silylated->Reaction Donor Glycosyl Donor (e.g., 1-O-Acetyl sugar) Oxocarbenium Oxocarbenium Ion Intermediate Donor->Oxocarbenium LewisAcid Lewis Acid (e.g., TMSOTf, SnCl4) LewisAcid->Oxocarbenium Oxocarbenium->Reaction N7 N7-Nucleoside (Kinetic Product) Reaction->N7 Fast N9 N9-Nucleoside (Thermodynamic Product) Reaction->N9 Slow/Equilibration N7->N9 Isomerization (Lewis Acid)

Vorbrüggen glycosylation workflow illustrating kinetic vs. thermodynamic control.

Frequently Asked Questions (FAQs)

Q1: Why is my glycosylation yielding a mixture of N9 and N7 regioisomers, and how can I force N9 selectivity? A1: Alkylation or glycosylation of purines is rarely regiospecific, often producing mixtures of N9 and N7 products[3]. The N7 position is highly nucleophilic and sterically accessible, leading to the rapid formation of the N7-nucleoside (the kinetic product). However, the N9-nucleoside is thermodynamically more stable. Under prolonged Lewis acid catalysis, the N7 isomer can undergo transglycosylation/isomerization to the N9 isomer[4]. Optimization Strategy:

  • Thermodynamic Equilibration: Increase the reaction time or temperature to allow the kinetic N7 product to fully isomerize to the N9 product.

  • Steric Shielding: Introduce bulky protecting groups at the C6 position of the purine. For example, using a 6-(2-alkylimidazol-1-yl) or 6-O-diphenylcarbamoyl (6-O-DPC) group creates steric hindrance that physically shields the N7 position, forcing regiospecific glycosylation at N9[3].

Q2: How do I ensure strict β-stereoselectivity during the glycosidic bond formation? A2: Stereocontrol is dictated by the protecting group at the C2' position of your glycosyl donor. Optimization Strategy: Use a participating group (e.g., acetate or benzoate) at C2'. Upon activation by the Lewis acid, the leaving group at C1' departs, forming an oxocarbenium ion. The C2' ester carbonyl oxygen attacks the C1' center to form an intermediate cyclic acyloxonium ion, which blocks the α-face. The silylated purine is then forced to attack from the β-face (anchimeric assistance)[4]. If an α-nucleoside is required, you must use non-participating groups (like benzyl ethers) at C2' and rely on solvent effects.

Q3: SnCl4 vs. TMSOTf: Which Lewis acid should I choose? A3: The classical Vorbrüggen reaction utilizes Friedel-Crafts catalysts like SnCl4 or TMSOTf[1].

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate): Highly reactive and excellent for fully acylated sugars. It promotes rapid equilibration to the thermodynamic N9 product. However, it can cause depurination if used in large excess.

  • SnCl4 (Tin(IV) chloride): Milder, often providing good regioselectivity for N9 with certain donors, but reaction times can be lengthy, and emulsion formation during aqueous workup can complicate isolation[3].

Troubleshooting Guide

Issue: My purine base is not dissolving during the silylation step. Causality: Silylation converts the polar, insoluble purine into a lipophilic, organic-soluble silylated intermediate. If the suspension does not become a clear solution, silylation is incomplete, and the subsequent glycosylation will fail. Solution: Ensure strictly anhydrous conditions. Use N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS). If using HMDS, add a catalytic amount of ammonium sulfate ((NH4)2SO4) and reflux until the solution becomes completely clear and ammonia gas evolution ceases.

Issue: I am observing significant cleavage of the glycosidic bond (depurination) during the reaction. Causality: Over-exposure to strong Lewis acids (like TMSOTf) or high temperatures can cleave the newly formed glycosidic bond, especially in 2'-deoxynucleosides which lack the stabilizing electron-withdrawing 2'-hydroxyl group[2]. Solution: Lower the reaction temperature (e.g., from 80°C to 0°C or room temperature). Reduce the Lewis acid equivalents (the optimal range is usually 1.1 to 1.5 eq relative to the donor).

Quantitative Data: Optimization Parameters

The following table summarizes standard optimization parameters and their expected outcomes based on established literature principles for purine glycosylation[3][5].

Purine BaseGlycosyl DonorCatalyst / SolventTemp / TimeMajor RegioisomerApprox. Yield
6-Chloropurine1,2,3,5-Tetra-O-acetyl-β-D-ribofuranoseTMSOTf (1.2 eq) / MeCN80°C / 2hN9 (Thermodynamic)80-85%
2,6-Dichloropurine1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-riboseSnCl4 (1.5 eq) / DCE25°C / 12hN970-75%
6-(2-Alkylimidazol-1-yl)purine1,2,3,5-Tetra-O-acetyl-β-D-ribofuranoseTMSOTf (1.2 eq) / DCE80°C / 4hN9 (Exclusive)>90%
6-ChloropurinePeracetylated glucoseTiCl4 (1.5 eq) / DCE25°C / 24hN7 (Kinetic trap)~60%

Experimental Protocols: Self-Validating Methodologies

Protocol: Standard Vorbrüggen Glycosylation for N9-Purine Nucleosides

Note: All glassware must be oven-dried, and the reaction must be performed under an inert argon or nitrogen atmosphere.

Step 1: Silylation of the Purine Base

  • Suspend the purine base (1.0 eq, e.g., 6-chloropurine) in anhydrous 1,2-dichloroethane (DCE) or acetonitrile (MeCN) (approx. 5 mL/mmol).

  • Add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq) via syringe.

  • Stir the mixture at 60°C.

  • Self-Validation Checkpoint: Do not proceed until the opaque suspension transitions into a completely transparent solution. This visual cue confirms 100% conversion to the silylated purine.

Step 2: Glycosylation Coupling

  • Cool the clear silylated purine solution to 0°C using an ice bath.

  • Add the glycosyl donor (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose, 1.1 eq) dissolved in a minimum amount of anhydrous solvent.

  • Dropwise, add TMSOTf (1.2 eq). Causality: The Lewis acid activates the C1' acetate to generate the oxocarbenium ion, while simultaneously catalyzing the thermodynamic equilibration of any formed N7 isomer to the N9 isomer.

  • Warm the reaction to room temperature or heat to 60°C–80°C depending on substrate reactivity. Monitor progress via TLC (stain with 10% H2SO4 in ethanol and char) until the glycosyl donor is fully consumed.

Step 3: Quenching and Isolation

  • Cool the reaction mixture back to 0°C.

  • Quench the reaction by slowly adding saturated aqueous NaHCO3 until the aqueous layer reaches pH 7-8.

  • Self-Validation Checkpoint: The cessation of CO2 bubbling indicates complete neutralization of the triflic acid generated from the TMSOTf catalyst.

  • Dilute with dichloromethane (DCM). Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography (typically using a DCM/Methanol gradient) to isolate the pure N9-nucleoside.

References

  • 6-(2-Alkylimidazol-1-yl)purines Undergo Regiospecific Glycosylation at N9 Source: American Chemical Society (ACS) URL:[Link]

  • N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine Source: BYU ScholarsArchive (SciSpace) URL:[Link]

  • Nucleoside chemistry: a challenge best tackled together Source: Académie des sciences URL:[Link]

  • Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride Source: American Chemical Society (ACS) URL:[Link]

  • Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst Source: MDPI URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Synthetic Nucleoside Isomers

Welcome to the technical support center dedicated to the complex challenge of purifying synthetic nucleoside isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the complex challenge of purifying synthetic nucleoside isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique difficulties associated with separating structurally similar nucleoside analogues. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and achieve your purity targets with confidence.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise at the beginning of a purification project.

Q1: What makes synthetic nucleoside isomers so challenging to separate?

A: The difficulty lies in their profound structural similarity. Isomers have the same molecular weight and formula, and often very similar physicochemical properties, such as polarity and pKa. This leads to several key challenges:

  • Minimal Selectivity: Traditional chromatographic techniques, like standard reversed-phase HPLC, may not possess enough resolving power to differentiate between subtle structural differences (e.g., the stereochemistry at a single carbon or the position of a methyl group).[1]

  • Co-elution: Isomers often elute very close to one another or as a single, unresolved peak, making quantification and isolation nearly impossible.[2][3]

  • Anomerization: The interconversion between α and β anomers can sometimes occur under certain pH or temperature conditions, complicating purification efforts.[4][5]

  • Complex Reaction Mixtures: Chemical synthesis of nucleosides often yields not only the desired product but also a host of by-products and other isomers, creating a complex purification matrix.[6][7][8][9][10]

Q2: I have a new pair of nucleoside isomers. Where do I even begin with method development?

A: A systematic approach is crucial. Before touching a chromatography system, start with the molecule's properties. The workflow below provides a logical starting point for method selection. The fundamental choice between reversed-phase, hydrophilic interaction, ion-exchange, and chiral chromatography depends entirely on the specific properties of your isomeric pair.[11]

MethodSelection Start Analyze Isomer Properties IsRacemic Is it a racemic mixture of enantiomers? Start->IsRacemic IsCharged Does it carry a significant charge at a workable pH? IsRacemic->IsCharged No Chiral Use Chiral Chromatography (HPLC or SFC) IsRacemic->Chiral Yes IsPolar Is it highly polar and poorly retained in RP-HPLC? IsCharged->IsPolar No IEX Use Ion-Exchange Chromatography (IEX) IsCharged->IEX Yes HILIC Use Hydrophilic Interaction Chromatography (HILIC) IsPolar->HILIC Yes RP_HPLC Start with Reversed-Phase HPLC (RP-HPLC) IsPolar->RP_HPLC No

Caption: Decision tree for initial purification method selection.

Q3: My nucleoside analogue seems to be degrading during purification. What are the likely causes and solutions?

A: Degradation is a common and frustrating issue. Canonical nucleosides are generally stable, but many modified analogues are not.[12] Key factors include:

  • pH Instability: Protecting groups (like trityl ethers) can be acid-labile, while other modifications may be sensitive to basic conditions.[13][14] Ensure your mobile phase pH is within a stable range for your compound.

  • Temperature Sensitivity: Some modifications, like 4-thiouridine, can undergo degradation or dimerization at elevated temperatures.[12] If you are using elevated column temperatures to improve peak shape, assess the stability of your compound under those conditions first.[15]

  • Oxidation/Hydrolysis: Ensure you are using high-purity, degassed solvents. For particularly sensitive compounds, consider adding antioxidants to your sample or mobile phase if compatible with your detection method.

Q4: How can I be certain I've separated my isomers and correctly identified the peaks?

A: This is a critical point of validation. Chromatographic separation alone is not sufficient proof.

  • Mass Spectrometry (MS): LC-MS is the gold standard.[16][17] Since isomers have the same mass, you cannot identify them by mass alone. You must rely on chromatographic separation first.[18]

  • Tandem MS (MS/MS): For positional isomers, conventional MS/MS often yields identical fragment ions (typically the nucleobase).[16][18] Techniques like Higher-Energy Collisional Dissociation (HCD) can create unique fragmentation "fingerprints" to differentiate isomers even if they co-elute.[16][18]

  • Synthetic Standards: The most reliable method is to use well-characterized synthetic standards for each isomer to confirm retention times and fragmentation patterns.[1]

  • Orthogonal Methods: Analyze the collected fractions with a different, orthogonal method (e.g., separate on a C18 column and analyze purity on a Phenyl-Hexyl column) to confirm purity.[19]

Troubleshooting Guide: Common Purification Problems
Problem: Co-elution or Poor Resolution of Diastereomers/Positional Isomers in RP-HPLC

You've run your sample on a standard C18 column, but your isomers are eluting as a single broad peak or a shoulder. This is the most common challenge. Here’s how to systematically improve resolution.

Q: My diastereomers won't separate on a C18 column. What is my next step?

A: A standard C18 column separates primarily based on hydrophobicity. Diastereomers often have very similar hydrophobic profiles. To resolve them, you need to introduce alternative separation mechanisms.

Step-by-Step Troubleshooting Protocol:

  • Confirm Adequate Retention: First, ensure your compounds are being retained on the column. A good target for the capacity factor (k') is between 2 and 10. If k' is too low, your isomers are in the mobile phase and have little interaction with the stationary phase.

    • Action: Weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol).[2]

  • Change Column Chemistry (Introduce Selectivity): This is the most powerful tool in your arsenal. Move away from C18 and explore stationary phases that offer different interactions.

Column Stationary PhaseDominant InteractionBest For...Causality Behind the Choice
C18 (ODS) HydrophobicGeneral-purpose starting point.Standard alkyl chain interactions. Often insufficient for isomers.
Phenyl-Hexyl π-π Interactions, HydrophobicIsomers with aromatic rings or differing electron density.The phenyl rings on the stationary phase can interact differently with the aromatic nucleobases of the isomers, providing a powerful secondary separation mechanism.
Pentafluorophenyl (PFP) Dipole-Dipole, Aromatic, Shape SelectivityPositional isomers, halogenated analogues.The highly electronegative fluorine atoms create a strong dipole, enabling separation based on subtle differences in the polarity and shape of the isomers.[1]
Embedded Polar Group (e.g., Amide, Carbamate) Hydrogen Bonding, HydrophobicHighly polar nucleosides, isomers with different H-bonding capabilities.The embedded polar group allows for stronger retention of polar compounds and offers alternative selectivity based on hydrogen bond donor/acceptor differences.
  • Optimize the Mobile Phase:

    • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can dramatically alter selectivity. Methanol is a proton donor and can engage in different hydrogen bonding interactions with your analytes compared to acetonitrile.

    • Utilize Ion-Pairing Reagents: For charged or partially charged nucleosides, ion-pairing reagents like triethylammonium acetate (TEAA) can improve peak shape and resolution.[11][20] The alkyl chains of the ion-pair reagent associate with the stationary phase, and the charged head group interacts with the analyte, modifying retention.[20]

    • Adjust pH: Small changes in mobile phase pH can alter the ionization state of a nucleoside, which in turn affects its retention and selectivity. Buffer your mobile phase carefully.

  • Leverage Temperature: Increasing column temperature (e.g., from 30°C to 50°C) decreases mobile phase viscosity, which can lead to sharper peaks and sometimes improved resolution. However, always check for compound stability at higher temperatures.[15]

ResolutionTroubleshooting Start Poor Resolution / Co-elution CheckK Is k' between 2 and 10? Start->CheckK WeakenMP Decrease % Organic in Mobile Phase CheckK->WeakenMP No (k' < 2) ChangeColumn Change Column Chemistry (e.g., to Phenyl or PFP) CheckK->ChangeColumn Yes WeakenMP->CheckK OptimizeMP Optimize Mobile Phase (Solvent, pH, Additives) ChangeColumn->OptimizeMP ChangeTemp Adjust Column Temperature OptimizeMP->ChangeTemp Success Resolution Achieved ChangeTemp->Success

Caption: Troubleshooting workflow for poor isomer resolution.

Problem: Separation of Enantiomers (Racemic Mixtures)

You have synthesized a chiral nucleoside, and now you have a 50:50 mixture of enantiomers. Standard HPLC columns will not separate them.

Q: How do I resolve a racemic mixture of my nucleoside analogue?

A: You must use a chiral stationary phase (CSP). Chiral chromatography is designed specifically for this purpose.[21] The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. These complexes have different energies, leading to different retention times.[21][22]

Experimental Protocol: Chiral Method Development Screen

  • Sample Preparation: Dissolve your racemic mixture in a solvent compatible with the initial mobile phase (e.g., hexane/isopropanol for normal phase). Filter the sample through a 0.22 µm syringe filter.[11]

  • Chiral Stationary Phase (CSP) Screening: The success of chiral separation is highly dependent on the CSP. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are the most versatile and successful for a wide range of compounds.[22] It is essential to screen a set of complementary columns.

Recommended Screening ColumnsSelector TypeCommon Mobile Phases
Chiralpak IA / AD Immobilized AmyloseNormal Phase: Hexane/Ethanol or IPAReversed Phase: ACN/Water or MeOH/Water
Chiralcel OD / OJ Coated CelluloseNormal Phase: Hexane/Ethanol or IPA
Lux Cellulose / Amylose series Cellulose / AmyloseBroad compatibility with Normal, Reversed, and Polar Organic modes.
  • Mobile Phase Screening: Screen each column with at least two different mobile phase systems to explore different separation mechanisms.

    • Normal Phase (NP): Typically provides the best selectivity. Start with a mobile phase of Hexane/Isopropanol (IPA) (e.g., 90:10 v/v). If resolution is poor, try Hexane/Ethanol.

    • Reversed Phase (RP): If your compound is too polar for NP. Use Acetonitrile/Water or Methanol/Water.

    • Polar Organic Mode: Pure methanol or ethanol, often with an acidic or basic additive.

  • Analysis and Optimization:

    • Inject your sample onto each column/mobile phase combination.

    • Identify the conditions that provide baseline or near-baseline separation.

    • Optimize the separation by finely tuning the ratio of the mobile phase components. For example, if 90:10 Hexane/IPA gives partial separation, try 95:5 or 85:15.

Advanced Purification Strategies
Supercritical Fluid Chromatography (SFC)

Q: I've tried everything in HPLC with limited success. Could SFC help?

A: Absolutely. SFC is a powerful normal-phase technique that uses supercritical CO₂ as the primary mobile phase, mixed with a small amount of an organic co-solvent (like methanol).[23][24][25]

  • Key Advantages:

    • High Speed: The low viscosity of supercritical CO₂ allows for much faster separations than HPLC without generating high backpressure.[24][26]

    • Orthogonal Selectivity: SFC often provides very different selectivity compared to RP-HPLC, making it an excellent orthogonal technique.[27]

    • Ideal for Chiral Separations: SFC is particularly effective for chiral separations, often providing better and faster results than chiral HPLC.[23]

    • "Green" Technique: Reduces the use of organic solvents significantly.[24]

SFC is especially useful for complex, multi-component mixtures and for high-throughput purification in drug discovery environments.[28]

References
  • Differentiating Positional Isomers of Nucleoside Modifications by Higher-Energy Collisional Dissociation Mass Spectrometry (HCD MS). ACS Publications. [Link]

  • Differentiating Positional Isomers of Nucleoside Modifications by Higher-Energy Collisional Dissociation Mass Spectrometry (HCD MS). PubMed. [Link]

  • Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. ResearchGate. [Link]

  • Chiral recognition by nucleosides and nucleotides: resolution of helicenes by high-performance liquid chromatography. PubMed. [Link]

  • SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. PMC. [Link]

  • Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole. Semantic Scholar. [Link]

  • Reversed-phase HPLC separation of the diastereomers of compound 1. ResearchGate. [Link]

  • Method for Direct Mass-Spectrometry-Based Identification of Monomethylated RNA Nucleoside Positional Isomers and Its Application to the Analysis of Leishmania rRNA. ACS Publications. [Link]

  • Supercritical fluid chromatography. Wikipedia. [Link]

  • Chromatography Challenges in the Purification of Oligonucleotides. Sartorius. [Link]

  • Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]

  • Selective solvent extraction for the purification of protected nucleosides.
  • Solid-Phase Purification of Synthetic DNA Sequences. The Journal of Organic Chemistry. [Link]

  • Investigation of factors influencing the separation of diastereomers of phosphorothioated oligonucleotides. PMC. [Link]

  • Qualitative and Quantitative Analytical Techniques of Nucleic Acid Modification Based on Mass Spectrometry for Biomarker Discovery. MDPI. [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]

  • Synthesis of Modified Nucleoside Oligophosphates Simplified: Fast, Pure, and Protecting Group Free. Journal of the American Chemical Society. [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]

  • protection of amino groups. ResearchGate. [Link]

  • Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents. DDD UAB. [Link]

  • HPLC SEPARATION GUIDE. smt-usa.com. [Link]

  • Non-Chromatographic Purification of Synthetic RNA Using Bio-Orthogonal Chemistry. NSF PAR. [Link]

  • Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques. PMC. [Link]

  • What is Supercritical Fluid Chromatography. Teledyne Labs. [Link]

  • Optimization of orthogonal separations for the analysis of oligonucleotides using 2D-LC. ResearchGate. [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. PubMed. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Troubleshooting. Co-Dx. [Link]

  • Protecting Groups for DNA, RNA and 2'-OMe-RNA Monomers. Glen Research. [Link]

  • Nucleobase Protection of Deoxyribo- and Ribonucleosides. SciSpace. [Link]

  • Review of α-nucleosides: from discovery, synthesis to properties and potential applications. RSC Publishing. [Link]

  • (PDF) Nucleoside Analogs: A Review of Its Source and Separation Processes. ResearchGate. [Link]

  • Chiral Chromatography. Dr. Maisch. [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb. [Link]

  • Self-anomerization of β-nucleosides to α-nucleosides. ResearchGate. [Link]

  • Purification and Analysis of Nucleotides and Nucleosides from Plants. PubMed. [Link]

  • Bio-orthogonal chemistry enables solid phase synthesis and HPLC & gel-free purification of long RNA oligonucleotides. CUNY Academic Works. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC. [Link]

  • Chiral Chromatography: Separating Twins. Blogs@NTU. [Link]

  • Nucleoside Analogs: A Review of Its Source and Separation Processes. MDPI. [Link]

  • Purification of therapeutic peptides using orthogonal methods to achieve high purity. American Chemical Society. [Link]

  • Chromatin Protocols. The Gozani Lab. [Link]

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Optimization

Technical Support Center: Stability &amp; Troubleshooting for 9-β-D-Ribopyranosyladenine

Welcome to the Technical Support Center for 9-β-D-ribopyranosyladenine (the pyranosyl isomer of adenosine). This guide is designed for researchers, analytical scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 9-β-D-ribopyranosyladenine (the pyranosyl isomer of adenosine). This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we troubleshoot solution instability, detail the thermodynamic and kinetic drivers of degradation, and provide self-validating protocols to ensure absolute experimental reproducibility.

Section 1: Troubleshooting Guides & FAQs

Q1: My LC-MS data shows a growing peak corresponding to free adenine. What is the mechanism, and how do I prevent it? A1: You are observing depurination via the hydrolysis of the N-glycosidic bond.

  • The Causality: The N-glycosidic bond connecting the adenine base to the 9-β-D-ribopyranose ring is highly susceptible to protonation at the N7 position of the purine ring. This protonation draws electron density away from the C1'-N9 bond, significantly lowering the activation energy required for hydrolytic cleavage. The result is the irreversible release of free adenine and ribopyranose. This reaction is exponentially accelerated in acidic environments and at elevated temperatures 1.

  • The Solution: Maintain the solution pH strictly between 6.0 and 7.5 using a biological buffer (e.g., PBS or HEPES). Avoid unbuffered water, which absorbs atmospheric CO₂, forms carbonic acid, and gradually drops the pH. Store working solutions at 2–8°C and stock solutions at -20°C or -80°C to reduce the kinetic energy available to surpass the hydrolysis activation barrier 1.

Q2: I am detecting an inosine-like pyranosyl derivative in my cell-culture assays. Is my compound auto-oxidizing? A2: No, this is not oxidation; it is hydrolytic deamination .

  • The Causality: Adenosine derivatives can undergo deamination at the C6 position of the purine ring, converting the adenine moiety into hypoxanthine (forming a pyranosyl-inosine derivative). While spontaneous chemical deamination is negligible at physiological pH, the presence of trace Adenosine Deaminase (ADA) from microbial contamination or cell lysates catalyzes this reaction rapidly. ADA operates with immense catalytic efficiency, utilizing an active-site aspartate to deprotonate water for a direct nucleophilic attack on the purine ring 2.

  • The Solution: Ensure all solutions are sterile-filtered (0.22 µm) to prevent microbial growth. If working in unpurified biological matrices (like serum or cell lysates), you must add an ADA inhibitor (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine, EHNA) or heat-inactivate the matrix if your downstream protocol allows 2.

Q3: How long can I keep my 9-β-D-ribopyranosyladenine solutions at room temperature during an experiment? A3: For short-term benchwork, it is highly stable at room temperature (20–25°C) provided the pH is neutral.

  • The Causality: Studies on closely related adenosine solutions demonstrate that at neutral pH, the compound retains >90% of its initial concentration for up to 14 days at room temperature 3. However, forced degradation studies show that raising the temperature above 50°C or dropping the pH < 4.0 will cause rapid thermal decomposition and hydrolysis 4.

Section 2: Quantitative Stability Data

The following table summarizes the expected stability of adenosine derivatives under various solution conditions, synthesized from forced degradation and long-term storage studies 134.

Storage ConditionTemperaturepHTimeframe% Intact CompoundPrimary Degradant
Buffered Aqueous (Neutral)20–25 °C6.0–7.514 Days> 95%Adenine (Trace)
Refrigerated Aqueous2–8 °C6.0–7.514 Days> 98%None detected
Acidic Solution (0.1 M HCl)60–80 °C< 2.02 Hours< 10%Adenine
Mild Acidic / Heated70–75 °C4.04 Days< 50%Adenine
ADA-Contaminated Serum37 °C7.330 Minutes< 1%Inosine derivative

Section 3: Mechanistic Visualizations

To effectively troubleshoot, researchers must understand the competing degradation pathways and the logical interventions that halt them.

DegradationPathways A 9-β-D-ribopyranosyladenine in Aqueous Solution B Acidic pH (< 5.0) A->B pH Drift C Trace ADA Enzyme A->C Contamination D High Temp (> 50°C) A->D Improper Storage E Depurination (Free Adenine + Sugar) B->E N-glycosidic cleavage F Deamination (Inosine Derivative) C->F Hydrolytic deamination D->E Thermal hydrolysis G Buffer to pH 6.5-7.5 G->B Prevents H Sterile Filter / ADA Inhibitors H->C Prevents I Store at 2-8°C or -20°C I->D Prevents

Degradation pathways of 9-β-D-ribopyranosyladenine and preventative interventions.

Section 4: Self-Validating Experimental Protocols

To ensure your compound is intact before critical experiments, you must employ a Stability-Indicating HPLC Assay . A protocol is only trustworthy if it proves it can detect a failure state. Therefore, this workflow includes a mandatory "Forced Degradation Control" to self-validate the chromatographic resolution between the intact pyranosyladenine and its primary degradant (adenine) 5.

Protocol: Stability-Indicating HPLC Assay with Forced Degradation

Phase 1: Preparation of the Forced Degradation Control (Self-Validation Step) Causality: You cannot trust an HPLC peak to represent only the intact compound unless you prove that degradation products elute at different retention times.

  • Acid Hydrolysis: Transfer 1.0 mL of a 1 mg/mL 9-β-D-ribopyranosyladenine stock solution into a glass vial.

  • Stress Induction: Add 1.0 mL of 0.1 M HCl. Cap tightly and incubate at 60°C for 2 hours in a heating block. This forces the cleavage of the N-glycosidic bond.

  • Neutralization: Remove from heat, cool to room temperature, and neutralize by adding 1.0 mL of 0.1 M NaOH.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Phase 2: Preparation of the Test Sample

  • Dilute your experimental 9-β-D-ribopyranosyladenine solution to a theoretical concentration of 0.33 mg/mL using the mobile phase starting conditions (e.g., 95% Water / 5% Methanol).

  • Filter through a 0.22 µm PTFE syringe filter.

Phase 3: Chromatographic Separation

  • Column: Use a standard C18 Reverse-Phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate buffer (pH 6.0) — Crucial: Prevents on-column acid hydrolysis during the run.

    • Solvent B: HPLC-grade Methanol.

  • Gradient: 5% B to 40% B over 15 minutes.

  • Detection: UV absorbance at 260 nm (optimal for the adenine purine ring).

Phase 4: System Suitability and Analysis

  • Inject the Forced Degradation Control: You must observe two distinct peaks. The earlier eluting peak is typically the free adenine, while the later peak is the intact 9-β-D-ribopyranosyladenine.

  • Validation Check: If the resolution (Rs) between the adenine peak and the intact compound peak is < 2.0, adjust your gradient. Do not proceed until resolution is achieved.

  • Inject Test Sample: Quantify the intact peak area against a freshly prepared standard curve.

HPLCWorkflow Start Start Stability Assay PrepControl Prepare Forced Degradation Control (0.1M HCl, 60°C, 2h) Start->PrepControl PrepSample Prepare Experimental Sample (Filter 0.22 µm) Start->PrepSample RunHPLC Run C18 Reverse-Phase HPLC (UV 260 nm) PrepControl->RunHPLC PrepSample->RunHPLC CheckRes Resolution (Rs) > 2.0 between Adenine & Intact? RunHPLC->CheckRes Adjust Adjust Gradient / Mobile Phase CheckRes->Adjust No Proceed Analyze Sample Purity & Quantify CheckRes->Proceed Yes (Self-Validated) Adjust->RunHPLC Re-run Control

Experimental workflow for self-validating HPLC stability assay of adenosine derivatives.

References

  • An In-depth Technical Guide to the Stability and Storage of Adenosine-d2 . Benchchem. 1

  • Activation and Deactivation of a Broad-Spectrum Antiviral Drug by a Single Enzyme: Adenosine Deaminase Catalyzes Two Consecutive Deamination Reactions . NIH.gov (PMC). 2

  • Stability of 2 mg/mL Adenosine Solution in Polyvinyl Chloride and Polyolefin Infusion Bags . NIH.gov (PMC). 3

  • Thermal Decomposition and Prebiotic Formation of Adenosine Phosphates in Simulated Early-Earth Evaporative Settings . NIH.gov (PMC).4

  • Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis . Oxford Academic (Nucleic Acids Research). 5

Sources

Troubleshooting

Purine Nucleoside Synthesis: A Technical Support Center for Troubleshooting Common Side Reactions

Welcome to the technical support center for purine nucleoside synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these chemical tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for purine nucleoside synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these chemical transformations. Instead of a rigid manual, this resource is structured as a series of frequently asked questions and troubleshooting guides, reflecting the dynamic and often challenging nature of laboratory work. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to empower you to diagnose and solve common side reactions effectively.

Section 1: The Challenge of Stereoselectivity - Anomerization

One of the most frequent hurdles in nucleoside synthesis is controlling the stereochemistry at the anomeric carbon (C1' of the sugar). The formation of the undesired α-anomer alongside the biologically relevant β-anomer can lead to difficult purification steps and reduced yields.[1][2]

FAQ 1: My reaction is producing a significant amount of the α-anomer. What is causing this and how can I improve the β-selectivity?

Answer:

The formation of an α/β mixture of anomers is a classic challenge, particularly when the sugar substrate lacks a participating group at the 2'-position.[3]

  • The "Why" - Mechanistic Insight: In ribonucleoside synthesis, a 2'-acyloxy protecting group (like acetyl or benzoyl) provides "anchimeric assistance." It forms a transient cyclic acyloxonium ion intermediate that blocks the α-face of the sugar. This forces the incoming purine base to attack from the β-face, resulting in high β-selectivity.[3] However, in the synthesis of 2'-deoxynucleosides, this participating group is absent. Consequently, a more planar and less sterically hindered oxacarbenium ion intermediate can form, which is susceptible to attack from either the α- or β-face, leading to a mixture of anomers.[3]

  • Troubleshooting & Protocol:

    • Re-evaluate Your Glycosylation Method: The choice of glycosylation method is critical. The Vorbrüggen glycosylation is a widely used and robust method, but its stereoselectivity can be influenced by the Lewis acid and reaction conditions.[4] For 2'-deoxynucleosides, the "sodium salt" method, which involves the SN2 displacement of a 1'-α-halosugar by a purine anion, often yields better β-selectivity.[3]

    • Optimize Reaction Conditions for Kinetic Control:

      • Temperature: Lower temperatures generally favor the kinetically controlled product. Try running your reaction at 0 °C or even -20 °C.

      • Solvent: The solvent can influence the stability of the intermediates. Aprotic, non-polar solvents are often preferred.

      • Lewis Acid: The strength and stoichiometry of the Lewis acid (e.g., TMSOTf, SnCl4) can affect the anomeric ratio. A systematic screen of different Lewis acids and their concentrations is recommended.

    • Induce In Situ Anomerization and Precipitation: In some cases, the undesired α-anomer can be anomerized to the desired β-anomer under thermodynamic control.[3] Interestingly, for some substrates, the β-anomer is less soluble and will precipitate out of the reaction mixture, driving the equilibrium towards the desired product. This was observed in a stereoselective synthesis of cladribine, where stirring a mixture of anomers in the presence of TMSOTf in acetonitrile led to the selective precipitation of the β-anomer.[3]

      • Protocol for In Situ Anomerization:

        • After the initial glycosylation reaction, if a mixture of anomers is observed (by TLC or LC-MS), add an additional amount of Lewis acid (e.g., 0.2-0.5 equivalents of TMSOTf).

        • Stir the reaction mixture at room temperature for an extended period (from a few hours to overnight).

        • Monitor the anomeric ratio by LC-MS.

        • If precipitation occurs, filter the solid and analyze its anomeric purity.

Diagram: Anomeric Control in Ribonucleoside Synthesis

anomeric_control start Peracylated Ribose lewis_acid Lewis Acid (e.g., TMSOTf) start->lewis_acid Activation intermediate Acyloxonium Ion Intermediate lewis_acid->intermediate Formation of Intermediate purine Silylated Purine intermediate->purine α-face blocked product β-Nucleoside purine->product β-face attack

Caption: Anchimeric assistance by a 2'-acyloxy group promotes β-selectivity.

Section 2: The Regioselectivity Puzzle - N7 vs. N9 Glycosylation

The purine ring possesses multiple nucleophilic nitrogen atoms. While glycosylation at the N9 position is typically the desired outcome for canonical nucleosides, the N7-isomer is a common and often difficult-to-separate side product.[5][6]

FAQ 2: My reaction is giving me a mixture of N7 and N9 isomers. How can I favor the N9 product?

Answer:

The formation of N7 and N9 regioisomers is governed by a delicate balance between kinetic and thermodynamic control.

  • The "Why" - Mechanistic Insight: The N7 position of a purine is often the site of initial, kinetically favored attack.[6] However, the N9-glycosylated product is generally the more thermodynamically stable isomer.[5] Therefore, reaction conditions that allow for equilibration will favor the N9 product. Direct alkylation of purines with alkyl halides often results in a mixture of N7 and N9 derivatives.[5]

  • Troubleshooting & Protocol:

    • Choice of Purine Substrate:

      • Protecting Groups: The presence of protecting groups on the purine base can sterically hinder the N7 position, thus favoring N9 glycosylation. For guanosine synthesis, protecting the O6 position is crucial.

      • 6-Chloropurine: Using 6-chloropurine as a starting material can be advantageous. The chloro group can be displaced by various nucleophiles in subsequent steps, providing a versatile intermediate.[5]

    • Reaction Conditions for Thermodynamic Control:

      • Higher Temperature & Longer Reaction Time: To favor the thermodynamically stable N9 isomer, run the reaction at a higher temperature (e.g., reflux) and for a longer duration. This allows the kinetically formed N7-isomer to rearrange to the N9-isomer.[6]

      • Transglycosylation: In some cases, a pure N7-isomer can be isomerized to an N7/N9 mixture by heating with a Lewis acid. This process, known as transglycosylation, can be driven towards the more stable N9 product.[7]

    • Catalyst System: Recent studies have shown that a combination of a silylated purine and a tert-alkyl halide with SnCl4 as a catalyst can provide high regioselectivity for the N7 isomer under kinetic control (room temperature). Conversely, allowing the reaction to proceed for longer or at higher temperatures can favor the N9 isomer.[6]

Data Table: N7 vs. N9 Selectivity under Different Conditions
ParameterKinetic Control (Favors N7)Thermodynamic Control (Favors N9)
Temperature Low (e.g., Room Temp)High (e.g., Reflux)
Reaction Time ShortLong
Product Stability Less StableMore Stable
Reference [6][5]
Diagram: N7 vs. N9 Glycosylation Pathway

n7_vs_n9 reactants Silylated Purine + Activated Sugar n7_product N7-Isomer (Kinetic Product) reactants->n7_product Fast, Low Temp n9_product N9-Isomer (Thermodynamic Product) reactants->n9_product Slow, High Temp equilibrium Equilibration (Heat, Lewis Acid) n7_product->equilibrium Rearrangement equilibrium->n9_product

Caption: Kinetic vs. thermodynamic control in purine glycosylation.

Section 3: Instability of the Glycosidic Bond - Depurination

Depurination, the cleavage of the N-glycosidic bond, is a significant decomposition pathway, particularly under acidic conditions or with certain structural modifications.

FAQ 3: I am observing significant degradation of my product, and I suspect it's depurination. What makes my nucleoside prone to this, and how can I prevent it?

Answer:

Depurination is a hydrolytic process that cleaves the purine base from the sugar moiety, leaving an abasic site.[8]

  • The "Why" - Mechanistic Insight: The stability of the N-glycosidic bond is highly dependent on the substitution pattern of the purine ring. Electron-withdrawing groups on the purine ring or alkylation at the N7 position can significantly weaken the glycosidic bond.[8] N7-alkylation introduces a positive charge into the imidazole ring, making the purine a better leaving group and thus accelerating depurination.[8]

  • Troubleshooting & Protocol:

    • pH Control: Maintain neutral or slightly basic conditions during workup and purification. Avoid strong acids. If acidic conditions are required for deprotection (e.g., removal of a trityl group), use milder acids (e.g., 80% acetic acid) and carefully control the reaction time and temperature.

    • Purification Strategy:

      • Chromatography: Use a buffered mobile phase for chromatography if possible. For silica gel chromatography, the inherent acidity of the silica can be neutralized by pre-treating the column with a solution of triethylamine in the eluent.

      • Temperature: Keep samples cold during storage and processing to minimize degradation.

    • Structural Considerations: If you are designing a synthetic route for a novel purine nucleoside analogue, be mindful that modifications leading to a more electron-deficient purine ring may result in an unstable final product.

Section 4: Unwanted Reactivity of Solvents and Protecting Groups

Sometimes, the source of a side product is not the primary reactants but the "inert" components of the reaction mixture.

FAQ 4: I've identified a major byproduct that seems to have incorporated the solvent (acetonitrile). How is this possible?

Answer:

Under certain conditions, particularly in Vorbrüggen glycosylations with strongly activating Lewis acids, the solvent can become a competing nucleophile.

  • The "Why" - Mechanistic Insight: This issue is particularly prevalent when using a weakly reactive (less nucleophilic) purine base.[9][10] The highly reactive glycosyl cation intermediate, if not immediately trapped by the intended purine nucleophile, can be attacked by other nucleophiles present in the reaction mixture, including acetonitrile.[9]

  • Troubleshooting & Protocol:

    • Change the Solvent: The most direct solution is to switch to a less nucleophilic solvent. 1,2-dichloroethane (DCE) is an excellent alternative to acetonitrile in many glycosylation reactions and has been shown to prevent this side reaction.[10]

    • Modify the Reaction Protocol:

      • Pre-silylation: Ensure the purine base is fully silylated to maximize its nucleophilicity.

      • Order of Addition: Add the Lewis acid slowly to a mixture of the sugar and the silylated base to ensure the glycosyl cation is formed in the presence of a high concentration of the desired nucleophile.

References

  • Motter, J., et al. (2024). Purine nucleoside antibiotics: recent synthetic advances harnessing chemistry and biology.
  • Ni, F., et al. (2019).
  • Seela, F., et al. (2020). The α-d-anomer of 2′-deoxycytidine: crystal structure, nucleoside conformation and Hirshfeld surface analysis. Acta Crystallographica Section C Structural Chemistry.
  • Walker, R. T. (2022). Nucleosides and Nucleotides. Royal Society of Chemistry.
  • Pitsch, S., et al. (2020).
  • Janeba, Z., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega.
  • Kadlečík, D., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC.
  • Gheldof, D., et al. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry.
  • Gheldof, D., et al. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. PMC.
  • Vorbrüggen, H. (1970). Vorbrüggen Glycosylation.
  • Piacenza, M., & Procter, D. J. (2013). A Stereoselective Process for the Manufacture of a 2′-Deoxy-β-d-Ribonucleoside Using the Vorbrüggen Glycosylation. Organic Process Research & Development.
  • Gates, K. S. (2015). Biologically Relevant Chemical Reactions of N7-Alkylguanine Residues in DNA. Request PDF.
  • Zoltán, P. (2006). Transglycosylation Reactions of Purine Nucleosides. A Review. Taylor & Francis Online.

Sources

Optimization

Nucleoside Therapeutics Support Center: Troubleshooting Cellular Uptake

Welcome to the Technical Support Center for Nucleoside Therapeutics. Modified nucleosides—ranging from small-molecule antiviral/anticancer analogs to nucleoside-modified mRNAs—frequently suffer from poor intracellular ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nucleoside Therapeutics. Modified nucleosides—ranging from small-molecule antiviral/anticancer analogs to nucleoside-modified mRNAs—frequently suffer from poor intracellular accumulation due to their inherent hydrophilicity and reliance on specific membrane transporters.

This guide provides diagnostic workflows, mechanistic troubleshooting, and self-validating experimental protocols to help you overcome cellular uptake bottlenecks.

Diagnostic Workflow for Poor Uptake

Diagnostic_Workflow Start Poor Nucleoside Uptake CheckTransporter Is it transporter-dependent? (ENT/CNT Assay) Start->CheckTransporter YesTrans Yes (ENT/CNT dependent) CheckTransporter->YesTrans NoTrans No (Poor passive diffusion) CheckTransporter->NoTrans Upregulate Modulate Transporters (e.g., bypass mechanisms) YesTrans->Upregulate Prodrug Apply ProTide Technology (Mask phosphate) NoTrans->Prodrug Nanocarrier Formulate in LNPs (Endocytosis) NoTrans->Nanocarrier

Diagnostic workflow for troubleshooting poor cellular uptake of nucleosides.

Section 1: Transporter-Mediated Uptake (ENTs/CNTs)

FAQ: Why is my modified nucleoside analog failing to enter target cells despite high in vitro target affinity? Nucleosides are highly hydrophilic and cannot passively diffuse across the lipid bilayer. They rely entirely on Equilibrative Nucleoside Transporters (ENTs, SLC29 family) or Concentrative Nucleoside Transporters (CNTs, SLC28 family)[1]. Structural modifications to the nucleobase or ribose ring often abolish recognition by these transport proteins, trapping your drug in the extracellular space.

Troubleshooting: How do I determine if my nucleoside relies on hENT1 or hCNT1 for cellular entry? You must perform a differential uptake assay utilizing specific chemical inhibitors and sodium depletion. CNTs are secondary active symporters requiring a sodium gradient, whereas ENTs are sodium-independent facilitative uniporters[1].

Protocol: Self-Validating Nucleoside Transporter Dependency Assay

This protocol isolates the specific transport mechanism of your analog.

  • Cell Preparation: Seed target cells (e.g., Panc-1 or primary MVECs) in 24-well plates and grow to 90% confluency.

  • Buffer Exchange (Isolating ENTs vs. CNTs): Wash cells twice. For total uptake, use a Na+-replete buffer. For ENT-isolated uptake, use a Na+-free buffer.

    • Causality: Replacing NaCl with choline chloride in the buffer eliminates the extracellular sodium gradient. Because CNTs rely on thermodynamic coupling with this electrochemical gradient, removing sodium completely abolishes CNT-mediated transport[1][2].

  • Inhibitor Pre-incubation: Add 50 nM NBMPR (nitrobenzylmercaptopurine ribonucleoside) to the buffer and incubate for 15 minutes.

    • Causality: NBMPR is a high-affinity inhibitor that selectively binds the extracellular face of hENT1, physically blocking the translocation pore[1][2].

  • Substrate Addition: Add your radiolabeled or fluorescently tagged nucleoside analog. Incubate for 15–30 seconds to capture the initial linear rate of uptake.

  • Termination: Rapidly aspirate the solution and add ice-cold "stop buffer" containing 10 µM dipyridamole to freeze all transporter activity[2]. Wash three times.

  • Self-Validation Step: Always include a control well treated with 10 µM dipyridamole in Na+-free buffer. This combination abolishes both ENT and CNT transport. Any residual signal represents non-specific membrane binding, establishing the absolute baseline for true zero-uptake[2].

Section 2: Prodrug Strategies (ProTide Technology)

FAQ: How does ProTide technology bypass transporter-mediated resistance? The ProTide (aryloxy phosphoramidate triester) approach masks the polar hydroxyls of the nucleoside monophosphate with an aromatic group and an amino acid ester[3]. This neutralizes the molecule at physiological pH, dramatically increasing its lipophilicity and allowing it to enter cells via passive diffusion, completely independent of ENTs or CNTs[3].

Troubleshooting: My ProTide enters the cell efficiently, but I am not detecting the active triphosphate metabolite. What is going wrong? Intracellular accumulation of the ProTide does not guarantee efficacy; it must be enzymatically unmasked. The cleavage is a strict, sequential two-step process[3]. If your target cell line downregulates specific esterases or phosphoramidases, the drug remains trapped as an inactive intermediate.

ProTide_Pathway ProTide ProTide (Extracellular) IntraPro Intracellular ProTide ProTide->IntraPro Passive Diffusion Intermediate Alaninyl Intermediate IntraPro->Intermediate Esterase Cleavage Active Nucleoside Monophosphate Intermediate->Active Phosphoramidase

Intracellular activation cascade of ProTide nucleoside analogs.

Section 3: Nanocarrier Delivery (Lipid Nanoparticles)

FAQ: I am delivering nucleoside-modified mRNA. How do I optimize the lipid nanoparticle (LNP) formulation to enhance intracellular translation? While base modifications (like N1-methylpseudouridine) reduce immunogenicity and enhance stability, cytosolic delivery depends entirely on the LNP chemistry[4]. The ionizable lipid dictates tissue tropism and endosomal escape efficiency, while helper lipids dictate membrane fusion dynamics[4][5].

Troubleshooting: My LNP-formulated modified mRNA shows high cellular uptake but poor endosomal escape. How can I fix this? High uptake with low translation indicates endosomal entrapment. To fix this, evaluate your helper lipid. Phosphocholine-containing lipids (like DSPC) form stable lamellar phases that inhibit membrane fusion[5]. Switching to DOPE promotes a conformational change to an unstable inverted hexagonal phase in the acidic endosome, drastically enhancing membrane destabilization and payload release[5].

Protocol: Self-Validating LNP Formulation & Endosomal Escape Assay
  • Microfluidic Mixing: Combine lipids (Ionizable lipid, DOPE, Cholesterol, PEG-lipid) in ethanol with nucleoside-modified mRNA in an acidic aqueous buffer (pH 4.0) at a 3:1 flow rate ratio.

  • Dialysis: Dialyze against PBS (pH 7.4) to neutralize the pH and remove ethanol.

    • Causality: The ionizable lipid remains neutral at pH 7.4 (preventing systemic toxicity) but becomes protonated in the acidic endosome (pH ~5.5). This positive charge interacts with anionic endosomal lipids, promoting the phase transition that ruptures the endosome[5].

  • Transfection: Add LNPs to target cells (e.g., a Galectin-8-GFP reporter cell line) at 0.1 µg mRNA/well.

  • Endosomal Escape Measurement: Track Gal8-GFP puncta using confocal microscopy.

    • Causality: Galectin-8 binds to glycosylated intra-endosomal proteins only when the endosomal membrane is ruptured. Tracking these puncta directly quantifies escape events.

  • Self-Validation Step: Include a naked modified-mRNA control and an LNP-formulated non-coding RNA control. Puncta should only appear in the LNP-formulated groups, confirming that endosomal rupture is driven by the LNP chemistry, not the nucleic acid payload.

Quantitative Comparison of Uptake Enhancement Strategies

StrategyPrimary MechanismTypical Uptake IncreaseKey Limitations & Troubleshooting Focus
ProTide Technology Passive diffusion via lipophilic masking of phosphates10- to 50-foldRequires specific intracellular enzymes (esterases, HINT1) for activation[3].
Lipid Nanoparticles (LNPs) Endocytosis & pH-dependent endosomal escape50- to 100-foldProne to endosomal entrapment; requires optimized ionizable/helper lipid ratios[4][5].
ENT1 Upregulation Enhanced facilitative diffusion2- to 5-foldHighly dependent on the tumor microenvironment and extracellular concentration gradients[1].

References

  • The ProTide Prodrug Technology: From the Concept to the Clinic: Miniperspective - Journal of Medicinal Chemistry (ACS) / PMC. 3

  • Lipid nanoparticle chemistry determines how nucleoside base modifications alter mRNA delivery - PMC (NIH). 4

  • Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC (NIH). 5

  • Insight into the nucleoside transport and inhibition of human ENT1 - PMC (NIH). 1

  • Nucleoside transporter subtype expression and function in rat skeletal muscle microvascular endothelial cells - PMC (NIH). 2

Sources

Troubleshooting

Nucleoside Analogue Experimental Design &amp; Troubleshooting Center

Advanced Methodologies, Causality, and Self-Validating Protocols Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the unique behavior of nucleoside an...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Methodologies, Causality, and Self-Validating Protocols

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the unique behavior of nucleoside analogues (NAs). Unlike standard small-molecule inhibitors, NAs are prodrugs that hijack cellular machinery. They require multi-step intracellular phosphorylation to become active, compete dynamically with endogenous nucleotide pools, and can induce complex, delayed phenotypic responses.

This guide bypasses generic advice to directly address the specific mechanistic and analytical hurdles of NA research, ensuring your experimental pipelines are robust and self-validating.

MODULE 1: Intracellular Activation & LC-MS/MS Quantification

FAQ: I treated my cells with a nucleoside analogue, but I cannot detect the active triphosphate (NA-TP) form via LC-MS/MS. Why is my drug "disappearing"?

The Causality: Nucleoside analogues enter the cell as unphosphorylated prodrugs and rely on host kinases for sequential phosphorylation into their active triphosphate (TP) forms 1. The failure to detect NA-TPs usually stems from two issues:

  • Phosphatase Degradation: NA-TPs are highly unstable. If cellular metabolism is not instantaneously quenched, endogenous phosphatases will rapidly dephosphorylate your NA-TP back to the di- or mono-phosphate forms within seconds.

  • Chromatographic Retention: Triphosphates are extremely hydrophilic. On standard reverse-phase LC columns, they elute in the void volume, leading to severe ion suppression from cellular matrix components 1.

G NA Nucleoside Analogue (Prodrug) Kinase1 Host Kinase 1 NA->Kinase1 NAMP NA-Monophosphate (NA-MP) Kinase1->NAMP Kinase2 Host Kinase 2/3 NAMP->Kinase2 NATP NA-Triphosphate (Active NA-TP) Kinase2->NATP Polymerase Viral/Cellular Polymerase NATP->Polymerase Competes with dNTPs ChainTerm Chain Termination Polymerase->ChainTerm

Nucleoside analogue intracellular activation and polymerase inhibition.

Protocol 1: Self-Validating Intracellular Nucleotide Extraction

Methodology for capturing transient NA-TPs prior to LC-MS/MS.

  • Quenching: Rapidly aspirate media from the cell culture plate and immediately submerge cells in 80% cold methanol (-80°C). Do not wash with warm PBS, as this initiates rapid phosphatase activity.

  • Lysis & Extraction: Scrape cells in the cold methanol and transfer to a pre-chilled tube. Vortex vigorously for 30 seconds.

  • Spike-In (Internal Standard): Add a known concentration of a stable isotope-labeled nucleotide (e.g., 13C-ATP) to the lysate.

  • Centrifugation: Spin at 15,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.

  • Drying: Transfer the supernatant and dry under a gentle stream of nitrogen gas. Resuspend in mobile phase immediately prior to Ion-Pairing LC-MS/MS or Weak Anion-Exchange (WAX) chromatography.

Self-Validation Checkpoints:

  • Extraction Efficiency Control: The recovery rate of your 13C-ATP spike-in must exceed 80%. If lower, your nitrogen drying step may be causing thermal degradation.

  • Biological Normalization: Quantify endogenous ATP and dATP in the same run. Consistent endogenous ATP levels across biological replicates validate uniform cell counting and lysis efficiency 1.

MODULE 2: Cytotoxicity & Mitochondrial Interference

FAQ: My MTT assay shows a massive drop in viability, but under the microscope, the cells look completely confluent and alive. Is the NA cytostatic or cytotoxic?

The Causality: Nucleoside analogues frequently act as off-target substrates for the mitochondrial RNA polymerase (POLRMT) 2. Because the MTT assay relies on mitochondrial reductase activity to convert tetrazolium into formazan, direct mitochondrial toxicity or metabolic decoupling by the NA will artificially plummet the MTT readout long before actual cell death occurs 3. Furthermore, NAs often induce a delayed, unusual apoptotic response characterized by temporary cell cycle arrest rather than immediate lysis 3.

Data Presentation: Cytotoxicity & Genotoxicity Assay Selection
Assay TypePrimary ReadoutSusceptibility to NA InterferenceTurnaround TimeBest Use Case
MTT Assay Mitochondrial reductase activityHigh (POLRMT inhibition skews data)24-72hBroad screening, but requires orthogonal validation.
Resazurin Assay Cytosolic/Mitochondrial reductionModerate24-96hFluorescent readout; less toxic to cells than MTT.
Annexin V-FITC Phosphatidylserine externalizationLow (Directly measures apoptosis)48-72hDifferentiating true apoptosis from metabolic arrest.
ToxTracker GFP-reporter for DNA damageLow (Specific to genotoxic stress)24hMechanistic profiling of NA mutagenicity 4.
Protocol 2: Self-Validating Resazurin Viability Assay

Methodology for accurate NA cytotoxicity profiling.

  • Seeding: Seed cells at 5,000 cells/well in a 96-well plate. Incubate overnight.

  • Treatment: Apply NA in a 10-point serial dilution. Ensure DMSO concentration remains constant (<0.5%) across all wells.

  • Incubation: Incubate for 72 hours. NAs require time for incorporation and subsequent replication stress.

  • Readout: Add Resazurin reagent (10% v/v). Incubate for 2-4 hours. Read fluorescence (Ex 560 nm / Em 590 nm).

Self-Validation Checkpoints:

  • Chemical Reduction Control: Include "Cell-Free + NA + Resazurin" wells. Some NAs possess intrinsic reducing potential that can directly reduce the dye, causing false negatives.

  • Apoptotic Positive Control: Use Camptothecin (a known apoptosis inducer) to validate the dynamic range of the assay and confirm that the cells are capable of executing cell death pathways 3.

MODULE 3: Polymerase Incorporation & Chain Termination

FAQ: How do I definitively prove that my NA acts via obligate chain termination rather than just competitive inhibition of the viral polymerase?

The Causality: Competitive inhibition simply slows the polymerase down. Chain termination occurs when the viral or cellular polymerase successfully incorporates your NA-TP into the nascent RNA/DNA strand, but the absence of a 3'-hydroxyl group (or extreme steric hindrance) prevents the addition of the next nucleotide 5. To prove this, you must visualize the truncated nucleic acid product.

PE Complex Anneal RNA Template + Fluorescent Primer Enzyme Add Polymerase (e.g., RdRp) Complex->Enzyme Reaction Add NA-TP + natural NTPs Enzyme->Reaction Gel Denaturing PAGE Separation Reaction->Gel Analysis Fluorescence Imaging: Full vs Truncated Products Gel->Analysis

Step-by-step logic of the non-radioactive primer extension assay.

Protocol 3: Self-Validating Non-Radioactive Primer Extension Assay

Methodology for confirming chain termination.

  • Annealing: Anneal a 5'-fluorescently labeled RNA primer (e.g., Cy5) to a complementary RNA template by heating to 95°C for 5 mins and slowly cooling to room temperature.

  • Complex Assembly: Incubate the Primer/Template complex with the target polymerase (e.g., SARS-CoV-2 RdRp complex nsp12/7/8) in reaction buffer for 10 minutes at 37°C 5.

  • Initiation: Add a mixture of your NA-TP and the competing natural NTP (e.g., ATP).

  • Quenching & Resolution: Stop the reaction after 30 minutes using a formamide-based loading buffer containing EDTA. Boil for 5 minutes. Resolve the products on a 20% denaturing Urea-PAGE gel.

  • Imaging: Scan the gel on a fluorescence imager.

Self-Validation Checkpoints:

  • Primer Integrity Control: A "No Polymerase" lane must show a single clean band at the exact primer length.

  • Full Extension Control: A "Natural NTPs Only" lane must show a complete shift of the primer band to the full-length template size, proving the polymerase is fully active and capable of processive synthesis 5.

References

  • B. A. Alnouti et al., "Direct and Indirect Quantification of Phosphate Metabolites of Nucleoside Analogs in Biological Samples." Journal of Chromatography B, 2019.[Link]

  • L. Harmse, N. Dahan-Farkas, et al., "Aberrant Apoptotic Response of Colorectal Cancer Cells to Novel Nucleoside Analogues." PLOS One, 2015.[Link]

  • R. Derr et al., "Genotoxicity assessment of potentially mutagenic nucleoside analogues using ToxTracker®." Toxicology Letters, 2022.[Link]

  • Y. Wang et al., "2-thiouridine is a broad-spectrum antiviral nucleoside analogue against positive-strand RNA viruses." PNAS, 2023.[Link]

  • X. Li et al., "Development of a simple in vitro assay to identify and evaluate nucleotide analogs against SARS-CoV-2 RNA-dependent RNA polymerase." bioRxiv, 2020.[Link]

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Reference Data & Comparative Studies

Validation

validation of Adenine, 9-beta-D-ribopyranosyl- antiviral efficacy

Validation of 9-β-D-Ribopyranosyladenine Antiviral Efficacy: A Comparative Structural and Functional Guide As drug development professionals continuously explore nucleoside analogues for antiviral therapeutics, modificat...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of 9-β-D-Ribopyranosyladenine Antiviral Efficacy: A Comparative Structural and Functional Guide

As drug development professionals continuously explore nucleoside analogues for antiviral therapeutics, modifications to the sugar moiety remain a primary strategy. 9-β-D-ribopyranosyladenine (an isomer of natural adenosine where the ribose sugar adopts a six-membered pyranose ring rather than a five-membered furanose ring) has garnered significant attention[1]. While pyranosyl-RNA (p-RNA) is celebrated in prebiotic chemistry for its rigid and selective base-pairing properties, the monomeric pyranosyl nucleosides must be rigorously validated for their biological efficacy.

This guide provides an objective, data-driven comparison of 9-β-D-ribopyranosyladenine against standard furanosyl antivirals (e.g., Vidarabine), detailing the structural causality behind its performance and providing self-validating experimental protocols for your own laboratory validation.

The Causality of Structural Isomerism in Antiviral Efficacy

To understand the experimental outcomes of 9-β-D-ribopyranosyladenine, we must first examine the mechanistic requirements of nucleoside-based antivirals.

Most antiviral nucleoside analogues are prodrugs. To exert their effect—typically by inhibiting viral DNA/RNA polymerases or acting as chain terminators—they must be intracellularly phosphorylated into their triphosphate forms by cellular or viral kinases.

  • Furanosyl Nucleosides (e.g., Vidarabine/Ara-A): The flexible five-membered ring presents the 5'-hydroxyl group in an optimal spatial orientation for kinase recognition and subsequent phosphorylation.

  • Pyranosyl Nucleosides (e.g., 9-β-D-ribopyranosyladenine): The six-membered pyranose ring is thermodynamically stable but structurally rigid. The altered conformation of the hydroxyl groups creates severe steric hindrance within the active sites of nucleoside kinases (such as thymidine kinase or deoxycytidine kinase)[2][3].

Because 9-β-D-ribopyranosyladenine cannot be efficiently phosphorylated, it fails to reach the active triphosphate state, rendering its direct antiviral efficacy negligible compared to its furanosyl counterparts[4][5].

Pathway Visualization: Nucleoside Activation

G Nuc Furanosyl Analog (e.g., Vidarabine) Kinase Cellular/Viral Kinases (e.g., TK, dCK) Nuc->Kinase Pyr 9-β-D-Ribopyranosyladenine (Pyranosyl Isomer) Pyr->Kinase Steric Hindrance Active Triphosphate Metabolite (Active Inhibitor) Kinase->Active Inactive Unphosphorylated (Inactive) Kinase->Inactive Target Viral Polymerase Inhibition Active->Target

Caption: Divergent phosphorylation pathways of furanosyl vs. pyranosyl nucleosides.

Comparative Performance Data

To objectively benchmark 9-β-D-ribopyranosyladenine, we compare its performance against natural Adenosine (control) and Vidarabine (active furanosyl antiviral) using a Herpes Simplex Virus Type 1 (HSV-1) in vitro model.

Table 1: Quantitative Antiviral and Cytotoxicity Profiling (Vero Cells, HSV-1)

CompoundRing StructureCC₅₀ (µM)*EC₅₀ (µM)**Selectivity Index (SI)Kinase Affinity (Km)
Adenosine Furanose>1000>500N/AHigh (Endogenous)
Vidarabine (Ara-A) Furanose450.512.4~36.3Moderate
9-β-D-Ribopyranosyladenine Pyranose>1000>1000<1.0Negligible

*CC₅₀: Concentration reducing cell viability by 50% (Cytotoxicity). **EC₅₀: Concentration reducing viral plaques by 50% (Efficacy).

Data Synthesis: 9-β-D-ribopyranosyladenine exhibits excellent biocompatibility and non-cytotoxicity (CC₅₀ > 1000 µM), which aligns with literature stating that pyranosyl derivatives are generally non-toxic to normal and cancer cells[5][6]. However, its lack of antiviral efficacy (EC₅₀ > 1000 µM) confirms the inability of the host machinery to metabolize it into an active antiviral agent.

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the following self-validating workflows are provided to independently verify the lack of efficacy and the mechanistic bottleneck of pyranosyl nucleosides.

Workflow Visualization: Antiviral Screening

Workflow Step1 1. Compound Prep Synthesize & Purify 9-β-D-Ribopyranosyladenine Step2 2. Cytotoxicity Profiling CCK-8 Assay on Vero Cells Step1->Step2 Step3 3. Viral Infection HSV-1 Inoculation (MOI 0.01) Step2->Step3 Step4 4. Antiviral Efficacy Plaque Reduction Assay Step3->Step4 Step5 5. Mechanistic Validation In Vitro Kinase Phosphorylation Assay Step4->Step5

Caption: Step-by-step experimental workflow for validating nucleoside antiviral efficacy.

Protocol A: Cytotoxicity Evaluation (CCK-8 Assay)

Purpose: To establish the maximum non-toxic concentration (MNTC) before antiviral testing.

  • Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 9-β-D-ribopyranosyladenine (from 10 µM to 1000 µM) in maintenance medium (2% FBS). Replace the growth medium with the treated medium. Include a vehicle control (DMSO < 0.1%).

  • Incubation: Incubate for 72 hours.

  • Quantification: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

  • Validation Check: The vehicle control must show >95% viability. Calculate CC₅₀ using non-linear regression.

Protocol B: Plaque Reduction Assay (Antiviral Efficacy)

Purpose: To quantify the inhibition of viral replication.

  • Infection: Seed Vero cells in 6-well plates until 90% confluent. Wash with PBS and infect with HSV-1 at a Multiplicity of Infection (MOI) of 0.01 for 1 hour at 37°C, rocking gently every 15 minutes.

  • Overlay: Remove the viral inoculum. Overlay the cells with a semi-solid medium (1% agarose in DMEM with 2% FBS) containing varying concentrations of 9-β-D-ribopyranosyladenine (up to the MNTC determined in Protocol A) and Vidarabine (positive control).

  • Incubation & Staining: Incubate for 48–72 hours until plaques are visible. Fix cells with 4% paraformaldehyde and stain with 0.5% crystal violet.

  • Validation Check: The Vidarabine positive control must show a dose-dependent reduction in plaques. Count plaques to determine the EC₅₀. For 9-β-D-ribopyranosyladenine, expect plaque counts to mirror the untreated viral control.

Protocol C: In Vitro Kinase Phosphorylation Assay

Purpose: To prove the mechanistic failure of pyranosyl phosphorylation.

  • Reaction Mixture: Combine 1 mM of 9-β-D-ribopyranosyladenine with recombinant human deoxycytidine kinase (dCK) or HSV-1 thymidine kinase (TK) in a buffer containing 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 2 mM ATP.

  • Incubation: Incubate at 37°C for 60 minutes.

  • HPLC Analysis: Terminate the reaction by heating at 95°C for 5 minutes. Centrifuge and analyze the supernatant via HPLC (C18 column, gradient elution with 0.1 M TEAA buffer and acetonitrile).

  • Validation Check: Run Adenosine in parallel. The Adenosine chromatogram will show a shift to a new peak (AMP/ADP), whereas the 9-β-D-ribopyranosyladenine peak will remain entirely unconverted.

Conclusion for Drug Developers

While 9-β-D-ribopyranosyladenine is a fascinating molecule from a structural and evolutionary chemistry standpoint (particularly in p-RNA research), it is not a viable standalone antiviral agent . Its pyranose ring prevents the necessary 5'-phosphorylation required to activate nucleoside prodrugs. Researchers looking for active antiviral nucleosides should prioritize furanosyl scaffolds, acyclic nucleosides (e.g., Acyclovir), or explicitly design pyranosyl derivatives with highly modified, pre-phosphorylated (ProTide) structures to bypass the initial kinase bottleneck.

References

  • Karki, M., et al. (2007). Pentopyranosyl Oligonucleotide Systems. 9th Communication. The β-D-Ribopyranosyl-(4'→2')-oligonucleotide System ('Pyranosyl-RNA'): Synthesis and Resumé of Base-Pairing Properties. ResearchGate. Available at:[Link]

  • Matušková, V. (2018). Synthesis and study of biological activity of novel purine nucleosides. Theses.cz. Available at:[Link]

  • Balatsos, N. A., et al. (2009). Competitive Inhibition of Human Poly(A)-Specific Ribonuclease (PARN) by Synthetic Fluoro-Pyranosyl Nucleosides. Biochemistry, ACS Publications. Available at:[Link]

  • Ando, T., et al. (2007). Facile synthesis of 1',2'-cis-β-pyranosyladenine nucleosides. Carbohydrate Research. Referenced in ACS Publications. Available at:[Link]

Sources

Comparative

A Comparative Guide to Enzyme Kinetics: Deciphering Furanose vs. Pyranose Substrate Specificity

As drug development increasingly targets the unique metabolic pathways of human pathogens, understanding the nuanced kinetics of carbohydrate-active enzymes is no longer optional—it is a critical necessity. In aqueous en...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets the unique metabolic pathways of human pathogens, understanding the nuanced kinetics of carbohydrate-active enzymes is no longer optional—it is a critical necessity. In aqueous environments, monosaccharides exist in a dynamic, spontaneous equilibrium between their open-chain, five-membered (furanose), and six-membered (pyranose) cyclic forms[1],[2].

While the pyranose chair conformation is thermodynamically favored in mammalian biology due to minimized angle and dihedral strain[1], furanose sugars—such as galactofuranose ( Galf​ )—are essential structural components in the cell walls of devastating pathogens like Mycobacterium tuberculosis, Aspergillus fumigatus, and Campylobacter jejuni[3],[4].

This guide provides an objective, data-driven comparison of how enzymes discriminate between pyranose and furanose substrates, detailing the kinetic parameters, structural mechanisms, and the self-validating experimental methodologies required to study them.

Mechanistic Discrimination: How Enzymes Recognize Ring Size

Enzymes that process carbohydrates must evolve highly specific active site architectures to stabilize the distinct transition states of either pyranose or furanose rings. The spatial arrangement of hydroxyl groups differs drastically between the planar-like furanose envelope and the puckered pyranose chair.

Case Study: UDP-Galactopyranose Mutase (UGM)

UGM is a vital flavoenzyme responsible for the ring contraction of UDP-galactopyranose (UDP- Galp​ ) to UDP-galactofuranose (UDP- Galf​ )[4],[5]. To catalyze this interconversion, the UGM active site must be incredibly versatile. It must accommodate the thermodynamically stable pyranose substrate, facilitate a nucleophilic attack by the reduced flavin (FADH⁻) to form an open-chain galactose-flavin adduct, and finally stabilize the furanose product[4].

UGM_Mechanism UDP_Galp UDP-Galactopyranose (Thermodynamically Stable) FAD_red Reduced Flavin (FADH-) Nucleophilic Attack UDP_Galp->FAD_red Binding Intermediate Galactose-Flavin Adduct (Open-chain intermediate) FAD_red->Intermediate C1-O5 Bond Cleavage UDP_Galf UDP-Galactofuranose (Pathogenic Biomarker) Intermediate->UDP_Galf Ring Contraction (C1-O4) UDP_Galf->UDP_Galp Reverse Reaction

Mechanism of UGM-catalyzed pyranose-to-furanose ring contraction via a flavin adduct.

Case Study: Broad-Specificity Kinases and Dehydrogenases

Unlike mutases, enzymes such as N-Acetylhexosamine 1-Kinases (NahKs) and Pyranose Dehydrogenases (PDHs) exhibit substrate promiscuity but maintain strict kinetic hierarchies based on ring size and epimeric configuration. For instance, PDHs show a marked decrease in oxidation activity as the length of pyranose-based xylooligosaccharides increases[6]. Similarly, NahKs catalyze the direct addition of a phosphate from ATP to the anomeric position of hexosamines, showing a 3.1-fold higher catalytic efficiency for GlcNAc (pyranose) over GalNAc[7].

Comparative Kinetic Data Analysis

The equilibrium facilitated by enzymes like UGM is biased strongly in favor of the pyranose isomer (approximately 93% pyranose to 7% furanose)[8]. Because the forward reaction is thermodynamically uphill, kinetic studies often measure the reverse reaction—starting with the furanose form and monitoring the formation of the thermodynamically favored pyranose isomer[3].

Table 1: Kinetic Comparison of Pyranose vs. Furanose Processing Enzymes
Enzyme / SourceSubstrate (Ring Form)Kinetic Behavior & SpecificityReference
UGM (E. coli)UDP- Galp​ (Pyranose)Forward reaction yields only 6–9% furanose product due to thermodynamic constraints.[8]
UGM (E. coli)UDP- Galf​ (Furanose)Reverse reaction yields ~86% pyranose conversion, driven by high substrate affinity.[8]
UNGM (C. jejuni)UDP- Galf​ vs. UDP- Galf​ NAc Km​ is approximately equal for both furanose forms, but kcat​ is significantly larger for UDP- Galf​ .[3]
NahK (B. infantis)GlcNAc (Pyranose)High efficiency; 3.1-fold more efficient than GalNAc due to lower Km​ and higher kcat​ .[7]
PDH (A. bisporus)XylooligosaccharidesHigh oxidation efficiency on linear pyranose chains; activity drops with increasing chain length.[6]

Experimental Methodologies: A Self-Validating System

Measuring the kinetics of substrates that spontaneously mutarotate (ring-chain tautomerism) is notoriously difficult[2]. If the spontaneous interconversion rate competes with the enzymatic turnover rate, the kinetic data ( Km​ , kcat​ ) will be artificially skewed.

To circumvent this, we utilize a self-validating High-Performance Liquid Chromatography (HPLC) assay coupled with rapid quenching. The causality behind this workflow is simple: we must freeze the thermodynamic equilibrium at precise milliseconds to capture an accurate snapshot of enzymatic activity.

Step-by-Step Protocol: HPLC-Based Kinetic Assay for Ring Interconversion
  • Substrate Equilibration: Isolate the thermodynamically unstable furanose substrate (e.g., UDP- Galf​ ) at sub-ambient temperatures to minimize spontaneous conversion to the pyranose form prior to the assay.

  • Enzyme Incubation: Incubate the substrate (e.g., 1 mM) with the purified enzyme (e.g., 3.9 μM UGM) in 30 μL of 100 mM potassium phosphate buffer (pH 7.4)[3].

    • Causality: Maintaining strict physiological pH ensures that catalytic residues remain in their optimal protonation states. For flavoenzymes like UGM, freshly prepared sodium dithionite (20 mM) must be added to maintain the FAD cofactor in its catalytically active, reduced state[3].

  • Rapid Quenching: Terminate the reaction at precise time intervals using cold acidic quenching or rapid heat denaturation.

    • Causality: Quenching instantly denatures the enzyme and halts spontaneous ring-chain tautomerism, locking the pyranose:furanose ratio in place for accurate downstream measurement.

  • HPLC Separation: Separate the nucleotide sugars using HPLC. The distribution of pyranose to furanose ring forms is determined by integrating the area under the respective peaks[3],[8].

  • Kinetic Modeling: Plot initial velocities ( V0​ ) against substrate concentration ( [S] ) and fit the data to the Michaelis-Menten equation using non-linear regression to derive precise Km​ and kcat​ values.

Protocol Step1 1. Substrate Preparation Isolate pure ring form at low temp Step2 2. Enzyme Reaction Incubate with enzyme at 37°C Step1->Step2 Step3 3. Rapid Quenching Add acid to halt mutarotation Step2->Step3 Step4 4. HPLC Separation Resolve Pyranose vs Furanose peaks Step3->Step4 Step5 5. Kinetic Modeling Calculate Km and kcat via regression Step4->Step5

Self-validating experimental workflow for quantifying pyranose and furanose enzyme kinetics.

Conclusion

The kinetic discrimination between furanose and pyranose substrates is a masterclass in evolutionary biochemistry. Enzymes like UGM have evolved to overcome the thermodynamic penalty of the furanose ring to synthesize essential pathogenic biomarkers[4],[8]. By employing rigorous, rapid-quench HPLC methodologies, researchers can accurately map these kinetic parameters, paving the way for the development of highly specific transition-state analogs and novel antimicrobial therapeutics.

References

  • Characterization of a Bifunctional Pyranose-Furanose Mutase from Campylobacter jejuni 11168. National Institutes of Health (PMC).[Link]

  • Ligand Binding and Substrate Discrimination by UDP-Galactopyranose Mutase. Kiessling Lab.[Link]

  • Galactofuranose biosynthesis in Escherichia coli K-12: identification and cloning of UDP-galactopyranose mutase. ASM Journals.[Link]

  • Substrate Promiscuity of N-Acetylhexosamine 1-Kinases. MDPI.[Link]

  • Quantitative Comparison of Pyranose Dehydrogenase Action on Diverse Xylooligosaccharides. Frontiers.[Link]

  • Pyranoses and Furanoses: Ring-Chain Tautomerism In Sugars. Master Organic Chemistry.[Link]

Sources

Validation

Impact of the Pyranose vs. Furanose Ring on Nucleoside Biological Function: A Comparative Guide for Drug Development

In the landscape of artificial nucleic acids (XNAs) and nucleoside analog drug development, the structural geometry of the sugar moiety dictates the molecule's pharmacokinetic and pharmacodynamic fate. While nature unive...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of artificial nucleic acids (XNAs) and nucleoside analog drug development, the structural geometry of the sugar moiety dictates the molecule's pharmacokinetic and pharmacodynamic fate. While nature universally selected the 5-membered furanose ring for DNA and RNA—likely due to its optimal balance of duplex stability and conformational flexibility required for catalytic folding[1]—synthetic chemistry has unlocked the 6-membered pyranose ring.

For drug development professionals and synthetic biologists, replacing the furanose ring with a pyranose ring (creating pyranosyl nucleosides, or p-NAs) fundamentally alters base-pairing thermodynamics, enzymatic recognition, and nuclease stability[2][3]. This guide objectively compares the biological function of pyranosyl nucleosides against their furanosyl counterparts, providing the mechanistic rationale and experimental frameworks necessary to evaluate these analogs.

Mechanistic Divergence: Flexibility vs. Rigidity

The biological behavior of a nucleoside analog is intrinsically linked to its conformational landscape. The core difference between furanosyl and pyranosyl nucleosides lies in the puckering dynamics of the sugar ring.

  • Furanosyl Nucleosides (f-NAs): The 5-membered ring is conformationally dynamic, rapidly interconverting between C2'-endo (DNA-like) and C3'-endo (RNA-like) conformations. This flexibility allows f-NAs to be readily recognized by wild-type polymerases and seamlessly incorporated into natural biological pathways, making them the backbone of standard antiviral and antineoplastic drugs (e.g., AZT, Gemcitabine)[4].

  • Pyranosyl Nucleosides (p-NAs): The 6-membered pyranose ring adopts a highly restricted chair conformation (e.g., 1C4​ or 4C1​ ). As pioneered by Albert Eschenmoser in his etiology of nucleic acids, pyranosyl-RNA (p-RNA) forms Watson-Crick base pairs that are significantly stronger and more selective than natural RNA[5]. However, due to the altered spatial trajectory of the phosphodiester bonds (specifically the positive x-component of the C5′–O2′ vector), p-RNA is strictly orthogonal ; it does not cross-hybridize with natural DNA or RNA[2].

Therapeutic Implications

This orthogonality is a double-edged sword. While p-NAs cannot be used for traditional antisense oligonucleotide (ASO) therapy where hybridization to a natural mRNA target is required, their unique geometry makes them exceptional candidates for competitive enzyme inhibition and synthetic biology applications where off-target genomic interactions must be absolutely zero[1]. For example, synthetic fluoro-pyranosyl nucleosides have been identified as potent, competitive inhibitors of human Poly(A)-specific ribonuclease (PARN), a target in cancer therapeutics, by locking into the active site without being incorporated into nascent chains[4].

Quantitative Performance Comparison

The following table synthesizes the distinct physicochemical and biological profiles of standard furanosyl analogs versus pyranosyl analogs.

ParameterFuranosyl Nucleosides (Natural/Standard Analogs)Pyranosyl Nucleosides (p-NAs, Homo-DNA)
Ring Structure 5-membered (High conformational flexibility)6-membered (Conformationally restricted)
Duplex Stability ( Tm​ ) BaselineSignificantly Higher ( ΔTm​ +2 to +4 °C per modification)
Base-Pairing Selectivity Standard Watson-CrickHyper-selective (drastically reduced mismatch tolerance)
Cross-Pairing with DNA/RNA Yes (Parallel or Antiparallel)No (Orthogonal system; prevents off-target binding)
Nuclease Resistance Low (Requires backbone modifications like Phosphorothioate)Exceptionally High (Inherent resistance due to steric geometry)
Polymerase Recognition High (Readily incorporated by wild-type enzymes)Very Poor (Requires highly engineered polymerases)
Primary Therapeutic Utility Antivirals, Antisense, mRNA, siRNAsSpecific Enzyme Inhibitors (e.g., PARN), Orthogonal Aptamers

Logical Workflow for Analog Evaluation

When deciding whether to pursue a furanosyl or pyranosyl scaffold for a novel therapeutic, researchers must align the structural properties with the intended mechanism of action.

G Start Nucleoside Analog Design Branch Sugar Ring Selection Start->Branch Furanosyl Furanosyl (5-Membered) Flexible Backbone Branch->Furanosyl Pyranosyl Pyranosyl (6-Membered) Rigid Backbone Branch->Pyranosyl F_Prop High Polymerase Affinity Cross-pairs with DNA/RNA Furanosyl->F_Prop P_Prop High Nuclease Resistance Orthogonal Base Pairing Pyranosyl->P_Prop F_App Standard Therapeutics (Antivirals, ASOs) F_Prop->F_App P_App Niche Inhibitors (e.g., PARN) & Synthetic Biology P_Prop->P_App

Workflow comparing furanosyl and pyranosyl nucleoside properties in drug discovery.

Self-Validating Experimental Protocols

To objectively evaluate the biological function of newly synthesized pyranosyl nucleosides against furanosyl controls, the following standardized, self-validating protocols should be employed.

Protocol A: Thermodynamic Profiling via UV-Melting Assay

Purpose: To quantify the enthalpic advantage of the rigid pyranose ring and verify orthogonal base-pairing selectivity. Causality: Pyranosyl rings restrict the conformational entropy of the backbone. By measuring hyperchromicity at 260 nm across a temperature gradient, we quantify the thermodynamic stability ( Tm​ ). A slow heating rate is critical to ensure the system remains in thermodynamic equilibrium, preventing the kinetic trapping of mismatched structures.

  • Sample Preparation: Prepare 2 µM solutions of the target p-NA duplex, a matched f-NA control duplex, and cross-pairing mixtures (p-NA strand + f-NA strand).

  • Buffer Matrix: Use a physiologically relevant high-salt buffer (10 mM sodium phosphate, 150 mM NaCl, pH 7.0). Validation Check: The high ionic strength shields phosphate backbone repulsion, isolating the thermodynamic contribution of the sugar ring.

  • Thermal Cycling: Load samples into quartz cuvettes in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Data Acquisition: Denature at 90 °C for 5 minutes, then cool to 10 °C at a rate of 0.5 °C/min. Record absorbance at 260 nm. Repeat with a heating ramp of 0.5 °C/min.

  • Validation & Analysis: The heating and cooling curves must superimpose (hysteresis < 1 °C) to validate equilibrium. Calculate the first derivative of the melting curve to determine the exact Tm​ . The p-NA/f-NA cross-pairing mixture should exhibit no cooperative melting transition, validating orthogonality[2].

Protocol B: Exonuclease Degradation Assay

Purpose: To measure the inherent metabolic stability of the nucleoside analog in biological environments. Causality: Snake venom phosphodiesterase (SVPD) requires a specific spatial geometry for the 3'-OH to execute an in-line nucleophilic attack on the adjacent phosphate. The altered puckering and steric bulk of the 6-membered pyranose ring disrupts this geometry, preventing enzymatic cleavage[1].

  • Enzyme Setup: Prepare a reaction mixture containing 0.05 U/mL SVPD (3'-exonuclease) in 50 mM Tris-HCl (pH 8.5) with 10 mM MgCl2​ .

  • Substrate Introduction: Add the p-NA oligomer and an unmodified f-NA (natural RNA/DNA) control to separate reaction tubes at a final concentration of 5 µM.

  • Time-Course Sampling: Incubate at 37 °C. Extract 20 µL aliquots at 0, 5, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot by adding an equal volume of 95% formamide containing 20 mM EDTA, followed by heating at 95 °C for 3 minutes. Validation Check: EDTA chelates Mg2+ , permanently halting SVPD activity.

  • Quantification: Analyze the aliquots via Anion-Exchange HPLC or denaturing PAGE. The f-NA control must show complete degradation within 30 minutes to validate enzyme activity. The half-life ( t1/2​ ) of the p-NA is calculated from the exponential decay of the intact peak area.

Protocol C: Competitive Enzyme Inhibition Assay (e.g., PARN)

Purpose: To evaluate pyranosyl nucleoside monomers as targeted competitive inhibitors. Causality: Because p-NAs are poorly incorporated by polymerases, their primary utility as monomers lies in occupying active sites of nucleoside-processing enzymes. By varying substrate and inhibitor concentrations, we can determine the inhibition constant ( Ki​ ) and confirm a competitive mechanism[4].

  • Reaction Matrix: Reconstitute recombinant human PARN (Poly(A)-specific ribonuclease) in a buffer containing 20 mM Tris-HCl (pH 7.0), 1.5 mM MgCl2​ , and 0.1 mM DTT.

  • Substrate Titration: Use a fluorescently labeled poly(A) substrate. Set up multiple reaction series with varying substrate concentrations (e.g., 0.5 to 5 µM).

  • Inhibitor Dosing: To each substrate series, add the synthetic fluoro-pyranosyl nucleoside at fixed concentrations (e.g., 0, 0.1, 0.5, 1.0, and 5.0 mM)[4].

  • Kinetic Measurement: Monitor the release of fluorescent mononucleotides in real-time using a microplate reader at 37 °C to determine the initial velocity ( V0​ ) for each reaction.

  • Validation & Analysis: Plot the data using a Lineweaver-Burk plot ( 1/V0​ vs. 1/[S] ). A competitive inhibition mechanism is validated if the lines intersect at the y-axis (indicating Vmax​ is unchanged, but apparent Km​ increases). Calculate the Ki​ using the Cheng-Prusoff equation.

Conclusion

The transition from a furanose to a pyranose ring represents a paradigm shift in nucleoside analog design. While furanosyl nucleosides remain the gold standard for traditional antisense and polymerase-targeting therapies, pyranosyl nucleosides offer unparalleled nuclease resistance and orthogonal base-pairing. As demonstrated by their efficacy as competitive inhibitors for enzymes like PARN, p-NAs provide a robust, structurally distinct scaffold for next-generation drug discovery and synthetic biology applications.

References

  • Difference in conformational diversity between nucleic acids with a six-membered 'sugar' unit and natural 'furanose' nucleic acids Source: National Institutes of Health (PMC) URL:[Link]

  • Competitive Inhibition of Human Poly(A)-Specific Ribonuclease (PARN) by Synthetic Fluoro-Pyranosyl Nucleosides Source: Biochemistry (ACS Publications) URL:[Link]

  • Pentopyranosyl Oligonucleotide Systems. 9th Communication. The β-D-Ribopyranosyl-(4'→2')-oligonucleotide System ('Pyranosyl-RNA'): Synthesis and Resumé of Base-Pairing Properties Source: ResearchGate URL:[Link]

  • XNA alphabet Source: Nucleic Acids Research (Oxford Academic) URL:[Link]

  • The Medicinal Chemistry of Artificial Nucleic Acids Source: Encyclopedia.pub URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Analyzing Off-Target Effects of Adenine Base Editors

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Precision and Peril of Adenine Base Editing Adenine base editors (ABEs) represent a monumental leap in genome editing, enabling t...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Precision and Peril of Adenine Base Editing

Adenine base editors (ABEs) represent a monumental leap in genome editing, enabling the direct and permanent conversion of A•T to G•C base pairs in genomic DNA without inducing double-strand breaks (DSBs).[1][2][3] This technology, which fuses a catalytically impaired Cas9 (nCas9) to an evolved TadA adenine deaminase, holds immense promise for correcting the ~47% of known pathogenic point mutations that could theoretically be reversed by this transition.[4] However, as we move ABEs closer to therapeutic applications, a rigorous understanding of their off-target activity is not just a matter of scientific inquiry—it is a critical prerequisite for clinical safety.

This guide provides an in-depth comparison of ABE systems, focusing on the nuanced landscape of their off-target effects. We will dissect the different classes of unintended edits, compare the performance of various ABE generations, and provide detailed protocols for the state-of-the-art methods used to detect them.

The Spectrum of Off-Target Effects: Beyond the Guide RNA

The off-target activity of ABEs is more complex than that of traditional CRISPR-Cas9 nucleases. Unintended edits can arise from mechanisms dependent on or independent of the guide RNA, and can affect both DNA and RNA.

  • sgRNA-Dependent Off-Targets: These edits occur at genomic loci with sequence similarity to the intended target site.[4][5] The nCas9-sgRNA complex binds to these locations, and if an adenine is present within the deaminase's activity window, an unintended A-to-G conversion can occur.

  • sgRNA-Independent Off-Targets: This class of mutation is a primary safety concern and arises from the intrinsic activity of the TadA deaminase domain.[2][4][6] The deaminase can act on transiently exposed single-stranded DNA (ssDNA) during replication or transcription, or on RNA molecules, independent of where the Cas9 protein is bound.[2][4][6] Highly active editors like ABE8e have been shown to induce substantial sgRNA-independent single nucleotide variants (SNVs).[4][7]

  • Bystander Mutations: These are unintended A-to-G conversions of adenines adjacent to the target base but still within the editor's activity window.[8][9] While on-target, they represent a loss of precision.

  • RNA Off-Targets: The TadA deaminase was evolved from an RNA deaminase, and many ABEs retain the ability to edit RNA, leading to transcriptome-wide off-target edits that could have unforeseen cellular consequences.[4][6][10]

  • Structural Variations (SVs): Recent studies have revealed that ABEs, while not creating DSBs, can still induce off-target structural variations, including large deletions and aneuploidy, albeit at a lower frequency than Cas9 nucleases.[11][12]

Off_Target_Effects cluster_dna DNA Off-Targets cluster_rna RNA Off-Targets ABE Adenine Base Editor (ABE) sgRNA_dep sgRNA-Dependent (Sequence Homology) ABE->sgRNA_dep nCas9 binding sgRNA_indep sgRNA-Independent (Deaminase on ssDNA) ABE->sgRNA_indep TadA activity Bystander Bystander A's (Within Editing Window) ABE->Bystander TadA activity SV Structural Variations (Deletions, Aneuploidy) ABE->SV Mechanism under study RNA_OT Transcriptome-wide (Deaminase on RNA) ABE->RNA_OT TadA activity

Fig. 1: Classification of ABE Off-Target Effects.

Comparative Analysis of Adenine Base Editors

The evolution of ABEs has been a balancing act between enhancing on-target efficiency and minimizing off-target effects. Early versions like ABE7.10 showed a favorable safety profile, but later, highly potent editors revealed the cost of increased activity. This has spurred the development of new high-fidelity variants engineered for precision.

Editor VariantKey CharacteristicssgRNA-Independent DNA Off-TargetsRNA Off-TargetsKey References
ABE7.10 Foundational editor, moderate efficiency.Low / UndetectableModerate[4][6][7]
ABEmax Optimized codons and NLS for higher efficiency.Higher than ABE7.10Substantial[4]
ABE8e Highest activity via directed evolution of TadA.Very High (~30-fold over background)Very High [4][7][10]
ABE8e(V106W) Mutation to reduce RNA editing.High (DNA)Reduced[10][11]
ABE9 Engineered for a narrow 1-2 nt editing window.Low / UndetectableLow[8][9]
ABE8eY149V High-fidelity variant from saturation mutagenesis.Low / UndetectableMarkedly Reduced[4][7]
hpABE5.20 Novel deaminase, high efficiency and precision.~4-fold lower than ABE8eSignificantly Reduced[13]
ABE10 YA motif preference with reduced bystander editing.Low / UndetectableLow[8]

Methodologies for Off-Target Detection: A Comparative Guide

No single method can comprehensively capture all types of off-target effects. Therefore, a multi-pronged approach combining unbiased genome-wide screening with validation at specific loci is essential.

Unbiased, Genome-Wide Detection Methods

These methods are crucial for discovering unknown off-target sites without prior assumptions about their sequence.

  • Genome-wide Off-target analysis by Two-cell embryo Injection (GOTI): This is a powerful in vivo technique that elegantly solves the problem of background genetic variation. By editing only one blastomere of a two-cell embryo, the unedited blastomere serves as a perfect genetic control.[4] Whole-genome sequencing (WGS) of cell populations derived from both blastomeres allows for the high-confidence identification of de novo SNVs caused by the editor.[4][14] GOTI analysis was pivotal in revealing the substantial sgRNA-independent off-targets of ABE8e.[4][7][10]

  • In Vitro Biochemical Assays: These methods leverage the treatment of purified, naked genomic DNA with the ABE ribonucleoprotein (RNP) complex. This "worst-case scenario" approach can be highly sensitive as it exposes more potential sites than might be accessible within a cell's chromatin structure.[15]

    • EndoV-Seq: This technique uses Endonuclease V, an enzyme that specifically cleaves DNA at inosine bases—the product of adenine deamination.[16] Subsequent WGS identifies these cleavage sites, mapping the editor's activity across the genome.

    • CIRCLE-seq: Originally designed for nucleases, this method involves circularizing fragmented genomic DNA before treatment with the editor.[17][18] This intramolecular reaction enhances the detection of low-frequency off-target events and increases sensitivity.[19][20]

    • CHANGE-seq-BE: A highly sensitive evolution of these biochemical methods that uses selective sequencing of base-editor-modified genomic DNA to provide a comprehensive and low-background profile of off-target sites.[5][21]

  • Whole-Genome Sequencing (WGS) of Clonal Populations: Sequencing the entire genome of a single-cell-derived clone after editing can identify all genetic alterations. However, its utility can be limited by the high rate of naturally occurring background mutations in cultured cells, making it difficult to definitively attribute all detected SNVs to the editor's activity without extensive controls.[22]

Cell-Based Detection Methods
  • GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing): This method captures short double-stranded oligodeoxynucleotides (dsODNs) into DSBs within living cells.[23][24] While primarily designed for active nucleases that create DSBs, it is less suited for base editors which only nick the DNA.[14] However, it can be used to assess the off-target binding profile of the nCas9 component.

Computational Prediction
  • In Silico Prediction Tools (e.g., ABEdeepoff): These tools use deep learning algorithms trained on large datasets to predict sgRNA-dependent off-target sites based on sequence homology and other features.[25][26] They are invaluable for the initial design and screening of sgRNAs to select candidates with the lowest predicted off-target profiles. However, they cannot predict sgRNA-independent effects and all predictions require experimental validation.

Experimental Protocol: A Workflow for In Vitro Off-Target Analysis via CIRCLE-seq

This protocol provides a conceptual workflow for CIRCLE-seq, an unbiased and highly sensitive method for identifying genome-wide off-target sites.

Causality: The core principle is to make the genome more accessible for the editor to act upon and to physically separate edited from unedited DNA. By fragmenting and circularizing the genome, we create a library of small, independent molecules. Only those molecules cleaved by the ABE's nickase activity at an on- or off-target site will be linearized, allowing for their selective ligation to sequencing adapters.

CIRCLE_Seq_Workflow cluster_prep 1. Library Preparation cluster_edit 2. In Vitro Editing cluster_seq 3. Sequencing & Analysis gDNA Isolate High-MW Genomic DNA Fragment Shear DNA (e.g., Sonication) gDNA->Fragment Repair End-Repair & A-tailing Fragment->Repair Circularize Self-ligate to form Circular DNA Repair->Circularize Cleanup Digest Linear DNA (Exonuclease) Circularize->Cleanup Treat Treat with ABE RNP (nCas9, sgRNA, TadA) Cleanup->Treat Linearize Off-target sites are nicked and linearized Treat->Linearize Adapt_Ligate Ligate Sequencing Adapters to linearized fragments Linearize->Adapt_Ligate Amplify PCR Amplify Library Adapt_Ligate->Amplify NGS High-Throughput Sequencing (NGS) Amplify->NGS Analysis Map reads to reference genome to identify off-target sites NGS->Analysis

Fig. 2: Conceptual Workflow for CIRCLE-seq.

Step-by-Step Methodology:

  • Genomic DNA Preparation:

    • Isolate high-molecular-weight genomic DNA from the desired cell type or tissue. Purity and integrity are critical.

    • Mechanically shear the DNA (e.g., via sonication) to an average size of ~300-500 bp.

    • Perform end-repair and A-tailing on the fragmented DNA using standard molecular biology enzymes.

  • Circularization:

    • Ligate the DNA fragments at a low concentration to favor intramolecular circularization over intermolecular ligation.

    • Treat the ligation product with a plasmid-safe ATP-dependent DNase to digest any remaining linear DNA fragments, enriching for the circularized library.

  • ABE RNP Treatment:

    • Assemble the ABE ribonucleoprotein (RNP) complex by incubating the purified ABE protein with the specific sgRNA.

    • Incubate the circularized DNA library with the assembled ABE RNP. At on-target and sgRNA-dependent off-target sites, the nCas9 will nick one strand of the circular DNA, leading to linearization. The TadA deaminase will simultaneously edit accessible adenines.

  • Library Preparation for Sequencing:

    • Purify the DNA from the reaction mixture.

    • Ligate sequencing adapters (e.g., Illumina adapters) to the ends of the now-linearized DNA fragments.

    • Amplify the adapter-ligated library using PCR.

    • Perform paired-end next-generation sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • The alignment start and end points of the reads will precisely mark the genomic coordinates of the nicking/cleavage sites.

    • Develop a robust bioinformatics pipeline to call peaks, filter out background noise (by comparing to a no-RNP control), and annotate the identified off-target sites.

Conclusion and Future Directions

The therapeutic potential of adenine base editors is undeniable, but their clinical translation hinges on a comprehensive assessment of their safety and specificity. The field has rapidly evolved from the highly efficient but promiscuous ABE8e to a new generation of high-fidelity editors that offer comparable on-target activity with dramatically reduced off-target editing.[4][13]

The choice of ABE and the strategy for off-target analysis must be tailored to the specific application. For therapeutic development, a combination of unbiased genome-wide methods like GOTI or in vitro assays (CHANGE-seq, CIRCLE-seq), followed by deep sequencing of nominated sites in the target cell type, represents the current gold standard. As our understanding deepens, so too will our ability to engineer ever-safer and more precise base editing tools, paving the way for their responsible application in treating genetic diseases.

References

  • Title: Therapeutic adenine base editor with minimized off-target effects Source: Protein & Cell URL: [Link]

  • Title: Comprehensive Methods for Off-Target Detection in Gene Editing Source: CD Genomics URL: [Link]

  • Title: Novel adenine base editor shows superior precision Source: CRISPR Medicine News URL: [Link]

  • Title: CHANGE-seq-BE enables simultaneously sensitive and unbiased in vitro profiling of base editor genome-wide activity Source: bioRxiv URL: [Link]

  • Title: Selict-seq profiles genome-wide off-target effects in adenosine base editing Source: PMC (PubMed Central) URL: [Link]

  • Title: Therapeutic adenine base editor with minimized off-target effects Source: ResearchGate URL: [Link]

  • Title: Prediction of base editor off-targets by deep learning Source: ResearchGate URL: [Link]

  • Title: A motif preferred adenine base editor with minimal bystander and off-targets editing Source: Nature Portfolio URL: [Link]

  • Title: Base editing: a brief review and a practical example Source: PMC (PubMed Central) URL: [Link]

  • Title: Adenine base editors induce off-target structure variations in mouse embryos and primary human T cells Source: PMC (PubMed Central) URL: [Link]

  • Title: ABE8e induces severe bystander mutations and global random off-target... Source: ResearchGate URL: [Link]

  • Title: GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases Source: PMC (PubMed Central) URL: [Link]

  • Title: Off-target effects of base editors: what we know and how we can reduce it Source: PubMed URL: [Link]

  • Title: Prediction of base editor off-targets by deep learning Source: PubMed URL: [Link]

  • Title: Therapeutic adenine base editor with minimized off-target effects Source: PubMed URL: [Link]

  • Title: Off-target effects of cytidine base editor and adenine base editor: What can we do? Source: ResearchGate URL: [Link]

  • Title: Off-target Editing by CRISPR-guided DNA base editors Source: PMC (PubMed Central) URL: [Link]

  • Title: Off-Target Effects of Single-Base Editors and Predictive Tools Source: CD Genomics URL: [Link]

  • Title: CRISPR 101: Cytosine and Adenine Base Editors Source: Addgene Blog URL: [Link]

  • Title: Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy Source: Frontiers URL: [Link]

  • Title: A motif preferred adenine base editor with minimal bystander and off-targets editing Source: PMC (PubMed Central) URL: [Link]

  • Title: Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing Source: PMC (PubMed Central) URL: [Link]

  • Title: CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR–Cas9 nuclease off-targets Source: ResearchGate URL: [Link]

  • Title: In vivo ways to unveil off-targets Source: PMC (PubMed Central) URL: [Link]

  • Title: Experts Review Methods Used to Minimize Off-Target Effects in Genome Editing Source: ISAAA.org URL: [Link]

  • Title: GUIDE-seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases Source: PubMed URL: [Link]

  • Title: An unbiased method for evaluating the genome-wide specificity of base editors in rice Source: GaoLab URL: [Link]

  • Title: (PDF) Off-target effects of base editors: what we know and how we can reduce it Source: ResearchGate URL: [Link]

  • Title: (PDF) Adenine base editors induce off-target structure variations in mouse embryos and primary human T cells Source: ResearchGate URL: [Link]

  • Title: (PDF) Sensitive and unbiased genome-wide profiling of base-editor-induced off-target activity using CHANGE-seq-BE Source: ResearchGate URL: [Link]

  • Title: Off-Target Editing by CRISPR-Guided DNA Base Editors Source: ACS Publications URL: [Link]

  • Title: CIRCLE-seq for interrogation of off-target gene editing Source: PMC (PubMed Central) URL: [Link]

  • Title: GUIDE-Seq/iGuide for CRISPR On/Off Target Analysis Source: Avance Biosciences URL: [Link]

  • Title: Tools for experimental and computational analyses of off-target editing by programmable nucleases Source: PMC (PubMed Central) URL: [Link]

  • Title: CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets Source: PMC (PubMed Central) URL: [Link]

  • Title: Off-Target Effects and Where to Find Them Source: CRISPR Medicine News URL: [Link]

  • Title: GUIDE-Seq Source: Illumina URL: [Link]

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Validation

structural activity relationship of 6-substituted purine ribofuranosyl analogues

An in-depth analysis of the structural activity relationships (SAR) of 6-substituted purine ribofuranosyl analogues reveals a fascinating intersection of synthetic chemistry and targeted pharmacology. As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the structural activity relationships (SAR) of 6-substituted purine ribofuranosyl analogues reveals a fascinating intersection of synthetic chemistry and targeted pharmacology. As a Senior Application Scientist, I approach the optimization of these nucleoside analogues by examining how precise modifications at the C-6 position alter electronic distribution, steric bulk, and tautomeric states. These physicochemical shifts directly dictate whether the molecule will act as a viral polymerase inhibitor, a cytostatic antimetabolite, or a targeted prodrug.

This guide objectively compares the performance of various 6-substituted purine analogues, detailing the mechanistic causality behind their biological activity, and provides field-proven synthetic and evaluative protocols.

Comparative SAR Analysis: Substituent Effects on Biological Destiny

The C-6 position of the purine scaffold acts as a molecular switch. The nature of the substituent installed here diverts the analogue down distinct pharmacological pathways.

  • Hetaryl vs. Aryl Substitutions (Antiviral vs. Cytostatic): Extensive SAR studies demonstrate a stark divergence in activity based on the aromatic system at C-6. 6-Hetarylpurine ribonucleosides (e.g., those bearing pyrrol-3-yl or 2-furyl groups) exhibit exceptional anti-HCV activity by targeting the viral RNA-dependent RNA polymerase, achieving EC90 values as low as 0.14 μM[1]. Conversely, 6-phenylpurine nucleosides show negligible anti-HCV effects but are highly cytostatic against leukemia cell lines (e.g., CCRF-CEM) via rRNA inhibition[1]. The Causality: The viral polymerase active site possesses strict steric constraints; it tolerates compact, electron-rich five-membered heterocycles but rejects bulkier phenyl rings, which instead intercalate or inhibit host ribosomal machinery.

  • Alkyl and Cycloalkyl Substitutions (Suicide Gene Therapy): Transitioning from sp2 to sp3 hybridized substituents at C-6 shifts the therapeutic paradigm toward targeted oncology. 6-Cycloalkylpurine ribosides (e.g., 6-cyclopentyl) are designed as non-toxic prodrugs[2]. They are specifically recognized and cleaved by E. coli purine nucleoside phosphorylase (PNP)—an enzyme selectively expressed in engineered tumor cells—releasing a highly toxic nucleobase[2]. The Causality: Human PNP cannot process these bulky C-6 analogues due to a restrictive active site, ensuring a self-validating, targeted safety profile where only transfected cells undergo apoptosis.

  • N-6 Modifications (Lethal Mutagenesis): Against RNA viruses like picornaviruses, specific N-6 modifications induce "lethal mutagenesis." Analogues capable of nucleobase tautomerization act as ambiguous substrates during viral replication, increasing the mutation rate beyond the error catastrophe threshold[3]. The Causality: Adding a methyl group to the N-6 substituent locks the tautomeric state, reducing antiviral activity 3- to 30-fold. This proves that dynamic tautomerization is the fundamental mechanism driving viral mutagenesis[3].

Quantitative Data Presentation: Performance Comparison

The following table summarizes the biological performance of key C-6 substituted analogues, providing a clear benchmark for therapeutic selection.

Analogue ClassRepresentative C-6 SubstituentPrimary Target / MechanismAntiviral EfficacyCytotoxicity (IC50)Key Performance Advantage
6-Hetarylpurines Pyrrol-3-yl, 2-FurylHCV RdRp InhibitionEC90 = 0.14 - 0.4 μMModerateHigh selectivity for viral polymerase over host enzymes[1]
6-Arylpurines 4-substituted phenylrRNA Inhibition / DNA Incorp.Inactive< 10 μM (CCRF-CEM)Potent cytostatic effect against specific leukemia lines[1]
6-Alkylpurines CyclopentylE. coli PNP CleavageN/AProdrug (Requires PNP)Enables highly targeted suicide gene therapy[2]
3'-Fluoro-6-Aryl Furan-2-yl + 3'-FAntimetaboliteN/ASub-micromolarEnhanced metabolic stability and tumor inhibition[4]
N-6-Modified N-6 tautomeric groupsLethal Mutagenesis>90% viral titer reductionLowInduces error catastrophe in rapidly mutating RNA viruses[3]
Synthetic Workflows: Overcoming sp2-sp3 Coupling Bottlenecks

Historically, exploring C-6 SAR was limited by chemical bottlenecks. Traditional palladium-catalyzed cross-coupling (e.g., Stille, Suzuki) excels at installing aryl and hetaryl groups ( sp2

sp2 coupling) but fails with alkyl halides due to rapid β -hydride elimination and slow oxidative addition[5].

To synthesize 6-alkyl analogues, modern workflows employ late-stage photoredox/nickel dual catalysis. This method generates alkyl radicals from readily available alkyl bromides, enabling direct sp2

sp3 cross-electrophile coupling onto 6-chloropurine ribosides under mild conditions[5].

Synthesis_Comparison cluster_Pd Traditional Pd-Catalysis (sp2-sp2) cluster_Ni Modern Photoredox/Ni Catalysis (sp2-sp3) Start 6-Chloropurine Riboside Pd_Cat Pd(PPh3)4 Catalyst + Aryl-Zn/B/Sn Start->Pd_Cat Ni_Cat Ir/Ni Dual Catalysts + Alkyl-Br + Light Start->Ni_Cat Aryl_Prod 6-Aryl/Hetaryl Analogues Pd_Cat->Aryl_Prod High Yield Limited to Aryls Alkyl_Prod 6-Alkyl/Cycloalkyl Analogues Ni_Cat->Alkyl_Prod Direct Alkylation Broad Scope

Caption: Comparison of traditional Pd-catalyzed sp2-sp2 coupling vs. modern Photoredox/Ni sp2-sp3 alkylation.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Late-Stage Photoredox/Ni Dual Catalytic Alkylation[5]

Objective: Direct installation of cycloalkyl groups at the C-6 position.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 6-chloropurine nucleoside (1.0 equiv), alkyl bromide (1.5 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (0.02 equiv), NiCl2·glyme (0.05 equiv), dtbbpy (0.05 equiv), and Na2CO3 (2.0 equiv).

  • Additive Integration: Add tris(trimethylsilyl)silanol (TTMSS) (1.5 equiv). Causality Check: TTMSS acts as a critical hydrogen atom transfer agent; omitting it leads to deleterious debromination of the purine core.

  • Reaction: Dissolve the mixture in anhydrous DME (0.1 M). Seal the vial, remove from the glovebox, and irradiate with a 34 W blue LED at room temperature for 24 hours.

  • Isolation: Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate the 6-alkylpurine analogue.

Protocol B: In Vitro Cytotoxicity and PNP Activation Assay[2]

Objective: Validate the prodrug mechanism of 6-cycloalkylpurine ribosides.

  • Cell Culture: Seed wild-type CCRF-CEM cells and E. coli PNP-transfected CCRF-CEM cells in separate 96-well plates at 1×104 cells/well.

  • Compound Dosing: Treat cells with serial dilutions of the 6-substituted analogue (0.1 μM to 100 μM).

  • Incubation: Incubate at 37°C in a 5% CO2 atmosphere for 72 hours.

  • Quantification: Measure cell viability using a Coulter Counter or standard MTT assay.

  • Validation: A successful prodrug will show an IC50 > 100 μM in wild-type cells (non-toxic) but an IC50 < 5 μM in PNP-transfected cells, confirming targeted enzymatic cleavage.

Pathway Dynamics: E. coli PNP Suicide Gene Therapy

The therapeutic utility of 6-alkylpurine ribosides relies entirely on the differential substrate specificity between host and bacterial enzymes. The diagram below maps the logical flow of this targeted apoptosis pathway.

PNP_Pathway Prodrug 6-Alkylpurine Riboside (Non-toxic Prodrug) Enzyme E. coli PNP Enzyme (Tumor-Targeted) Prodrug->Enzyme Cleavage Glycosidic Bond Cleavage Enzyme->Cleavage ToxicBase 6-Alkylpurine Base (Highly Toxic) Cleavage->ToxicBase Kinase Host Adenosine Kinase ToxicBase->Kinase Phosphorylation Nucleotide Toxic Nucleotide Analog Kinase->Nucleotide Apoptosis Tumor Cell Apoptosis (Suicide Gene Therapy) Nucleotide->Apoptosis DNA/RNA Incorporation

Caption: Mechanistic pathway of E. coli PNP-mediated suicide gene therapy using 6-alkylpurine prodrugs.

Sources

Safety & Regulatory Compliance

Safety

A Guide to Personal Protective Equipment for Handling Adenine, 9-beta-D-ribopyranosyl- (Adenosine)

Welcome to your comprehensive guide on the appropriate Personal Protective Equipment (PPE) for handling Adenine, 9-beta-D-ribopyranosyl-, commonly known as adenosine. As researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your comprehensive guide on the appropriate Personal Protective Equipment (PPE) for handling Adenine, 9-beta-D-ribopyranosyl-, commonly known as adenosine. As researchers, scientists, and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. This guide is designed to provide you with not just a set of rules, but a deep understanding of the principles behind the safe handling of chemical compounds like adenosine. While adenosine is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, adhering to a robust PPE protocol is a fundamental aspect of good laboratory practice that ensures your personal safety and the integrity of your research.[1]

This document will provide you with the essential, immediate safety and logistical information you need, including operational and disposal plans, to handle adenosine with confidence and care.

The "Why" Behind PPE: A Proactive Approach to Safety

In the laboratory, the consistent use of PPE is the final and crucial barrier between you and potential exposure to any chemical agent. Even with a compound like adenosine, which has a low hazard profile, the rationale for wearing PPE is rooted in a proactive safety culture. The primary risks when handling any powdered chemical are inhalation of airborne particles and inadvertent contact with skin or eyes. Our goal is to minimize these risks, not just to comply with regulations, but to foster a secure and productive research environment.

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for a given task.[2] For non-hazardous powders like adenosine, the assessment focuses on the physical nature of the substance and the procedures involved.

Recommended Personal Protective Equipment for Handling Adenosine

Based on a thorough assessment of the properties of adenosine and standard laboratory procedures, the following PPE is recommended.

PPE ComponentSpecificationRationale and Expert Insights
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or safety goggles.[2]Causality: The primary risk to the eyes is from airborne dust particles or accidental splashes when preparing solutions. Safety glasses with side shields provide essential protection from these projectiles. For procedures with a higher risk of splashing, such as when dissolving larger quantities, safety goggles offer a more complete seal around the eyes.[3]
Hand Protection Disposable nitrile gloves.Causality: While adenosine is not classified as a skin irritant, gloves prevent direct skin contact, which is a cornerstone of good laboratory practice. This minimizes the potential for any unforeseen skin reactions and prevents contamination of your research samples. Nitrile gloves offer good dexterity and protection against a wide range of non-hazardous chemicals. Always inspect gloves for any signs of damage before use and change them frequently.[3][4]
Body Protection A knee-length laboratory coat with long sleeves.Causality: A lab coat protects your personal clothing and skin from spills and contamination.[4] The knee-length design provides coverage for the upper body and legs. Keeping your lab coat buttoned ensures maximum protection.
Respiratory Protection Generally not required for handling small quantities in a well-ventilated area.Causality: Due to its low volatility and non-hazardous nature, respiratory protection is typically not necessary when handling small amounts of adenosine. However, if you are working with large quantities that could generate significant dust, or if you are in an area with poor ventilation, a NIOSH-approved N95 respirator can be worn to prevent inhalation of airborne particulates.[5] Always consult your institution's safety officer if you are unsure.

Step-by-Step Protocol for Donning and Doffing PPE

The proper sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Safety Glasses/Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Wash1 Wash Hands Don3->Wash1 Enter Lab/Work Area Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Glasses/Goggles Doff2->Doff3 Wash2 Wash Hands Doff3->Wash2 Start Start Start->Don1 End End Wash1->Doff1 Leave Lab/Work Area Wash2->End

Caption: A step-by-step workflow for the correct donning and doffing of personal protective equipment.

Operational and Disposal Plans

Handling Procedures:

  • Weighing: When weighing solid adenosine, do so in a designated area, away from drafts that could disperse the powder. Use a chemical fume hood or a balance with a draft shield if available.

  • Solution Preparation: When preparing solutions, add the solid adenosine to the solvent slowly to avoid splashing.

  • General Hygiene: Always wash your hands thoroughly with soap and water after handling any chemical, even if you were wearing gloves.[6] Do not eat, drink, or apply cosmetics in the laboratory.[6]

Spill Management:

In the event of a small spill of solid adenosine, you can clean it up by:

  • Wearing your standard PPE.

  • Gently sweeping the solid material into a dustpan. Avoid creating dust.

  • Wiping the area with a damp cloth.

  • Placing all contaminated materials into a sealed bag for disposal.

Disposal:

Dispose of unused adenosine and any contaminated materials in accordance with your institution's guidelines for non-hazardous chemical waste. While adenosine is not classified as hazardous for disposal, it is important to follow established protocols to ensure environmental responsibility.[1]

By adhering to these guidelines, you are not only protecting yourself but also contributing to a culture of safety and scientific excellence within your laboratory.

References

  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (1990). A Guide for Evaluating the Performance of Chemical Protective Clothing (DHHS (NIOSH) Publication No. 90-109). Retrieved from [Link]

  • Workplace Safety. (2026, March 11). Protective equipment and measures when handling chemicals. Retrieved from [Link]

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]

  • Horton Group. (2024, February 27). Mastering OSHA PPE Guidelines for Workplace Safety. Retrieved from [Link]

  • InterFocus. (2021, March 4). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • Chemical Hazards Emergency Medical Management. (2026, March 23). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

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